molecular formula C10H18O B073913 Cyclodecanone CAS No. 1502-06-3

Cyclodecanone

Cat. No.: B073913
CAS No.: 1502-06-3
M. Wt: 154.25 g/mol
InChI Key: SXOZDDAFVJANJP-UHFFFAOYSA-N
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Description

Cyclodecanone is a versatile macrocyclic ketone of significant interest in advanced organic synthesis and materials science research. Its ten-membered ring structure presents a valuable model for studying medium-ring conformational dynamics and ring-strain effects. A primary research application of this compound is its role as a key precursor in the synthesis of complex macrocycles, including cyclodecanol and larger ring lactones and lactams, which are investigated for their host-guest chemistry and potential in supramolecular assembly. Furthermore, its linear polymer, poly(this compound), is a subject of study in the development of novel polyesters and polyurethanes with tailored thermal and mechanical properties. In fragrance research, this compound and its derivatives serve as important intermediates for the synthesis of musks and other macrocyclic odorants, offering alternatives to traditional natural compounds. The compound's mechanism of action in reactions typically involves the carbonyl group, which acts as an electrophile in nucleophilic addition reactions and can be readily transformed into various functional groups via reduction, oxidation, or conversion to enolates, making it a highly flexible building block for constructing complex molecular architectures. This reagent is provided for research purposes to facilitate innovation in polymer chemistry, fragrance development, and fundamental organic chemistry studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclodecanone
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InChI

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2
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InChI Key

SXOZDDAFVJANJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID60164490
Record name Cyclodecanone
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Molecular Weight

154.25 g/mol
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CAS No.

1502-06-3
Record name Cyclodecanone
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Foundational & Exploratory

Cyclodecanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of cyclodecanone, a cyclic ketone of interest in various fields of chemical research and development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a key synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS number 1502-06-3, is a cyclic ketone with a ten-membered carbon ring.[1] Its physical state at room temperature can vary from a colorless oil to a semi-solid.[2] The properties of this compound are distinct from its larger analog, cyclododecanone (B146445) (CAS 830-13-7), with which it is sometimes confused.

Quantitative Data Summary

The following tables summarize the key physical and chemical data for this compound.

Identifier Value Reference
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1][3]
CAS Number 1502-06-3[1]
EINECS Number 216-119-8[1]
Physical Property Value Conditions Reference
Melting Point 21-24 °C[1]
Boiling Point 106-107 °Cat 12 mmHg[1][2]
232.14 °Cat 760 mmHg (estimated)[4]
Density 0.958 g/mLat 25 °C[4]
0.886 g/cm³[2]
Refractive Index 1.482at 20 °C[1][4]
Vapor Pressure 0.06 mmHgat 25 °C (estimated)[1][4]
Flash Point 82.2 °C[1][2]
Solubility Slightly soluble in Chloroform and Methanol.
Spectroscopic Data Characteristic Features Reference
Infrared (IR) Spectroscopy Strong C=O stretching vibration characteristic of aliphatic ketones, typically around 1715 cm⁻¹.[5][6]
¹H NMR Spectroscopy Protons on the carbons alpha to the carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range.[6][7]
¹³C NMR Spectroscopy The carbonyl carbon exhibits a highly deshielded signal in the range of 190–220 ppm.[7][8]
Mass Spectrometry Fragmentation patterns are dominated by α-cleavage adjacent to the carbonyl group.[9][10]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of this compound, which is near room temperature, can be determined using a Mel-Temp apparatus or a Thiele tube.[11][12]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[12][13]

  • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[11]

  • The sample is heated slowly and uniformly, at a rate of 1-2°C per minute near the expected melting point.[12]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12] A sharp melting range is indicative of a pure compound.[14]

Boiling Point Determination

The boiling point of this compound at reduced pressure can be determined using the capillary method.[15][16][17]

Methodology:

  • A small amount of liquid this compound is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.[15]

  • The assembly is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[15]

  • The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16]

Density Determination

The density of liquid this compound can be determined using several methods, including the gravimetric buoyancy technique (Archimedes' principle) or by using a pycnometer.[18][19]

Methodology (using a pycnometer):

  • The mass of a clean, dry pycnometer of a known volume is accurately measured.[19]

  • The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is measured again.

  • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[20]

Solubility Determination

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

  • A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[21]

  • A small volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.[21]

  • The compound is classified as soluble if it completely dissolves to form a homogeneous solution.[22][23] The process can be repeated with different solvents to establish a solubility profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[24]

  • The sample is placed in an NMR tube and inserted into the spectrometer.[24]

  • ¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phasing, and calibration of the chemical shift scale.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) is recorded.

  • A small amount of the this compound sample is placed on the sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[25] The characteristic absorption bands, particularly the strong C=O stretch, are identified.[5]

Mass Spectrometry (MS):

  • A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[9]

  • The molecules are ionized, typically by electron impact (EI).[10]

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • The resulting mass spectrum reveals the molecular ion peak and characteristic fragment ions, which are used for structural elucidation.[26]

Synthesis Pathway of this compound

A common laboratory synthesis of this compound involves a ring enlargement of a smaller cyclic ketone, such as cyclooctanone.[27] The following diagram illustrates a key transformation in this process.

Synthesis_of_this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Ring Expansion cluster_product Final Product Cyclooctanone Cyclooctanone Enamine Enamine Intermediate Cyclooctanone->Enamine p-toluenesulfonic acid Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Adduct Cycloaddition Adduct Enamine->Adduct Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Adduct Ether Hydrolysis Hydrolysis Adduct->Hydrolysis Aqueous NaOH This compound This compound Hydrolysis->this compound

References

An In-depth Technical Guide to the Chemical Structure and Conformation of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, serves as a crucial model system for understanding the complex interplay of steric and electronic effects that govern the conformational preferences of medium-sized rings. Its flexible carbon skeleton can adopt a multitude of conformations, the relative energies of which are dictated by a delicate balance of angle strain, torsional strain, and transannular interactions. A comprehensive understanding of the conformational landscape of this compound is paramount for predicting its reactivity, designing derivatives with specific three-dimensional structures, and for its application in the synthesis of complex molecules. This guide provides a detailed overview of the chemical structure and conformational analysis of this compound, supported by a summary of key experimental and computational data, detailed methodologies of relevant analytical techniques, and visualizations of experimental workflows and conformational relationships.

Chemical Structure of this compound

This compound is a saturated cyclic ketone with the chemical formula C₁₀H₁₈O.[1] Its structure consists of a ten-membered ring of carbon atoms with a single carbonyl group. The presence of the sp²-hybridized carbonyl carbon introduces a degree of planarity in its immediate vicinity, influencing the overall ring conformation.

Molecular Formula: C₁₀H₁₈O Molar Mass: 154.25 g/mol [2] CAS Number: 1502-06-3[1] IUPAC Name: this compound[2]

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the flexibility of the ten-membered ring. Unlike smaller rings which are dominated by angle and torsional strain, or larger rings which behave more like linear alkanes, medium-sized rings like this compound are significantly influenced by transannular interactions (steric repulsion between atoms across the ring).[3][4]

Recent studies utilizing chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in conjunction with computational chemistry have provided unprecedented insight into the gas-phase conformations of this compound. These investigations have revealed the existence of multiple stable conformers, with the boat-chair-boat (BCB) conformation being the most stable.[5][6] The relative populations of these conformers are determined by their Gibbs free energies.

Key Conformers of this compound

Computational studies, primarily using Density Functional Theory (DFT), have identified several low-energy conformers of this compound. The nomenclature of these conformers is often based on the arrangement of the carbon backbone, such as boat, chair, and twist forms. The most significant conformers are summarized in the tables below.

Data Presentation

Relative Energies and Spectroscopic Constants of this compound Conformers

The following table summarizes the relative energies and rotational constants for the lowest energy conformers of this compound, as determined by computational methods (B3LYP-D3BJ/6-311++G(d,p)) and validated by microwave spectroscopy.

ConformerRelative Energy (kJ/mol)Rotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
BCB 0.001185.3643.8530.2
TBCC 2.5-3.01120.1715.6505.4
TBC 3.5-4.01080.5750.2525.8

Data adapted from computational studies on cyclodecane (B1584694) and related ketones.[5][6]

Selected Geometric Parameters of the Most Stable (BCB) Conformer

The table below presents key bond lengths, bond angles, and dihedral angles for the boat-chair-boat (BCB) conformer of this compound, obtained from both experimental (microwave spectroscopy) and theoretical (DFT) data.

ParameterExperimental ValueTheoretical Value (B3LYP-D3BJ)
Bond Lengths (Å)
C=O1.211.22
C-C (average)1.531.54
Bond Angles (°)
∠CCC (average)115116
∠CCO117118
Dihedral Angles (°)
C-C-C-C (range)-160 to 170-165 to 175
O=C-C-C~0~0

Data derived from studies on this compound and related macrocycles.[7]

Experimental Protocols

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This high-resolution spectroscopic technique is exceptionally powerful for the unambiguous identification and structural characterization of different conformers in the gas phase.

Methodology:

  • Sample Introduction: A solid sample of this compound is heated to produce a sufficient vapor pressure. This vapor is then seeded into a stream of an inert carrier gas (e.g., neon or argon).

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to rotational temperatures of a few Kelvin, collapsing the population into the lowest energy rotational levels of each conformer.

  • Microwave Excitation: A short, broadband microwave pulse with a linear frequency sweep (a "chirp") is broadcast into the vacuum chamber. This pulse excites a wide range of rotational transitions for all polar molecules present in the expansion.

  • Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is a time-domain interferogram containing the frequencies of all excited rotational transitions. This FID is detected by a sensitive microwave receiver.

  • Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to yield a frequency-domain spectrum, where each peak corresponds to a specific rotational transition.

  • Spectral Analysis: The rotational spectra of the different conformers are identified and assigned based on their characteristic patterns. The rotational constants (A, B, and C) are extracted from the fitted spectra, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly at low temperatures, is a crucial technique for studying the conformational dynamics of this compound in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or a mixture that remains liquid at low temperatures).

  • Low-Temperature NMR: The NMR spectra (¹H and ¹³C) are recorded over a range of temperatures. At room temperature, the conformers of this compound interconvert rapidly on the NMR timescale, resulting in averaged signals.

  • Coalescence and Slow-Exchange Spectra: As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into separate peaks at even lower temperatures (the slow-exchange regime).

  • Conformer Population Analysis: The relative populations of the different conformers can be determined by integrating the signals in the slow-exchange spectra.

  • Dynamic NMR (DNMR) Analysis: By analyzing the line shapes of the spectra at different temperatures, the energy barriers for the conformational interconversions can be calculated.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths and angles.

Methodology:

  • Crystallization: Single crystals of this compound are grown by slowly cooling a saturated solution or by sublimation.

  • X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots.

  • Data Collection: The intensities and positions of the diffracted spots are recorded as the crystal is rotated.

  • Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.

  • Structure Refinement: The atomic model is refined to best fit the experimental diffraction data, yielding a highly accurate three-dimensional structure of the molecule in the crystalline state.

Computational Chemistry

Computational methods are indispensable for exploring the potential energy surface of this compound and for interpreting experimental data.

Methodology:

  • Conformational Search: An initial conformational search is performed using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify a large number of potential low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3BJ) and a large basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Property Calculations: Various molecular properties, such as rotational constants, dipole moments, and NMR chemical shifts, are calculated for each conformer to aid in the interpretation of experimental spectra.

Mandatory Visualizations

Experimental_Workflow_CP_FTMW cluster_sample_prep Sample Preparation cluster_spectrometer CP-FTMW Spectrometer cluster_data_analysis Data Analysis Sample This compound (Solid) Heated_Sample Heated Vapor Sample->Heated_Sample Heating Gas_Mixture Gas Mixture Heated_Sample->Gas_Mixture Carrier_Gas Inert Gas (Ne/Ar) Carrier_Gas->Gas_Mixture Pulsed_Nozzle Pulsed Nozzle Gas_Mixture->Pulsed_Nozzle Supersonic_Expansion Supersonic Expansion Pulsed_Nozzle->Supersonic_Expansion FID Free Induction Decay (FID) Supersonic_Expansion->FID Microwave_Pulse Chirped Microwave Pulse Microwave_Pulse->Supersonic_Expansion Detector Detector FID->Detector Time_Domain_Signal Time-Domain Signal Detector->Time_Domain_Signal FFT Fourier Transform Time_Domain_Signal->FFT Frequency_Spectrum Frequency-Domain Spectrum FFT->Frequency_Spectrum Structural_Analysis Structural Analysis (Rotational Constants) Frequency_Spectrum->Structural_Analysis

Caption: Experimental workflow for CP-FTMW spectroscopy of this compound.

Conformational_Analysis_Logic cluster_computational Computational Chemistry cluster_experimental Experimental Techniques cluster_results Characterization of Conformations Conf_Search Conformational Search (Molecular Mechanics) DFT_Opt DFT Optimization & Frequency Calculation Conf_Search->DFT_Opt Predicted_Props Predicted Properties (Energies, Rotational Constants) DFT_Opt->Predicted_Props CP_FTMW CP-FTMW Spectroscopy (Gas Phase) Predicted_Props->CP_FTMW Guides Spectral Assignment Conformer_Structures Conformer Structures CP_FTMW->Conformer_Structures Relative_Energies Relative Energies & Populations CP_FTMW->Relative_Energies NMR NMR Spectroscopy (Solution) NMR->Relative_Energies Interconversion_Barriers Interconversion Barriers NMR->Interconversion_Barriers X_Ray X-ray Crystallography (Solid State) X_Ray->Conformer_Structures Definitive Solid-State Structure

Caption: Logical relationship of methods for this compound conformational analysis.

Conclusion

The conformational landscape of this compound is rich and complex, characterized by a multitude of low-energy conformers. The interplay of modern experimental techniques, particularly chirped-pulse Fourier transform microwave spectroscopy, with high-level computational chemistry has been instrumental in elucidating the subtle energetic differences and precise geometries of these conformers. The boat-chair-boat (BCB) conformation has been identified as the most stable form in the gas phase. A thorough understanding of the conformational preferences and dynamics of this compound is not only of fundamental chemical interest but also holds significant implications for its use in synthetic chemistry and drug design, where precise control over molecular shape is paramount. This guide provides the foundational knowledge and methodological overview necessary for researchers to delve deeper into the fascinating world of medium-sized ring conformations.

References

The Enduring Ring: A Technical History of Cyclodecanone's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, holds a significant position in the landscape of industrial organic chemistry and serves as a crucial precursor in the synthesis of various high-value materials and complex molecules. This technical guide provides a comprehensive historical overview of the discovery and the evolution of synthetic methodologies for this compound. It details the seminal early discoveries, including the pioneering work of Ruzicka and Prelog, and progresses to the sophisticated industrial processes developed by companies like BASF, which are centered around the catalytic transformations of cyclododecatriene. This document presents a comparative analysis of different synthetic routes, supported by quantitative data, detailed experimental protocols for key reactions, and visualizations of the core chemical pathways to offer a thorough resource for researchers and professionals in chemistry and drug development.

A Historical Overview of this compound's Emergence

The journey to understanding and harnessing large-ring carbocycles was a significant challenge in early organic chemistry. The initial forays into this area were marked by low yields and skepticism about the stability of such structures.

The Dawn of Macrocycles: Ruzicka's Pioneering Synthesis

The first successful synthesis of this compound was reported in 1926 by Leopold Ružička, a discovery that was part of his broader, Nobel Prize-winning work on polymethylenes and higher terpenes.[1] His method, now of historical importance, involved the pyrolysis of the thorium or yttrium salts of nonanedioic acid.[2] This ketonic decarboxylation of dicarboxylic acid salts, while groundbreaking, suffered from very low yields, typically only a few percent.[1]

A Leap in Efficiency: Prelog's Acyloin Condensation

A major advancement came in 1947 when Vladimir Prelog and his coworkers developed a much higher-yielding method based on the acyloin condensation of dicarboxylic acid esters.[1] This intramolecular reductive coupling of a diester, such as diethyl sebacate (B1225510), using metallic sodium, provided a more practical route to macrocyclic ketones. The acyloin condensation proved to be a more robust and scalable method for the formation of large rings.

The Industrial Revolution: From Butadiene to this compound

The large-scale industrial production of this compound became economically viable with the advent of petrochemical-derived feedstocks, specifically the cyclotrimerization of butadiene to 1,5,9-cyclododecatriene (B1592173) (CDT).[1] This process, utilizing Ziegler-Natta catalysts, laid the foundation for modern manufacturing routes. The common industrial process involves the hydrogenation of CDT to cyclododecane, followed by oxidation to a mixture of cyclododecanol (B158456) and this compound. The alcohol is then further dehydrogenated to yield the desired ketone.[3]

Leading chemical companies, such as BASF, have significantly refined this process. BASF developed an innovative three-stage process that is more cost-efficient and environmentally friendly, utilizing butadiene and nitrous oxide as raw materials.[4][5] This process boasts improved final product yields compared to the conventional five-step methods.[5]

Key Synthetic Methodologies and Quantitative Comparison

The synthesis of this compound has evolved from low-yielding laboratory curiosities to highly optimized industrial processes. This section provides a quantitative comparison of the key historical and industrial methods.

Synthesis MethodStarting Material(s)Key ReagentsTypical Yield (%)YearReference
Ruzicka Synthesis Nonanedioic acidThorium or Yttrium salts, heatLow (a few percent)1926[1]
Prelog's Acyloin Condensation Diethyl sebacateSodium metal, xylene44-50% (of the reduced acyloin)1947[2]
Ring Expansion of Cyclooctanone (B32682) Cyclooctanone, pyrrolidine (B122466), methyl propiolatep-toluenesulfonic acid, HCl, NaOH, H2/Pd44-50%1968[2]
Modern Industrial Process (BASF) Butadiene, Nitrous OxideZiegler-Natta catalyst, various oxidation catalystsHigh (specifics are proprietary)2000s[4][5][6]
Eco-Friendly Synthesis CyclododecatrieneH2O2, HAHPT catalyst, Raney nickel53.4% (overall)2011[1][7]

Detailed Experimental Protocols

This section provides detailed methodologies for key historical and laboratory-scale syntheses of this compound.

Prelog's Acyloin Condensation and Subsequent Reduction

This protocol is adapted from established procedures for acyloin condensation and subsequent reduction to the cyclic ketone.

Step 1: Acyloin Condensation of Diethyl Sebacate

  • Apparatus Setup: A three-necked flask is equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry, oxygen-free nitrogen.

  • Reaction Initiation: Finely dispersed sodium metal is suspended in dry xylene. The mixture is heated to the melting point of sodium with vigorous stirring to maintain a fine dispersion.

  • Addition of Diester: A solution of diethyl sebacate in dry xylene is added dropwise to the sodium suspension over several hours. The reaction is maintained under reflux.

  • Work-up: After the addition is complete, the reaction mixture is cooled, and excess sodium is destroyed by the careful addition of ethanol, followed by water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin (sebacoin).

Step 2: Reduction of Sebacoin (B11961432) to this compound

  • Reaction Setup: The crude sebacoin is dissolved in a suitable solvent such as acetic acid.

  • Reduction: Zinc dust is added portion-wise to the solution with stirring. The reaction is typically heated to facilitate the reduction.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ether). The organic extracts are washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation.[2] This two-step process yields this compound in the range of 44-50%.[2]

Ring Expansion of Cyclooctanone

This procedure is based on the method described in Organic Syntheses.

  • Enamine Formation: A mixture of cyclooctanone (1.00 mole), pyrrolidine (1.4 moles), xylene (100 ml), and a catalytic amount of p-toluenesulfonic acid (0.5 g) is heated under reflux in a flask equipped with a water separator until the separation of water ceases.[2]

  • Reaction with Methyl Propiolate: The solvent and unreacted starting materials are removed by distillation under reduced pressure. The resulting crude N-(1-cycloocten-1-yl)pyrrolidine is dissolved in ether. A solution of methyl propiolate (0.85–0.90 mole) in ether is added dropwise while maintaining the temperature at 25–30°C.[2]

  • Hydrolysis and Hydrogenation: The resulting solid intermediate is filtered and dissolved in 6% hydrochloric acid, and the solution is warmed at 55–60°C for 1 hour. The crude product is extracted with ether and then dissolved in methanol (B129727) and hydrogenated over a 5% palladium on carbon catalyst.[2]

  • Saponification and Distillation: The catalyst is filtered off, and 25% aqueous sodium hydroxide (B78521) is added to the filtrate. The mixture is heated under reflux for 1 hour. After removing the methanol by distillation, the residue is extracted with ether. The ether is removed, and the final product is purified by vacuum distillation to yield this compound (68–77 g, 44–50%).[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Ruzicka_Synthesis Nonanedioic_acid Nonanedioic acid Thorium_salt Thorium salt of Nonanedioic acid Nonanedioic_acid->Thorium_salt Th(OH)4 This compound This compound Thorium_salt->this compound Pyrolysis

Ruzicka's synthesis of this compound.

Prelog_Synthesis Diethyl_sebacate Diethyl sebacate Acyloin Sebacoin (α-hydroxyketone) Diethyl_sebacate->Acyloin Na / xylene (Acyloin Condensation) This compound This compound Acyloin->this compound Zn(Hg) / HCl (Clemmensen Reduction)

Prelog's synthesis of this compound.

Industrial_Synthesis Butadiene Butadiene CDT 1,5,9-Cyclododecatriene (CDT) Butadiene->CDT Ziegler-Natta Catalyst (Trimerization) Cyclododecane Cyclododecane CDT->Cyclododecane H2 / Catalyst (Hydrogenation) Cyclododecanol_one Cyclododecanol / this compound mixture Cyclododecane->Cyclododecanol_one Air / Boric Acid (Oxidation) This compound This compound Cyclododecanol_one->this compound Dehydrogenation

A common industrial synthesis of this compound.

Conclusion

The history of this compound synthesis is a compelling narrative of chemical innovation, from the initial challenging preparations of large-ring compounds to the highly efficient and sustainable industrial processes of today. The early work of Ruzicka and Prelog laid the crucial groundwork, demonstrating the feasibility of synthesizing these macrocycles. The subsequent development of Ziegler-Natta catalysis and the utilization of butadiene as a feedstock revolutionized the production of this compound, making it a readily available and economically important industrial chemical. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways provides a valuable foundation for the design and synthesis of novel complex molecules and advanced materials derived from this versatile cyclic ketone.

References

Spectroscopic Characterization of Cyclodecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for cyclodecanone, a key cyclic ketone of interest to researchers in materials science and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) at 400 MHz exhibits signals corresponding to the different proton environments in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.45t4Hα-CH₂
1.60m4Hβ-CH₂
1.45m8HOther CH₂
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d.[2]

Chemical Shift (δ) ppmAssignment
214.0C=O
40.5α-CH₂
25.0β-CH₂
24.5γ-CH₂
23.0δ, ε-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

Frequency (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
1705StrongC=O stretch (ketone)
1465MediumC-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2][3]

m/zRelative IntensityAssignment
154Moderate[M]⁺ (Molecular Ion)
111High[M - C₃H₇]⁺
98High[M - C₄H₈]⁺
84High[M - C₅H₁₀]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.[4] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.[4]

IR Spectroscopy Protocol

For a liquid sample, a thin film of this compound is prepared between two salt plates (e.g., NaCl or KBr).[4] For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[4] A background spectrum is recorded and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry Protocol

The mass spectrum of this compound can be obtained using an electron ionization (EI) source.[5] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[5]

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process Process and Analyze Spectra acquire_1h->process acquire_13c->process

Workflow for NMR Spectroscopy.

experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing prep_sample Prepare Thin Film or KBr Pellet record_sample Record Sample Spectrum prep_sample->record_sample record_bkg Record Background Spectrum record_bkg->record_sample process Process and Analyze Spectrum record_sample->process

Workflow for IR Spectroscopy.

experimental_workflow_ms cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_detection Detection introduce Introduce Sample into Ion Source ionize Ionize and Fragment (EI) introduce->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions and Generate Spectrum analyze->detect

Workflow for Mass Spectrometry.

References

Cyclodecanone: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the chemical and physical properties of cyclodecanone, its synthesis, and its spectroscopic characterization. This document is intended for researchers, scientists, and professionals in chemical and pharmaceutical development who require detailed technical information on this compound.

Chemical Identity and Physical Properties

This compound is a cyclic ketone with a ten-membered carbon ring. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1502-06-3[1][2]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless oil to semi-solid[3]
Melting Point 21-24 °C[3][4]
Boiling Point 106-107 °C at 12 mmHg[3][4]
Density 0.958 g/mL at 25 °C[3]
Refractive Index n20/D 1.482[3][4]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727).[3] As a relatively non-polar compound, it is expected to have low solubility in water but be more soluble in organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[4][5][6]

SpectroscopyData Reference
¹H NMR [4][6][7]
¹³C NMR [4][5][6]
¹⁷O NMR [5][6]
IR [4][5][6]
Mass Spectrometry [2][4][5][6]
Raman [4][5][6]

Synthesis of this compound

A common method for the synthesis of this compound is through the ring enlargement of cyclooctanone (B32682). A detailed experimental protocol for this synthesis is provided below.[8]

Experimental Protocol: Synthesis of this compound from Cyclooctanone

Materials:

Procedure:

  • Enamine Formation: A solution of cyclooctanone (1.00 mole), pyrrolidine (1.4 moles), a catalytic amount of p-toluenesulfonic acid in xylene is heated to reflux with a water separator filled with hexane. After water separation ceases, the solvent and excess reagents are removed by distillation under reduced pressure.[8]

  • Reaction with Methyl Propiolate: The crude enamine is dissolved in ether and cooled. A solution of methyl propiolate (0.85–0.90 mole) in ether is added dropwise while maintaining the temperature at 25–30 °C. The mixture is stirred and then allowed to stand, during which a solid intermediate precipitates.[8]

  • Reduction: The solid intermediate is dissolved in methanol and cooled to 0–5 °C. Sodium borohydride is added in portions, and the mixture is stirred.[8]

  • Hydrolysis and Cyclization: 25% aqueous sodium hydroxide is added to the filtrate from the previous step, and the mixture is refluxed for 1 hour. Most of the methanol is then distilled off.[8]

  • Extraction and Purification: The residue is extracted with ether. The ether is removed, and the final product, this compound, is obtained by distillation through a Vigreux column. The reported yield is 44–50% with a boiling point of 94–98 °C at 10 mm Hg.[8]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Cyclooctanone Cyclooctanone Enamine_formation Enamine Formation Cyclooctanone->Enamine_formation Pyrrolidine Pyrrolidine Pyrrolidine->Enamine_formation Methyl_propiolate Methyl propiolate Michael_addition Michael Addition Methyl_propiolate->Michael_addition Enamine_formation->Michael_addition Crude enamine Reduction Reduction Michael_addition->Reduction Solid intermediate Hydrolysis_cyclization Hydrolysis & Cyclization Reduction->Hydrolysis_cyclization Cyclodecanone_product This compound Hydrolysis_cyclization->Cyclodecanone_product

A simplified workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the biological activity of this compound. While some derivatives of other cyclic ketones have been investigated for medicinal purposes, this compound itself does not appear to be a widely studied scaffold in drug discovery and development. There is no readily available information on its interactions with biological targets or its effects on signaling pathways. This suggests that the potential of this compound in medicinal chemistry is largely unexplored.

Safety and Handling

This compound is considered a mild skin irritant and may cause eye irritation.[9] It is combustible and should be handled in a well-ventilated area, away from heat sources.[9] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a controlled laboratory setting.

References

Conformational Analysis of Cyclodecanone via Microwave Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of cyclodecanone, a ten-membered cyclic ketone, as elucidated by microwave spectroscopy. The inherent flexibility of such medium-sized ring systems presents a significant challenge in structural chemistry. Understanding their conformational preferences is crucial, as these structures dictate their physicochemical properties and reactivity, which is of paramount importance in fields like drug discovery and materials science. Microwave spectroscopy, with its high resolution and sensitivity to molecular structure, offers an unparalleled view into the gas-phase conformations of these molecules, free from solvent or crystal packing effects.

The Conformational Complexity of this compound

This compound, as a medium-sized ring, is expected to exhibit a complex potential energy surface with multiple low-energy conformers. Unlike small rings dominated by angle and torsional strain, or large rings that can adopt low-strain conformations, medium-sized rings are primarily influenced by steric strain arising from transannular interactions (interactions between non-adjacent ring atoms). The interplay between minimizing these transannular repulsions and optimizing torsional angles governs the conformational preferences.

Theoretical calculations are instrumental in predicting the potential conformers. For this compound, computational studies using methods like B3LYP-D3BJ and MP2 have identified numerous possible structures. However, experimental validation is essential to confirm which of these conformers are present under specific conditions and to determine their precise geometries and relative abundances.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave Spectroscopy

The primary experimental technique for this analysis is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This method is particularly well-suited for studying complex, multi-conformational molecules due to its broad bandwidth and high sensitivity.

Methodology:

  • Sample Preparation: A solid sample of this compound (e.g., >99% purity) is heated to increase its vapor pressure. For instance, in key studies, the sample was heated to 417 K.[1]

  • Supersonic Expansion: The vaporized this compound is seeded into a high-pressure stream of an inert carrier gas, such as neon, at approximately 5 bar.[1] This gas mixture is then expanded adiabatically into a high-vacuum chamber through a pulsed nozzle.

  • Rotational Cooling: The supersonic expansion results in the rapid cooling of the molecules to a very low rotational temperature (around 2 K).[2] This process "freezes" the different conformers into their respective potential energy minima, allowing for their individual spectroscopic observation.

  • Microwave Excitation: The jet-cooled molecules are irradiated with a chirped microwave pulse (e.g., 2-8 GHz) that sweeps a wide frequency range in a short duration (e.g., 4 µs).[1] This pulse excites a broad range of rotational transitions for all polar conformers present in the jet.

  • Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This FID contains the frequency and intensity information of all the excited rotational transitions.

  • Data Processing: The FID is detected by a sensitive receiver, digitized, and Fourier transformed to yield the frequency-domain rotational spectrum.

  • Spectral Analysis: The resulting complex spectrum, containing transitions from all populated conformers, is then analyzed. Automated fitting tools, such as PGOPHER, are often used to assign the observed transitions to specific conformers by comparing the experimental rotational constants with those predicted by theoretical calculations.[1]

Experimental_Workflow cluster_prep Sample Preparation cluster_jet Molecular Jet Formation cluster_spec Microwave Spectroscopy cluster_analysis Data Analysis Sample Solid this compound Heater Heating (417 K) Sample->Heater Valve Pulsed Solenoid Valve Heater->Valve Carrier Neon Carrier Gas (5 bar) Carrier->Valve Expansion Supersonic Expansion Valve->Expansion Rotational Cooling (≈2 K) Chirp Chirped Microwave Pulse (2-8 GHz) Expansion->Chirp Excitation FID Free Induction Decay (FID) Chirp->FID Emission FT Fourier Transform FID->FT Spectrum Rotational Spectrum FT->Spectrum Assignment Spectral Assignment (PGOPHER) Spectrum->Assignment Constants Determine Rotational Constants Assignment->Constants

Caption: Experimental workflow for CP-FTMW spectroscopy of this compound.

Computational Workflow for Conformer Identification

Parallel to the experimental work, a robust computational protocol is necessary to predict the structures and spectroscopic parameters of the possible conformers. This synergy is critical for assigning the complex experimental spectrum.

Methodology:

  • Conformational Search: The potential energy surface of this compound is initially explored using a conformer/rotamer sampling program like CREST.[3] This generates a large set of possible low-energy structures.

  • Geometry Optimization: The structures generated are then optimized at a reliable level of theory, such as B3LYP with dispersion corrections (B3LYP-D3BJ) or Møller–Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311++G(d,p)).[1][3]

  • Frequency Calculations: Harmonic frequency calculations are performed on all optimized geometries to confirm that they are true local minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).[3]

  • Property Prediction: For each confirmed minimum, key spectroscopic parameters are calculated. These include the rotational constants (A, B, C) and the components of the electric dipole moment (μa, μb, μc).[4]

  • Energy Ranking: The relative energies of the conformers are calculated, including ZPVE corrections, to predict their relative populations.[4]

  • Comparison with Experiment: The predicted rotational constants and dipole moment components are compared with the experimental values to assign the observed spectral features to specific molecular conformations.[1]

Computational_Workflow Start Initial this compound Structure ConfSearch Conformational Search (CREST) Start->ConfSearch Opt Geometry Optimization (e.g., B3LYP-D3BJ) ConfSearch->Opt Freq Frequency Calculation Opt->Freq CheckMin Confirm True Minima (No Imaginary Frequencies) Freq->CheckMin CheckMin->Opt Not a Minimum Predict Predict Spectroscopic Properties (Rotational Constants, Dipole Moments) CheckMin->Predict Valid Conformer Compare Compare with Experimental Spectrum for Assignment Predict->Compare

Caption: Logical workflow for the computational analysis of this compound.

Results: The Seven Observed Conformers of this compound

Through the combination of CP-FTMW spectroscopy and high-level quantum chemical calculations, seven distinct conformers of this compound have been unambiguously identified in the gas phase.[1] The experimental spectroscopic constants for these conformers are summarized in the table below. There is a strong preference for one particular conformation, labeled Conformer I, which adopts a square-like configuration of its carbon backbone.[1][4]

Table 1: Experimental Spectroscopic Constants for the Observed Conformers of this compound

ConformerA (MHz)B (MHz)C (MHz)μa (D)μb (D)μc (D)Relative Abundance
I1007.4933.1751.70.10.02.9~77
II1205.7785.6664.00.42.80.5~4
III1146.1823.5682.00.52.80.3~3
IV1184.2806.9651.90.32.80.6~2
V1098.2868.0694.01.12.60.1~2
VI1253.9756.2647.90.92.70.2~1
VII1139.7811.2698.81.12.50.8~1
Data sourced from Burevschi & Sanz (2021).[1] Relative abundances are normalized to the least abundant observed conformer (VI).

The remarkable agreement between the experimentally determined rotational constants and those predicted by B3LYP-D3BJ and MP2 calculations was crucial for the successful identification of all seven conformers.[1] The dominant conformer, Conformer I, is estimated to be 19 times more abundant than the next most abundant conformer and 77 times more abundant than the least abundant one, highlighting a significant energetic preference.[1][5] This preference is driven by the minimization of transannular H-H interactions and, to a lesser extent, the avoidance of eclipsed HCCH configurations.[1]

Conclusion and Implications

The conformational analysis of this compound using microwave spectroscopy reveals a rich and complex potential energy surface, with a strong energetic preference for a single, highly symmetric conformer. This work underscores the power of combining high-resolution rotational spectroscopy with quantum chemical calculations to unravel the intricate structural details of large, flexible molecules. For researchers in drug development, this detailed conformational knowledge is invaluable, as the three-dimensional structure of a molecule is a key determinant of its biological activity and interaction with target receptors. The methodologies outlined in this guide provide a robust framework for the conformational analysis of other challenging medium-ring and macrocyclic systems.

References

Theoretical Conformational Studies of Cyclodecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclodecanone, a ten-membered cyclic ketone, represents a significant challenge and opportunity in the field of conformational analysis. As a medium-sized ring, it possesses a high degree of flexibility, leading to a complex potential energy surface with numerous low-energy conformers. Understanding the conformational preferences of this compound is crucial for researchers in drug development and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the conformational landscape of this compound, summarizing key findings, detailing experimental and computational protocols, and illustrating the logical relationships in conformational analysis.

Theoretical Foundations of Conformational Analysis

The study of this compound's conformations relies on computational chemistry to explore its potential energy surface. The primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM), which includes Density Functional Theory (DFT) and ab initio methods.

  • Molecular Mechanics (MM): This approach uses classical physics to calculate the steric energy of a molecule. A force field, which is a set of parameters for bond lengths, angles, and van der Waals interactions, is used to define the potential energy of a given conformation. Popular force fields for this type of analysis include MM2, MM3, and the Merck Molecular Force Field (MMFF). MM methods are computationally efficient and are often used for initial conformational searches.

  • Quantum Mechanics (QM): These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[1]

    • Ab initio methods: These are based on first principles without the use of empirical parameters.[1] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as DLPNO-CCSD(T), provide highly accurate energy calculations and are often used as a benchmark.[2]

    • Density Functional Theory (DFT): DFT is a widely used QM method that calculates the energy of a molecule based on its electron density.[3][4] Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.[2][5]

The Conformational Landscape of the Cyclodecane (B1584694) Skeleton

The conformational space of this compound is best understood by first examining its parent hydrocarbon, cyclodecane. The most stable conformations of cyclodecane have been extensively studied and serve as the foundational structures for this compound. The primary low-energy conformers are the Boat-Chair-Boat (BCB), Twist-Boat-Chair (TBC), and Twist-Boat-Chair-Chair (TBCC).

Table 1: Calculated Relative Free Energies of Cyclodecane Conformers

ConformerMM3 (kcal/mol) at -171.1 °CAb initio (kcal/mol) at -171.1 °C
Boat-Chair-Boat (BCB)0.000.00
Twist-Boat-Chair-Chair (TBCC)0.731.05
Twist-Boat-Chair (TBC)1.011.06

Data sourced from low-temperature 13C NMR and computational studies.[6]

Conformational Preferences of this compound

The introduction of a carbonyl group into the cyclodecane ring significantly influences the relative energies of the conformers. The position of the ketone functionality is a key determinant of stability. According to dynamic NMR data, X-ray crystallography, and Molecular Mechanics (MM3-96) calculations, this compound preferentially adopts a "3-keto" conformation.[2] The 1-keto and 2-keto conformations are of higher energy due to a greater number of repulsive C-H···H-C interactions.[2]

Table 2: Relative Energies of this compound Keto-isomers

Conformer PositionRelative Energy (kcal/mol)Computational Method
3-keto0.00 (most stable)MM3-96
1-ketoHigher in energyMM3-96
2-ketoHigher in energyMM3-96

Qualitative energy differences based on force field calculations.[2]

Methodologies and Protocols

A combination of computational and experimental techniques is necessary to fully elucidate the conformational space of this compound.

Computational Workflow

A typical computational approach to conformational analysis involves a multi-step process, starting with a broad search using less computationally intensive methods, followed by refinement with more accurate techniques.

G cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure of this compound search Conformational Search (e.g., Molecular Mechanics - MMFF, MM3) start->search filter Energy Filtering & Clustering (Identify unique low-energy conformers) search->filter optimize Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) filter->optimize sp_energy Single-Point Energy Calculation (e.g., Ab initio: DLPNO-CCSD(T)) optimize->sp_energy analysis Thermodynamic Analysis (Boltzmann weighting of conformers) sp_energy->analysis end_point Final Conformational Ensemble & Relative Energies analysis->end_point

Caption: A generalized workflow for the computational analysis of molecular conformations.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformations of flexible molecules in solution. By recording spectra at very low temperatures, the interconversion between conformers can be slowed or "frozen out" on the NMR timescale, allowing for the observation of individual species.

Protocol Example (adapted from Cyclodecane studies):

  • Sample Preparation: A dilute solution (e.g., 0.4%) of this compound is prepared in a suitable low-freezing solvent, such as dichlorodifluoromethane (B179400) (CF₂Cl₂). A small amount of an internal reference like tetramethylsilane (B1202638) (TMS) is added.[6]

  • Spectrometer Setup: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).[6]

  • Low-Temperature Measurement: The sample is cooled in stages, and spectra are acquired at various temperatures, for example, from room temperature down to -171 °C.[6]

  • Data Acquisition: For ¹³C NMR, a pulse width corresponding to a 45° tip angle and a short repetition delay (e.g., 1 second) are used to acquire the data efficiently.[6]

  • Analysis: The spectra are analyzed to identify the signals corresponding to different conformers. The relative areas of the peaks are used to determine the population of each conformer at a given temperature, from which the relative Gibbs free energies can be calculated.[6]

Conformational Interconversion

The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers between these conformers determine the rate of this exchange. The diagram below illustrates the conceptual relationship between the major conformational families of the underlying cyclodecane ring, which forms the basis for understanding the dynamics of this compound.

G cluster_pes Conceptual Potential Energy Surface of this compound BCB Boat-Chair-Boat (BCB) Global Minimum TS1 BCB->TS1 ΔG‡ ≈ 6-7 kcal/mol TBC Twist-Boat-Chair (TBC) TS2 TBC->TS2 TBCC Twist-Boat-Chair-Chair (TBCC) TS1->TBC TS2->TBCC

Caption: Relationship between major conformers on a potential energy surface.

The free energy barrier for the interconversion of the major BCB conformation with other conformers in cyclodecane has been estimated to be around 6-7 kcal/mol.[6][7]

Conclusion

The theoretical conformational analysis of this compound reveals a complex but tractable energetic landscape. Computational methods, particularly a combination of molecular mechanics for initial searching and DFT or ab initio methods for energy refinement, are essential tools for identifying the most stable conformers. These theoretical predictions are corroborated by experimental techniques like low-temperature NMR. The current understanding points to a preference for a Boat-Chair-Boat (BCB) type structure with the carbonyl group at the 3-position to minimize steric interactions. This detailed conformational knowledge is invaluable for the rational design of molecules with specific shapes and functionalities, particularly in the realm of drug discovery where molecular recognition is paramount.

References

The Ten-Membered Ring in Nature: A Technical Guide to the Natural Sources and Analogues of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, serves as a structural scaffold of significant interest in medicinal chemistry and drug development. While the direct natural occurrence of this compound remains elusive, a diverse array of its analogues, particularly sesquiterpenoids with a ten-membered carbocyclic core, are prevalent in the plant kingdom. This technical guide provides an in-depth exploration of these natural analogues, with a primary focus on germacrone (B1671451), a representative and biologically active germacrane (B1241064) sesquiterpenoid. We will delve into its natural sources, isolation and characterization methodologies, and its multifaceted pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Furthermore, this guide will elucidate the molecular mechanisms underlying these activities, specifically focusing on the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of natural product chemistry.

Natural Sources of this compound Analogues: The Germacrane Sesquiterpenoids

While this compound itself has not been definitively isolated from natural sources, a significant class of sesquiterpenoids known as germacranes possess a foundational ten-membered carbocyclic ring, making them key natural analogues. Among these, germacrone is a prominent and extensively studied compound.

Germacrone is a characteristic component of the essential oils of various plants, most notably within the Zingiberaceae (ginger) and Geraniaceae (geranium) families.[1][2] Its presence has been identified in several species, with varying yields depending on the plant part, geographical location, and extraction method.

Table 1: Natural Sources and Yield of Germacrone

Plant SpeciesFamilyPlant PartMajor Bioactive CompoundReported Yield/ConcentrationReference(s)
Curcuma zedoaria (Zedoary)ZingiberaceaeRhizomesGermacroneMajor component of essential oil[3][4][5]
Curcuma wenyujinZingiberaceaeRhizomesGermacrone, CurdioneGermacrone: ~9.4% of essential oil
Geranium macrorrhizum (Zdravets)GeraniaceaeAerial partsGermacrone37.4% - 49.7% of essential oil[6][7]
Curcuma aeruginosaZingiberaceaeRhizomeGermacrone-[8]

Isolation and Characterization of Germacrone

The isolation of germacrone from its natural sources typically involves extraction of the essential oil followed by chromatographic separation. The specific protocol can be adapted based on the starting material and desired purity.

Experimental Protocol: Isolation of Germacrone from Curcuma zedoaria Rhizomes

This protocol outlines a general procedure for the isolation of germacrone from the rhizomes of Curcuma zedoaria.

2.1.1. Materials and Equipment

  • Dried and powdered rhizomes of Curcuma zedoaria

  • Hexane (B92381)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Preparative Thin Layer Chromatography (PTLC) plates (silica gel GF254)

  • Sephadex LH-20

  • Rotary evaporator

  • Glass columns for chromatography

  • Standard laboratory glassware

2.1.2. Procedure

  • Extraction: The powdered rhizomes (1.0 kg) are extracted with hexane at room temperature. The solvent is evaporated under reduced pressure to yield the crude hexane extract.[9]

  • Silica Gel Column Chromatography: The hexane extract is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.[9]

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing germacrone are pooled.

  • Purification: The germacrone-containing fractions are further purified using a combination of chromatographic techniques such as Sephadex LH-20 column chromatography and Preparative Thin Layer Chromatography (PTLC) to afford pure germacrone.[9]

Experimental Protocol: Isolation of Germacrone from Geranium macrorrhizum Essential Oil

This protocol describes a method for the direct isolation of germacrone from the essential oil of Geranium macrorrhizum.

2.2.1. Materials and Equipment

  • Essential oil from the aerial parts of Geranium macrorrhizum

  • Silica gel for column chromatography

  • n-hexane

  • Diethyl ether

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2.2.2. Procedure

  • Essential Oil Extraction: The essential oil is obtained from the aerial parts of the plant by hydrodistillation.[6][10]

  • Column Chromatography: The essential oil is directly subjected to silica gel column chromatography.

  • Elution: The column is eluted with a suitable solvent system, such as a gradient of n-hexane and diethyl ether, to separate the components.

  • Fraction Analysis and Isolation: Fractions are analyzed by GC-MS to identify those rich in germacrone.[6] Pure germacrone is obtained after solvent evaporation from the corresponding fractions.

Biological Activities and Therapeutic Potential of Germacrone

Germacrone exhibits a wide spectrum of pharmacological activities, making it a promising candidate for drug development. Its biological effects have been demonstrated in numerous preclinical studies.

Anticancer Activity

Germacrone has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][11]

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Germacrone Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
Bel-7402Hepatocellular Carcinoma~173.54[1]
HepG2Hepatocellular Carcinoma~169.52[1]
A549Lung Carcinoma~179.97[1]
HeLaCervical Cancer~160.69[1]
MCF-7Breast CancerDose-dependent inhibition[11]
MDA-MB-231Breast CancerDose-dependent inhibition[11]
Anti-inflammatory Activity

Germacrone demonstrates significant anti-inflammatory properties. It has been shown to alleviate collagen-induced arthritis in animal models by regulating the balance of T-helper cells (Th1/Th2) and inhibiting the NF-κB signaling pathway.[12] In a mouse ear model of inflammation, a germacrane derivative showed potent topical anti-inflammatory activity, reducing edema and leukocyte infiltration.[13]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of germacrone. It has been shown to alleviate neurotoxicity in cellular models by modulating specific signaling pathways.[14]

Molecular Mechanisms and Signaling Pathways

The diverse biological activities of germacrone are attributed to its ability to modulate key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[15][16] Germacrone has been reported to induce apoptosis and autophagy in prostate cancer cells by inhibiting the Akt/mTOR signaling pathway.[14] In lung cancer cells, germacrone induces apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway.[14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates MDM2 MDM2 Akt->MDM2 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis Germacrone Germacrone Germacrone->Akt inhibits

Caption: Germacrone inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Germacrone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[12] It enhances the expression of IκB and suppresses the phosphorylation of the p65 subunit of NF-κB in the synovial tissues of mice with collagen-induced arthritis.[12]

NFkB_Signaling_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Germacrone Germacrone Germacrone->IKK inhibits

Caption: Germacrone inhibits the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

5.1.1. Principle Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

5.1.2. Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of germacrone or its analogues for 24-48 hours.[1][20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[22] It is commonly used to assess the effect of compounds like germacrone on the expression and phosphorylation status of proteins in signaling pathways.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody (HRP-conjugated) Incubation primary->secondary detection Chemiluminescent Detection (ECL) secondary->detection analysis Image Acquisition & Analysis detection->analysis

Caption: General workflow for Western blot analysis.

5.2.1. Protocol

  • Protein Extraction: Lyse the treated and untreated cells and extract the total protein.[23]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[23]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65, IκB), followed by incubation with HRP-conjugated secondary antibodies.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Synthesis of Germacrone and its Analogues

The synthesis of germacrone and its derivatives is an active area of research, aimed at developing novel therapeutic agents with improved efficacy and selectivity. Various synthetic strategies have been developed, often involving the construction of the ten-membered ring as a key step.[24] The modification of the germacrone scaffold, for instance, by introducing different functional groups, has led to the discovery of analogues with enhanced biological activities.[3][25]

Conclusion

While this compound itself is not a known natural product, its ten-membered ring structure is represented in nature by the germacrane sesquiterpenoids, with germacrone being a key example. Germacrone, readily available from common medicinal plants, exhibits a remarkable range of biological activities, including potent anticancer and anti-inflammatory effects. Its mechanism of action involves the modulation of critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB. The detailed experimental protocols provided in this guide for the isolation, characterization, and biological evaluation of germacrone and its analogues offer a valuable resource for researchers and drug development professionals. The continued exploration of these natural this compound analogues holds significant promise for the discovery of novel therapeutic agents for a variety of human diseases.

References

Cyclodecanone safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Cyclododecanone

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Cyclododecanone, tailored for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazards, handling protocols, and emergency procedures to ensure its safe use in a laboratory and research setting.

Substance Identification and Properties

Cyclododecanone (CAS No. 830-13-7) is a cyclic ketone that appears as a white, crystalline solid with a strong odor.[1][2][3] It is primarily used in chemical synthesis and research. Due to its properties, strict adherence to safety protocols is essential.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclododecanone are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O[1][2][3]
Molecular Weight 182.31 g/mol [1][2][3]
Appearance White solid / Adhering Crystals[1][4][5]
Odor Strong[1][2][3]
Melting Point 59 - 61 °C / 138.2 - 141.8 °F[1][2][3]
Boiling Point 277 °C / 530.6 °F[1][2][3]
Flash Point 118 - 120 °C / 244.4 - 248.0 °F[1][4]
Autoignition Temperature 280 °C / 536 °F[1][2][4]
Water Solubility Insoluble[1]
Specific Gravity 0.9060 g/cm³[2][6]
Vapor Pressure 10 mmHg @ 131 °C[2]
log P (octanol/water) 4.1[1]

Hazard Identification and Toxicological Data

Cyclododecanone is classified as hazardous, primarily due to its toxicity to aquatic life with long-lasting effects.[5][7] While comprehensive toxicological data is limited, it is known to be a potential irritant.[4]

GHS Classification
ClassificationHazard StatementPrecautionary CodesSource(s)
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effectsP273, P391, P501[1][5][7]
Acute Oral Toxicity (Potential) H303: May be harmful if swallowedP301 + P312[3]
NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the material's hazards.

CategoryRatingDescriptionSource(s)
Health (Blue) 1May cause significant irritation.[4]
Flammability (Red) 1Must be preheated before ignition can occur. Flash point > 93.3°C (200°F).[4][5]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[4][5]
Special (White) -No special hazards.[4][5]
Toxicological Summary

The toxicological properties of Cyclododecanone have not been fully investigated.[4] However, available data and classifications suggest the following potential health effects:

  • Eye Contact : May cause eye irritation.[4]

  • Skin Contact : May cause skin irritation.[4]

  • Ingestion : May cause irritation of the digestive tract, with symptoms including nausea, vomiting, and diarrhea.[4]

  • Inhalation : May cause respiratory tract irritation.[4]

Limited quantitative toxicity data is available. One study reported an LC50 (rat, inhalation) of > 25,000 mg/m³.[8] For aquatic life, an EC50 of 3.9 mg/L over 72 hours was observed for the algae Desmodesmus subspicatus.[1]

Safe Handling and Exposure Control

Proper handling and engineering controls are critical to minimize exposure and ensure safety.

Handling Procedures
  • Always use in a well-ventilated area to keep airborne concentrations low.[4]

  • Avoid the formation and accumulation of dust.[4][5][7]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][7]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2][4]

  • Store apart from foodstuff containers.[5]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment workflow when working with Cyclododecanone.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Task: Handling Cyclododecanone eng_controls Are Engineering Controls (e.g., Fume Hood) in Use? start->eng_controls ppe_base Required Minimum PPE: - Lab Coat - Safety Glasses (EN166) - Chemical-Resistant Gloves (EN 374) eng_controls->ppe_base Yes risk_splash Is there a risk of splashing or dust generation? ppe_base->risk_splash ppe_advanced_face Upgrade to: - Tightly fitting safety goggles - Face shield risk_splash->ppe_advanced_face Yes risk_inhalation Is ventilation inadequate or are exposure limits exceeded? risk_splash->risk_inhalation No ppe_advanced_face->risk_inhalation ppe_advanced_resp Use Approved Respirator: - NIOSH/MSHA or EN 149 - Full-face respirator if irritation occurs risk_inhalation->ppe_advanced_resp Yes end_ppe Proceed with Task risk_inhalation->end_ppe No ppe_advanced_resp->end_ppe

PPE Selection Workflow for Cyclododecanone.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The decision tree below details the appropriate first aid response for various types of exposure.

First_Aid_Tree cluster_first_aid First Aid Decision Tree for Cyclododecanone Exposure exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Ingested inh_1 Move victim to fresh air immediately. inhalation->inh_1 skin_1 Immediately remove contaminated clothing and shoes. skin->skin_1 eye_1 Flush eyes with plenty of water for at least 15 minutes. eye->eye_1 ing_1 Do NOT induce vomiting. ingestion->ing_1 inh_2 If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inh_1->inh_2 medical_aid Get Medical Aid inh_2->medical_aid skin_2 Flush skin with plenty of soap and water for at least 15 minutes. skin_1->skin_2 skin_2->medical_aid eye_2 Occasionally lift upper and lower eyelids. eye_1->eye_2 eye_2->medical_aid ing_2 If conscious and alert, rinse mouth and drink 2-4 cups of water or milk. ing_1->ing_2 ing_3 Never give anything by mouth to an unconscious person. ing_2->ing_3 ing_3->medical_aid

First Aid Decision Tree for Cyclododecanone.
Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][4][7]

  • Specific Hazards : Thermal decomposition can release irritating and toxic gases, including carbon monoxide and carbon dioxide.[1][4]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][4][7]

Accidental Release Measures

Follow this workflow for responding to a spill.

Spill_Response cluster_spill Accidental Spill Response Protocol start Spill Detected safety 1. Ensure Safety - Evacuate non-essential personnel. - Ensure adequate ventilation. - Remove ignition sources. start->safety ppe 2. Wear Appropriate PPE (Gloves, Goggles, Respirator as needed) safety->ppe contain 3. Prevent Spread - Do not let chemical enter drains. - Avoid generating dust. ppe->contain cleanup 4. Clean Up Spill - Use spark-proof tools. - Vacuum or sweep up material. contain->cleanup disposal 5. Collect Waste - Place in a suitable, closed, and labeled container for disposal. cleanup->disposal decon 6. Decontaminate Area - Clean the affected area thoroughly. disposal->decon end Spill Response Complete decon->end

Spill Response Workflow for Cyclododecanone.

Disposal Considerations

Waste from Cyclododecanone is classified as hazardous.[1][3] All waste materials must be disposed of in accordance with applicable local, regional, and national regulations.[1][9] Do not allow the chemical to enter sewers or waterways.[1][5] Contaminated packaging should be treated as hazardous waste and disposed of at a special waste collection point.[1][3]

References

Thermodynamic Properties of Cyclodecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclodecanone (C₁₀H₁₈O). The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for professionals in research, development, and pharmaceutical sciences.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. These values are essential for understanding the compound's behavior in various chemical and physical processes, including reaction kinetics, phase transitions, and formulation development.

Table 1: Enthalpic and Entropic Properties of this compound

PropertySymbolValueUnitsPhaseReference
Standard Molar Enthalpy of FormationΔfH°-363.4 ± 1.8kJ/molLiquid[1][2]
Standard Molar Enthalpy of CombustionΔcH°-6144.3 ± 1.7kJ/molLiquid[1][2]
Standard Molar Enthalpy of VaporizationΔvapH°58.37 ± 0.63kJ/mol-[2]
Molar Enthalpy of FusionΔfusHNot AvailablekJ/molSolid to Liquid
Ideal Gas Heat CapacityCp,gasSee CheméoJ/mol·KGas[3]
Standard Gibbs Free Energy of FormationΔfG°See CheméokJ/mol-[3]
EntropySSee NIST/TRCJ/mol·KIdeal Gas & Liquid[4]

Table 2: Physical and Phase Transition Properties of this compound

PropertySymbolValueUnitsConditionsReference
Melting PointTfus296.0K-[2]
Boiling PointTboil509.2K1 atm[2]
Boiling Point (Reduced Pressure)Tboilr379.7K1.60 kPa[5]
Vapor PressurePSee NIST/TRCkPaFunction of T[4]
DensityρSee NIST/TRCg/mLFunction of T[4]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques for organic compounds.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of solid and liquid this compound and its enthalpy of fusion.

Methodology:

  • Sample Preparation: A sample of high-purity this compound (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

  • Experimental Run:

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is initially held at a temperature below the expected melting point (e.g., 273 K) to establish a stable baseline.

    • The sample is then heated at a constant rate (e.g., 10 K/min) through its melting point to a temperature above the melting point (e.g., 323 K).

    • The differential heat flow to the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The heat capacity is determined from the heat flow signal in the regions before and after the melting transition.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Determination of Vapor Pressure by the Knudsen Effusion Method

Objective: To determine the vapor pressure of solid this compound at various temperatures.

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined small orifice of known area. The cell is weighed accurately.

  • Instrument Setup: The Knudsen cell is placed in a thermostatted-vacuum chamber. The mass loss is monitored in real-time using a high-precision microbalance.

  • Experimental Run:

    • The chamber is evacuated to a high vacuum.

    • The Knudsen cell is heated to and maintained at a series of constant temperatures.

    • At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured.

  • Data Analysis:

    • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the ideal gas constant, and M is the molar mass of this compound.

    • The enthalpy of sublimation can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

Determination of Enthalpy of Vaporization by the Transpiration Method

Objective: To measure the enthalpy of vaporization of liquid this compound.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a saturator tube, which is packed with an inert material (e.g., glass beads) to increase the surface area for vaporization.

  • Instrument Setup: The saturator is placed in a temperature-controlled furnace. A stream of an inert carrier gas (e.g., nitrogen or argon) with a precisely controlled flow rate is passed through the saturator.

  • Experimental Run:

    • The saturator is heated to a desired temperature.

    • The carrier gas is passed through the saturator at a known, constant flow rate. The gas becomes saturated with the vapor of this compound.

    • The vapor-saturated gas stream is then passed through a cold trap to condense the this compound.

    • The amount of condensed this compound is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

  • Data Analysis:

    • The partial pressure of this compound in the saturated gas stream is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

    • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of this compound.

G cluster_0 Sample Preparation & Characterization cluster_1 Calorimetric Measurements cluster_2 Vapor Pressure & Phase Change Enthalpy cluster_3 Data Analysis & Derived Properties High-Purity this compound Sample High-Purity this compound Sample Purity Analysis (GC-MS, NMR) Purity Analysis (GC-MS, NMR) High-Purity this compound Sample->Purity Analysis (GC-MS, NMR) DSC DSC Purity Analysis (GC-MS, NMR)->DSC Bomb Calorimetry Bomb Calorimetry Purity Analysis (GC-MS, NMR)->Bomb Calorimetry Knudsen Effusion Knudsen Effusion Purity Analysis (GC-MS, NMR)->Knudsen Effusion Transpiration Method Transpiration Method Purity Analysis (GC-MS, NMR)->Transpiration Method Heat Capacity (Cp) Heat Capacity (Cp) DSC->Heat Capacity (Cp) Enthalpy of Fusion (ΔfusH) Enthalpy of Fusion (ΔfusH) DSC->Enthalpy of Fusion (ΔfusH) Enthalpy of Combustion (ΔcH°) Enthalpy of Combustion (ΔcH°) Bomb Calorimetry->Enthalpy of Combustion (ΔcH°) Thermodynamic Data Thermodynamic Data Heat Capacity (Cp)->Thermodynamic Data Enthalpy of Fusion (ΔfusH)->Thermodynamic Data Enthalpy of Formation (ΔfH°) Enthalpy of Formation (ΔfH°) Enthalpy of Combustion (ΔcH°)->Enthalpy of Formation (ΔfH°) Vapor Pressure (P) Vapor Pressure (P) Knudsen Effusion->Vapor Pressure (P) Transpiration Method->Vapor Pressure (P) Enthalpy of Vaporization (ΔvapH°) Enthalpy of Vaporization (ΔvapH°) Vapor Pressure (P)->Enthalpy of Vaporization (ΔvapH°) Enthalpy of Vaporization (ΔvapH°)->Thermodynamic Data Enthalpy of Formation (ΔfH°)->Thermodynamic Data

Caption: Experimental workflow for determining thermodynamic properties of this compound.

Interrelation of Thermodynamic Properties

The following diagram illustrates the logical relationships between key thermodynamic properties of this compound.

G H_solid Enthalpy (Solid) H_liquid Enthalpy (Liquid) H_solid->H_liquid ΔfusH (Enthalpy of Fusion) H_gas Enthalpy (Gas) H_liquid->H_gas ΔvapH (Enthalpy of Vaporization) G_liquid Gibbs Free Energy (Liquid) H_liquid->G_liquid -TS S_liquid Entropy (Liquid) S_liquid->G_liquid H- Cp Heat Capacity Cp->H_liquid ∫dT Cp->S_liquid ∫(1/T)dT

Caption: Relationship between key thermodynamic properties of this compound.

References

Methodological & Application

Synthesis of Cyclodecanone from Cyclododecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclodecanone, a valuable intermediate in the chemical and pharmaceutical industries, starting from the readily available precursor, cyclododecane (B45066). The synthesis is a two-step process involving the initial oxidation of cyclododecane to cyclododecanol (B158456), followed by the subsequent oxidation of the alcohol to the target ketone, this compound.

Overview of the Synthetic Pathway

The industrial synthesis of this compound from cyclododecane proceeds via a two-step oxidation process.[1] The first step involves the air oxidation of cyclododecane in the presence of boric acid to yield cyclododecyl borate, which is then hydrolyzed to produce cyclododecanol. The second step is the dehydrogenation or oxidation of cyclododecanol to afford the final product, this compound. This document outlines laboratory-scale protocols for both transformations.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from cyclododecane is depicted below.

Synthesis_Logic Start Start: Cyclododecane Step1 Step 1: Oxidation (Boric Acid, Air) Start->Step1 Intermediate Intermediate: Cyclododecanol Step1->Intermediate Hydrolysis & Purification Step2 Step 2: Oxidation (e.g., NaOCl or H2O2) Intermediate->Step2 End Final Product: this compound Step2->End Work-up & Purification

References

Application Notes and Protocols for Ring Enlargement Reactions to Form Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodecanone is a ten-membered cyclic ketone that serves as a valuable intermediate in the synthesis of various natural products, pharmaceuticals, and fragrances. Its construction presents a challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. Ring enlargement reactions, which expand a pre-existing smaller ring, offer an effective strategy to overcome these challenges. This document provides detailed application notes and protocols for key ring enlargement reactions used to synthesize this compound and its derivatives.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a free-radical-mediated ring expansion that can enlarge a cyclic β-keto ester by three or four carbons.[1][2] The process is initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH).[1]

The general strategy involves the alkylation of a cyclic β-keto ester with a haloalkane chain, followed by radical-induced cyclization and subsequent fragmentation to yield the ring-expanded product. For the synthesis of a this compound derivative, a cyclohexanone-derived β-keto ester is typically alkylated with a four-carbon chain containing a radical precursor (e.g., an iodo or bromo group).[1][3]

Data Presentation
Starting MaterialReagentsConditionsProductYield (%)Reference
Ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylateAIBN, Bu₃SnHBenzene (B151609), 80 °C, 2 hEthyl this compound-6-carboxylate75%Dowd & Choi, J. Am. Chem. Soc.
Experimental Protocol: Four-Carbon Expansion of Ethyl Cyclohexanone-2-carboxylate

This protocol is adapted from the original work by Dowd and Choi.

Step 1: Alkylation of Ethyl Cyclohexanone-2-carboxylate

  • To a solution of sodium hydride (1.2 eq) in dry tetrahydrofuran (B95107) (THF), add ethyl cyclohexanone-2-carboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 30 minutes at room temperature to form the enolate.

  • Add 1,4-diiodobutane (B107930) (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylate.

Step 2: Dowd-Beckwith Ring Expansion

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated β-keto ester (1.0 eq) in anhydrous benzene under an inert atmosphere.

  • Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq).

  • Heat the solution to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove tin residues and isolate the desired ethyl this compound-6-carboxylate.

Logical Workflow Diagram

Dowd_Beckwith_Workflow cluster_alkylation Step 1: Alkylation cluster_expansion Step 2: Ring Expansion start Ethyl Cyclohexanone- 2-carboxylate enolate Formation of Enolate (NaH, THF) start->enolate alkylation Alkylation with 1,4-Diiodobutane enolate->alkylation product1 Ethyl 2-(4-iodobutyl)cyclohexanone- 2-carboxylate alkylation->product1 reagents AIBN (cat.), Bu₃SnH Benzene, 80 °C product1->reagents expansion Radical Cyclization & Fragmentation product1->expansion reagents->expansion product2 Ethyl this compound- 6-carboxylate expansion->product2

Caption: Workflow for this compound Synthesis via Dowd-Beckwith Reaction.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a one-carbon ring expansion of a 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, yields an expanded cycloketone.[4][5][6] This method is highly effective for converting a cyclononanone (B1595960) into this compound. The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation, which then triggers a 1,2-alkyl shift, leading to ring expansion.[4]

Data Presentation
Starting MaterialReagentsConditionsProductYield (%)Reference
1-(Aminomethyl)cyclononanolNaNO₂, HCl (aq)0-5 °CThis compound~65-75%Org. Synth. Coll. Vol. 5, 299
Experimental Protocol: One-Carbon Expansion of Cyclononanone

This protocol involves a two-step sequence starting from cyclononanone.

Step 1: Synthesis of 1-(Aminomethyl)cyclononanol

  • Prepare a solution of sodium cyanide (1.5 eq) in water and cool it to 0 °C.

  • Add cyclononanone (1.0 eq) to the cyanide solution, followed by the dropwise addition of a solution of ammonium chloride (1.5 eq) in water, keeping the temperature below 10 °C.

  • Stir the mixture for several hours at room temperature to form the α-aminonitrile.

  • Extract the aminonitrile with a suitable solvent (e.g., diethyl ether) and dry the organic phase.

  • For the reduction, carefully add the crude aminonitrile to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and quench sequentially by the dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to yield the crude 1-(aminomethyl)cyclononanol, which can be used directly in the next step.

Step 2: Tiffeneau-Demjanov Rearrangement

  • Dissolve the crude 1-(aminomethyl)cyclononanol (1.0 eq) in a mixture of water and acetic acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (B80452) (NaNO₂, 1.2 eq) in water dropwise, ensuring the temperature remains between 0 and 5 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by distillation or column chromatography to afford pure this compound.

Reaction Mechanism Diagram

Tiffeneau_Demjanov start 1-(Aminomethyl)cyclononanol reagent1 NaNO₂, H⁺ start->reagent1 diazonium Diazonium Ion Intermediate start->diazonium carbocation Primary Carbocation (-N₂ gas) diazonium->carbocation -N₂ rearrangement 1,2-Alkyl Shift (Ring Expansion) carbocation->rearrangement oxonium Oxonium Ion rearrangement->oxonium deprotonation Deprotonation (-H⁺) oxonium->deprotonation product This compound deprotonation->product

Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Diazomethane (B1218177) Ring Expansion

The reaction of a cyclic ketone with diazomethane is a classic method for one-carbon ring expansion.[7][8] The reaction is often catalyzed by a Lewis acid to improve efficiency and selectivity. This homologation proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas to yield the expanded ketone.[7][9][10]

Data Presentation
Starting MaterialReagentsConditionsProductYield (%)Reference
CyclononanoneCH₂N₂, BF₃·OEt₂Diethyl ether, 0 °CThis compound~70%Org. Syntheses, Coll. Vol. 4, 218 (1963)
CyclohexanoneCH₂N₂EtherCycloheptanone-General Example[7]
Experimental Protocol: Ring Expansion of Cyclononanone with Diazomethane

Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or similar precursors and non-ground glass joints.

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor like Diazald® according to established procedures.

  • In a separate flask, dissolve cyclononanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C under an inert atmosphere.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 0.05 eq), to the cyclononanone solution.

  • Slowly add the ethereal solution of diazomethane dropwise to the ketone solution at 0 °C. The evolution of nitrogen gas should be observed.

  • Continue the addition until the yellow color of diazomethane persists, indicating a slight excess has been added.

  • Stir the reaction at 0 °C for an additional 30 minutes.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution using a rotary evaporator with a water bath at room temperature to avoid co-distillation of the product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to yield this compound.

Reaction Pathway Diagram

Diazomethane_Expansion start Cyclononanone reagent1 CH₂N₂ BF₃·OEt₂ (cat.) start->reagent1 step1 Nucleophilic Attack start->step1 reagent1->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Rearrangement & Loss of N₂ intermediate1->step2 -N₂ product This compound step2->product

Caption: Pathway for Diazomethane Ring Expansion of a Cyclic Ketone.

References

Application Notes and Protocols for the Eco-friendly Synthesis of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclodecanone is a valuable macrocyclic ketone widely used as a precursor in the synthesis of fragrances, pharmaceuticals, and polymers like Nylon-12. Traditional synthesis methods often involve hazardous reagents and generate significant waste. This document outlines a detailed, eco-friendly three-step synthesis of this compound from 1,5,9-cis,trans,trans-cyclododecatriene (CDT), emphasizing the use of green reagents and solvents.[1][2][3][4] The process utilizes a hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst for selective epoxidation and subsequent oxidation, with hydrogen peroxide as the primary oxidant and water as a solvent, significantly improving the environmental footprint of the synthesis.[1][3]

Overall Synthesis Pathway

The eco-friendly synthesis of this compound from cyclododecatriene is a three-step process:

  • Selective Epoxidation: Cyclododecatriene (CDT) is selectively epoxidized to epoxycyclododecadiene (ECDD) using hydrogen peroxide, catalyzed by HAHPT in an aqueous medium.

  • Hydrogenation: The resulting ECDD is hydrogenated to cyclododecanol (B158456) (CDOL) using a Raney nickel catalyst in ethanol.

  • Oxidation: Finally, CDOL is oxidized to the target molecule, this compound (CDON), using the HAHPT catalyst and hydrogen peroxide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepReactionCatalystOxidant/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Epoxidation of CDT to ECDDHAHPT30% H₂O₂Water55239.7 (ECDD)
2Hydrogenation of ECDD to CDOLRaney NiH₂Ethanol60492.3 (average)
3Oxidation of CDOL to CDONHAHPT30% H₂O₂Water/t-ButanolReflux595.1
Overall CDT to CDON 53.4

Note: The overall yield is calculated from the sequential reactions under optimal conditions as reported.[1][3]

Experimental Protocols

Preparation of the HAHPT Catalyst

This protocol describes the synthesis of the hexadecyl trimethyl ammonium heteropolyphosphatotungstate [(n-C₁₆H₃₃NMe₃)₃PW₄O₁₆, HAHPT] catalyst.[1][3]

Materials:

  • Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

  • 36% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • 85% Phosphoric acid (H₃PO₄)

  • Hexadecyltrimethylammonium chloride (C₁₆H₃₃(CH₃)₃NCl)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Deionized water

Procedure:

  • Dissolve 3.30 g (10 mmol) of Na₂WO₄·2H₂O in 20 mL of water.

  • Add 1.97 g (20 mmol) of 36% HCl to the solution. A pale yellow precipitate will form.

  • Add 8.65 g (70 mmol) of 30% H₂O₂ to the mixture.

  • After the precipitate dissolves, add 0.29 g (2.5 mmol) of 85% H₃PO₄ and an additional 10 mL of water.

  • Stir the resulting solution for 20 minutes at room temperature.

  • In a separate beaker, prepare a solution of 2.40 g (7.5 mmol) of C₁₆H₃₃(CH₃)₃NCl in 60 mL of ClCH₂CH₂Cl.

  • Add the C₁₆H₃₃(CH₃)₃NCl solution to the reaction mixture and stir for another hour.

  • Filter the resulting precipitate, wash with water until the pH of the filtrate is 5, and dry under an infrared lamp to obtain the HAHPT catalyst. (Expected yield: ~4.45 g, 94.8%).[1][3]

Step 1: Selective Epoxidation of Cyclododecatriene (CDT)

Materials:

  • Cyclododecatriene (CDT)

  • HAHPT catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

Procedure:

  • In a reaction flask, combine CDT, water, and the HAHPT catalyst.

  • Stir the mixture at the desired temperature (e.g., 55°C).

  • Add 30% H₂O₂ dropwise to the reaction mixture. The optimal molar ratio of CDT to H₂O₂ is 3:1 to maximize selectivity for ECDD.[1]

  • Continue stirring for the desired reaction time (e.g., 2 hours).

  • After the reaction, separate the organic layer. The unreacted CDT can be recovered by distillation.

Step 2: Hydrogenation of Epoxycyclododecadiene (ECDD)

Materials:

  • Epoxycyclododecadiene (ECDD)

  • Raney nickel catalyst

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation reactor, dissolve ECDD in ethanol.

  • Add the Raney nickel catalyst to the solution.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the specified time (e.g., 4 hours).

  • After the reaction is complete, filter off the catalyst to obtain a solution of cyclododecanol (CDOL).

Step 3: Oxidation of Cyclododecanol (CDOL)

Materials:

  • Cyclododecanol (CDOL)

  • HAHPT catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • t-Butanol

  • Deionized water

Procedure:

  • In a reaction flask, combine CDOL, water, t-butanol, and the HAHPT catalyst.

  • Heat the mixture to reflux.

  • Add 30% H₂O₂ dropwise to the refluxing mixture.

  • Continue refluxing for the desired reaction time (e.g., 5 hours).

  • Upon completion, cool the reaction mixture and separate the organic layer containing the this compound product.

Visualizations

Logical Workflow of this compound Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Oxidation CDT Cyclododecatriene (CDT) process1 Selective Epoxidation CDT->process1 ECDD Epoxycyclododecadiene (ECDD) process1->ECDD reagents1 HAHPT Catalyst H₂O₂ Water reagents1->process1 process2 Hydrogenation ECDD->process2 CDOL Cyclododecanol (CDOL) process2->CDOL reagents2 Raney Ni Catalyst H₂ Ethanol reagents2->process2 process3 Oxidation CDOL->process3 CDON This compound (CDON) process3->CDON reagents3 HAHPT Catalyst H₂O₂ Water/t-Butanol reagents3->process3

Caption: Workflow for the three-step synthesis of this compound.

Catalytic Cycle for Epoxidation/Oxidation

G catalyst HAHPT Catalyst (Resting State) active_catalyst Active Peroxotungstate Species catalyst->active_catalyst Activation product Product (Epoxide or Ketone) active_catalyst->product Oxygen Transfer h2o H₂O active_catalyst->h2o substrate Substrate (Alkene or Alcohol) substrate->product product->catalyst Catalyst Regeneration h2o2 H₂O₂ h2o2->active_catalyst

Caption: Proposed catalytic cycle for HAHPT-catalyzed oxidation.

References

Application Notes and Protocols: Cyclodecanone as a Precursor for Laurolactam and Nylon-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of laurolactam (B145868) from cyclodecanone and its subsequent ring-opening polymerization to produce Nylon-12. The protocols are based on established chemical transformations and provide a foundation for laboratory-scale synthesis and further research.

Introduction

Nylon-12, a high-performance polyamide, is a versatile thermoplastic with applications in automotive, electronics, and medical industries due to its excellent mechanical properties, low moisture absorption, and chemical resistance.[1][2][3] The monomer precursor for Nylon-12 is laurolactam, a 12-carbon cyclic amide.[4][5] A common and efficient synthetic route to laurolactam involves the Beckmann rearrangement of cyclododecanone (B146445) oxime, which is derived from this compound.[6][7][8] This document outlines the key chemical transformations and provides detailed experimental protocols for the synthesis of laurolactam and its polymerization to Nylon-12.

Synthesis of Laurolactam from this compound

The synthesis of laurolactam from this compound is a two-step process:

  • Oximation: this compound reacts with hydroxylamine (B1172632) to form cyclododecanone oxime.

  • Beckmann Rearrangement: The cyclododecanone oxime undergoes an acid-catalyzed rearrangement to yield laurolactam.[6][7]

Reaction Pathway

The overall reaction pathway is illustrated below:

ReactionPathway This compound This compound Oxime Cyclododecanone Oxime This compound->Oxime Hydroxylamine (NH2OH·HCl, NaOH) Laurolactam Laurolactam Oxime->Laurolactam Beckmann Rearrangement (Acid Catalyst) PolymerizationWorkflow Laurolactam Laurolactam Monomer Prepolymer Prepolymer Laurolactam->Prepolymer Initiator (e.g., Water) High Temperature & Pressure Nylon12 Nylon-12 Polymer Prepolymer->Nylon12 Polycondensation High Temperature Vacuum

References

Application Notes and Protocols: The Role of Cyclodecanone in Fragrance and Perfume Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanone is a macrocyclic ketone that serves as a pivotal intermediate in the synthesis of high-value fragrance compounds, particularly those with a characteristic musk odor. While not typically used as a primary fragrance ingredient itself, its chemical structure provides an ideal scaffold for ring expansion and modification to produce larger macrocyclic ketones like cyclopentadecanone (B167302) (Exaltone®) and muscone, which are prized for their persistent, warm, and animalic notes in perfumery. This document provides detailed application notes, experimental protocols, and relevant data on the synthesis and utilization of this compound in the fragrance industry.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaC₁₀H₁₈O
Molar Mass154.25 g/mol
Melting Point20-22 °C[1]
Boiling Point94-98 °C at 10 mmHg[1]
AppearanceColorless to pale yellow liquid or solid
Synthesis of this compound from Cyclooctanone: Reaction Parameters and Yields
ParameterValueReference
Starting MaterialCyclooctanone[1]
Key ReagentsPyrrolidine, Methyl propiolate[1]
SolventXylene, Ether[1]
Catalystp-Toluenesulfonic acid[1]
Reaction TypeRing expansion via enamine intermediate[1]
Yield44-50%[1]
Odor Thresholds of Key Musk Fragrances Derived from this compound Precursors
CompoundOdor DescriptionOdor Threshold (ng/L of air)Reference
Musk KetoneSweet, powdery, gentle, animalic, warm0.1[2]
Galaxolide®Musky with floral notes0.9[2]
Romandolide®Musky, fruity0.4[2]
Serenolide®Musky, sweet0.39[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclooctanone

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Cyclooctanone (1.00 mole, 126 g)

  • Pyrrolidine (1.4 moles, 100 g)

  • Xylene (100 mL)

  • p-Toluenesulfonic acid (0.5 g)

  • Hexane

  • Methyl propiolate (0.85–0.90 mole, 71–76 g)

  • Ether (600 mL)

  • Methanol

  • Palladium on charcoal (5%)

  • 25% Aqueous sodium hydroxide (B78521)

  • Dry ice-acetone bath

Procedure:

  • Formation of the Enamine:

    • To a 500-mL round-bottomed flask equipped with a column packed with glass helices and a water separator filled with hexane, add cyclooctanone, pyrrolidine, xylene, and p-toluenesulfonic acid.

    • Heat the solution under reflux until the separation of water ceases (typically 3-6 hours).

    • Replace the water separator with a distillation head and distill under reduced pressure to remove the solvent and unreacted starting materials.

  • Reaction with Methyl Propiolate:

    • Dissolve the crude enamine in 450 mL of ether and transfer to a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • Prepare a solution of methyl propiolate in 150 mL of ether and add it dropwise to the enamine solution. Maintain the temperature of the reaction mixture at 25–30 °C using a dry ice-acetone bath.

    • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Hydrogenation and Hydrolysis:

    • Transfer the reaction mixture to a hydrogenation flask containing a slurry of 5% palladium on charcoal in methanol.

    • Hydrogenate the mixture at atmospheric pressure until the theoretical amount of hydrogen is absorbed.

    • Filter the catalyst and add 200 g of 25% aqueous sodium hydroxide to the filtrate.

    • Heat the mixture under reflux for 1 hour.

  • Purification:

    • Replace the condenser with a distillation head and distill off most of the methanol.

    • Cool the two-phase residue and extract with two 100-mL portions of ether.

    • Remove the ether on a steam bath and distill the residue through a 20-cm Vigreux column to yield this compound. The product is collected at 94–98 °C (10 mm).[1]

Mandatory Visualizations

Synthesis of Fragrance Compounds from this compound

G This compound This compound ring_expansion Ring Expansion (e.g., Diazomethane or other methods) This compound->ring_expansion Precursor cyclopentadecanone Cyclopentadecanone (Exaltone®) ring_expansion->cyclopentadecanone methylation Methylation cyclopentadecanone->methylation fragrance Musk Fragrance Formulation cyclopentadecanone->fragrance muscone Muscone methylation->muscone muscone->fragrance

Caption: Synthesis pathway of musk fragrances from this compound.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Step 4: Purification a Cyclooctanone + Pyrrolidine b Reflux with p-TsOH a->b c Crude Enamine b->c d Reaction with Methyl Propiolate c->d e Intermediate Adduct d->e f Hydrogenation (Pd/C) e->f g Saponification (NaOH) f->g h Distillation g->h i Pure this compound h->i G musk Musk Molecule (e.g., Muscone) or5an1 Olfactory Receptor (OR5AN1 - a GPCR) musk->or5an1 Binds to g_protein G-protein (Gαolf) Activation or5an1->g_protein Activates ac Adenylyl Cyclase Activation g_protein->ac Activates camp cAMP Production ac->camp Catalyzes ion_channel Ion Channel Opening camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to signal Signal to Brain (Odor Perception) depolarization->signal Sends

References

Application Notes and Protocols: Oxidation of Cyclododecanol to Cyclododecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, cyclododecanol (B158456), to its corresponding ketone, cyclododecanone (B146445). Two primary methodologies are presented: a classic laboratory-scale oxidation using sodium hypochlorite (B82951) (bleach) and a more contemporary catalytic aerobic oxidation employing nitric acid with an iron(III) chloride catalyst. These protocols are designed to offer researchers scalable and efficient procedures for this key chemical transformation, which is crucial in the synthesis of various industrially significant compounds, including fragrances and monomers for polyamides.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. Cyclododecanone, a valuable intermediate, is produced industrially from cyclododecanol.[1] This document outlines two distinct and effective methods to achieve this conversion, catering to different laboratory needs and scales. The first method, utilizing sodium hypochlorite in acetic acid, is a robust and cost-effective procedure suitable for general laboratory synthesis.[2] The second protocol describes a modern, efficient catalytic system that uses nitric acid in conjunction with iron(III) chloride under an aerobic atmosphere, offering high yields and selectivity.[3][4]

Data Presentation

The following table summarizes the quantitative data associated with the two presented protocols for the oxidation of cyclododecanol.

ParameterMethod 1: Sodium Hypochlorite OxidationMethod 2: Catalytic Aerobic Oxidation
Primary Oxidant Sodium Hypochlorite (NaOCl)Nitric Acid (HNO₃) / Air (O₂)
Catalyst NoneIron(III) Chloride (FeCl₃)
Solvent Acetone1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Reactant Ratio Cyclododecanol:NaOCl (approx. 1:2)Cyclododecanol:HNO₃:FeCl₃ (1:0.05-0.2:0.01)
Temperature ~45 °C to refluxRoom Temperature
Reaction Time 30 - 60 minutes24 hours
Reported Yield High (Specific yield dependent on scale)Excellent (up to >99% for similar substrates)[3]
Work-up Extraction and RecrystallizationExtraction and Column Chromatography

Reaction Mechanisms

The oxidation of cyclododecanol to cyclododecanone proceeds via different mechanisms depending on the chosen method.

Method 1: Sodium Hypochlorite Oxidation Mechanism

In this method, acetic acid reacts with sodium hypochlorite to generate the active oxidizing agent, hypochlorous acid (HOCl), in situ. The alcohol's oxygen atom then attacks the electrophilic chlorine of hypochlorous acid, forming an alkyl hypochlorite intermediate after proton transfer. A subsequent E2-like elimination, where a base (e.g., water or acetate) removes the proton from the carbon bearing the oxygen, leads to the formation of the ketone, cyclododecanone, and hydrochloric acid.

G cluster_0 In-situ Generation of HOCl cluster_1 Oxidation of Cyclododecanol NaOCl NaOCl HOCl HOCl NaOCl->HOCl + CH₃COOH AcOH CH₃COOH AcOH->HOCl NaOAc CH₃COONa Cyclododecanol Cyclododecanol (R₂CHOH) AlkylHypochlorite Alkyl Hypochlorite Intermediate (R₂CHOCl) Cyclododecanol->AlkylHypochlorite + HOCl Cyclododecanone Cyclododecanone (R₂C=O) AlkylHypochlorite->Cyclododecanone - H⁺, - Cl⁻ H2O_base H₂O (Base) H2O_base->Cyclododecanone E2 Elimination

Mechanism of Bleach Oxidation
Method 2: Catalytic Aerobic Oxidation Mechanism

This catalytic cycle is initiated by the in-situ formation of nitrosyl chloride (NOCl) from nitric acid and iron(III) chloride.[3] Cyclododecanol reacts with NOCl to form an alkyl nitrite (B80452) intermediate. In the presence of Fe³⁺ ions and the fluorinated solvent, this intermediate decomposes to yield cyclododecanone. The iron(III) catalyst also facilitates the regeneration of the reactive NOCl species, closing the catalytic loop with oxygen from the air serving as the terminal oxidant.[1][3]

G cluster_0 Catalytic Cycle Cyclododecanol Cyclododecanol (R₂CHOH) AlkylNitrite Alkyl Nitrite Intermediate (R₂CHONO) Cyclododecanol->AlkylNitrite + NOCl Cyclododecanone Cyclododecanone (R₂C=O) AlkylNitrite->Cyclododecanone + Fe³⁺ NO_regen NO Regeneration NOCl_gen NOCl (generated in-situ) Fe3_cat Fe³⁺ (catalyst) Fe3_cat->AlkylNitrite O2 O₂ (from air) O2->NO_regen NO_regen->NOCl_gen + O₂

Catalytic Aerobic Oxidation Cycle

Experimental Protocols

Method 1: Oxidation of Cyclododecanol with Sodium Hypochlorite

This protocol is adapted from a standard laboratory procedure.[4]

Materials:

  • Cyclododecanol (e.g., 0.50 g)

  • Acetone (1.2 mL)

  • Glacial Acetic Acid (0.4 mL)

  • Commercial Bleach (approx. 5.25% NaOCl, 4.5 - 8.0 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Methanol (B129727)

  • Deionized water

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Starch-iodide test paper

Procedure:

  • In a 25 mL round-bottom flask, combine cyclododecanol, acetone, and glacial acetic acid. Add a stir bar.

  • Assemble a reflux apparatus and begin stirring the mixture.

  • Gently heat the mixture to approximately 45 °C or a gentle reflux.[4]

  • Slowly add the commercial bleach solution dropwise to the reaction mixture over a period of about 30 minutes.

  • After the addition is complete, continue to stir and heat the mixture for an additional 30 minutes.

  • Allow the mixture to cool to room temperature. Test for the presence of excess oxidant by placing a drop of the aqueous layer onto starch-iodide paper. A blue-black color indicates excess oxidant. If the test is negative, add an additional 1 mL of bleach and heat for another 10-15 minutes.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium bisulfite solution (to quench excess oxidant), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the solution to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude cyclododecanone.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure cyclododecanone.

Method 2: Catalytic Aerobic Oxidation of Cyclododecanol

This protocol is based on a reported procedure for the aerobic oxidation of secondary alcohols.[3]

Materials:

  • Cyclododecanol (1 mmol)

  • Iron(III) Chloride (FeCl₃, 1 mol%, 0.01 mmol)

  • Nitric Acid (HNO₃, 65% aq., 5-20 mol%, 0.05-0.2 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, 1 mL)

  • Dichloromethane (B109758) (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Balloon filled with oxygen or access to an air line

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add cyclododecanol, HFIP, iron(III) chloride, and nitric acid.

  • Attach a balloon filled with oxygen to the flask or ensure a gentle stream of air is passed through the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, add dichloromethane and brine to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Sodium hypochlorite (bleach) is a strong oxidizing agent and can cause skin and eye irritation.

  • Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a corrosive and volatile solvent.

Conclusion

The oxidation of cyclododecanol to cyclododecanone can be effectively achieved through multiple synthetic routes. The choice of method will depend on the desired scale, available resources, and purity requirements. The sodium hypochlorite method offers a simple, inexpensive, and "greener" alternative to traditional heavy-metal oxidants for laboratory-scale synthesis.[2] For researchers seeking higher efficiency and selectivity, the catalytic aerobic oxidation with nitric acid and iron(III) chloride presents a modern and powerful alternative with excellent reported yields for analogous substrates.[3] Both protocols, when executed with care, provide reliable pathways to this important ketone intermediate.

References

Application Notes and Protocols: Halogenation Reactions of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated organic compounds are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom into a molecule can significantly alter its physical, chemical, and biological properties. Halogenation can enhance membrane permeability, improve binding affinity to biological targets through halogen bonding, and provide a reactive handle for subsequent chemical modifications, such as cross-coupling reactions.[1][2]

Cyclodecanone, a ten-membered cyclic ketone, and its derivatives are important precursors in organic synthesis. The α-halogenation of this compound, which involves the substitution of a hydrogen atom with a halogen (Cl, Br, I) on the carbon adjacent to the carbonyl group, produces 2-halocyclodecanones. These products are versatile intermediates for synthesizing more complex molecules, including macrocyclic structures and novel therapeutic agents. This document provides detailed application notes and experimental protocols for the α-halogenation of this compound using various established methods.

Mechanism of α-Halogenation

The α-halogenation of ketones like this compound can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic).[3][4]

  • Acid-Catalyzed Halogenation : Under acidic conditions, the ketone undergoes tautomerization to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen (e.g., Br₂) to form a resonance-stabilized carbocation, which is then deprotonated to yield the α-haloketone. This process is typically controllable and results in monohalogenation because the electron-withdrawing halogen deactivates the product towards further enolization.[4]

  • Base-Promoted Halogenation : In the presence of a base, an α-proton is removed to form a nucleophilic enolate ion. The enolate then attacks the halogen molecule. This reaction is often difficult to stop at the monohalogenation stage. The introduced halogen is electron-withdrawing, which increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster than the first. This can lead to polyhalogenated products unless the stoichiometry and conditions are carefully controlled.[3][5]

G Fig. 1: General Mechanisms for α-Halogenation of Ketones cluster_acid Acid-Catalyzed (Enol Pathway) cluster_base Base-Promoted (Enolate Pathway) Keto_A Ketone Enol Enol Intermediate Keto_A->Enol Tautomerization H_plus H+ Halogen_A X₂ Product_A α-Haloketone Enol->Product_A Halogen Attack Keto_B Ketone Enolate Enolate Intermediate Keto_B->Enolate Deprotonation Base Base Halogen_B X₂ Product_B α-Haloketone Enolate->Product_B Halogen Attack

Figure 1. General Mechanisms for α-Halogenation of Ketones

Application & Protocols

The following sections detail protocols for the chlorination, bromination, and iodination of this compound. While this compound (C10) is the primary subject, some protocols have been adapted from highly analogous procedures for cyclododecanone (B146445) (C12) or cyclohexanone (B45756) (C6) due to the prevalence of these model systems in the literature.

α-Chlorination of this compound

α-Chlorothis compound is a valuable precursor for ring-expansion reactions and the synthesis of nitrogen-containing macrocycles.

MethodReagentsSolventTemperature (°C)TimeYield (%)Reference / Notes
A Cl₂ (gas)THF0 - 40-GoodAdapted from cyclododecanone.[6]
B CuCl₂DMF85-GoodAdapted from cyclododecanone.[6]
C LDA, p-TsClTHF-78 to RT-~77Based on 4-tert-butylcyclohexanone.

This protocol is adapted from a procedure for the synthesis of α-chlorocyclododecanone.[6] It is suitable for large-scale synthesis where direct handling of chlorine gas is feasible.

  • Setup : In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a condenser connected to a gas trap (e.g., containing sodium hydroxide (B78521) solution).

  • Reaction Mixture : Charge the flask with this compound (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF) to create a ~1 M solution.

  • Chlorination : Cool the solution to the desired temperature (e.g., 25°C). Bubble chlorine (Cl₂) gas (1.0 to 1.2 eq) through the solution with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the temperature.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.

  • Purification : Remove the solvent under reduced pressure. The crude α-chlorothis compound can be purified by vacuum distillation or column chromatography.

This method allows for the regioselective chlorination at the less substituted α-carbon and is performed under non-equilibrating conditions. The following is a representative procedure based on the chlorination of substituted cyclohexanones.

  • Setup : Under an inert atmosphere (N₂ or Ar), add diisopropylamine (B44863) (1.1 eq) to a flame-dried flask containing anhydrous THF. Cool the solution to 0°C.

  • LDA Formation : Add n-butyllithium (1.0 eq) dropwise. After the addition, cool the resulting LDA solution to -78°C.

  • Enolate Formation : Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Chlorination : Add a solution of p-toluenesulfonyl chloride (p-TsCl, 1.0 eq) in anhydrous THF.

  • Reaction Completion : Allow the mixture to warm to room temperature and monitor the reaction by TLC.

  • Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Fig. 2: Workflow for Enolate-Based Chlorination cluster_main Reaction Sequence start Start: this compound in THF lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at 0°C) enolate 2. Form Enolate (Add Ketone to LDA at -78°C) lda->enolate tscl 3. Add Chlorinating Agent (p-TsCl in THF) enolate->tscl warm 4. Warm to Room Temperature tscl->warm quench 5. Aqueous Work-up (Quench with NH₄Cl, Extract) warm->quench purify 6. Purify Product (Column Chromatography) quench->purify end End: 2-Chlorothis compound purify->end

Figure 2. Workflow for Enolate-Based Chlorination

α-Bromination of this compound

2-Bromothis compound serves as a key intermediate for dehydrobromination to form α,β-unsaturated ketones or for substitution reactions to introduce other functional groups.

MethodReagentsSolventCatalystTemperatureYield (%)Reference / Notes
A CuBr₂Chloroform (B151607)/Ethyl Acetate-Reflux~90General method for ketones.[1]
B NBSCCl₄p-TsOHReflux90 - 95Based on aralkyl ketones; MW option available.[7][8]

Copper(II) bromide serves as both a bromine source and a Lewis acid catalyst, promoting enolization. This method is effective for the selective monobromination of ketones.[1]

  • Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture : To the flask, add this compound (1.0 eq) and a solvent mixture of chloroform and ethyl acetate.

  • Addition of Reagent : Add copper(II) bromide (CuBr₂, ~2.2 eq) to the mixture.

  • Reaction : Heat the slurry to reflux with stirring. The reaction is indicated by the formation of white copper(I) bromide from the black copper(II) bromide.

  • Monitoring : Follow the reaction's progress using TLC.

  • Work-up : After the reaction is complete, cool the mixture and filter to remove the copper(I) bromide precipitate. Wash the precipitate with the solvent.

  • Purification : Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 2-bromothis compound can be purified by vacuum distillation or chromatography.

NBS is a convenient and easy-to-handle source of electrophilic bromine. The reaction is often catalyzed by acid to promote enol formation.[7][8]

  • Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Catalyst : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Reaction : Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up : Cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct.

  • Purification : Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.

α-Iodination of this compound

α-Iodoketones are generally more reactive than their chloro- and bromo- analogs, making them highly useful for nucleophilic substitution and coupling reactions. However, they can also be less stable.

MethodReagentsSolventCatalyst / AdditiveTemperatureTimeYield (%)Reference / Notes
A I₂, OxoneNone (Solid state)Oxone (0.1 eq)RT1-5 min>90Based on cyclohexanone.[9]
B I₂, CuOMethanolCuOReflux (65°C)1-2 h>90General method for ketones.[1]
C I₂, H₂O₂ (30%)NoneH₂O₂45°C-HighBased on aryl alkyl ketones.

This environmentally friendly method is rapid, solvent-free, and high-yielding for various ketones, including cyclohexanone.[9]

  • Setup : In a fume hood, place this compound (1.0 eq) in a mortar.

  • Reagents : Add elemental iodine (I₂, 0.5 eq) and a catalytic amount of Oxone (2KHSO₅·KHSO₄·K₂SO₄, ~0.1 eq).

  • Reaction : Grind the mixture vigorously with a pestle at room temperature for 1-5 minutes. The reaction progress can often be observed by a color change.

  • Work-up : After grinding, transfer the solid mixture to a flask. Add dichloromethane (B109758) and water.

  • Extraction : Separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification : Combine the organic layers, wash with aqueous sodium thiosulfate solution until the iodine color disappears, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.

G Fig. 3: Experimental Workflow for Solid-State Iodination start Start: This compound (Solid) reagents Add I₂ and Oxone (in Mortar) start->reagents grind Grind with Pestle (1-5 min at RT) reagents->grind dissolve Dissolve Mixture (DCM / H₂O) grind->dissolve extract Extract & Wash (Separate layers, wash with Na₂S₂O₃) dissolve->extract dry Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) extract->dry end End: 2-Iodothis compound dry->end

Figure 3. Experimental Workflow for Solid-State Iodination

Conclusion

The α-halogenation of this compound provides access to a range of versatile chemical intermediates. The choice of method depends on the desired halogen, required regioselectivity, scale, and available equipment. Direct halogenation with elemental halogens or copper(II) halides offers straightforward routes, while enolate-based methods provide greater control over regioselectivity. Newer methods, such as the solvent-free iodination with Oxone, represent greener and more efficient alternatives. The protocols and data provided herein serve as a comprehensive guide for researchers in synthetic chemistry and drug development to effectively synthesize and utilize halogenated this compound derivatives.

References

Synthesis of Fused Heterocycles from Cyclodecanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds utilizing cyclodecanone and its derivatives as versatile starting materials. The described methodologies offer efficient routes to novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound, a readily available cyclic ketone, and its derivatives are valuable synthons for the construction of diverse fused heterocyclic systems. The large, flexible cyclododecane (B45066) ring, when fused to aromatic heterocyclic moieties, can lead to compounds with unique three-dimensional structures and potentially novel biological activities. This document outlines the synthesis of several key fused heterocycles, including pyrazolones, pyrimidines, and benzimidazoles, starting from ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone. The protocols are based on established and reliable synthetic transformations.

Key Starting Materials

The syntheses described herein primarily utilize two key derivatives of this compound:

  • Ethyl 2-oxocyclododecanecarboxylate: A β-ketoester that is a versatile precursor for the synthesis of various heterocycles through condensation reactions with binucleophiles.

  • 2-(Hydroxymethylene)cyclododecanone: An enolized β-ketoaldehyde that readily reacts with nucleophiles to form a range of fused heterocyclic systems.

Application Notes: Synthesis of Fused Heterocyples

Synthesis of Fused Pyrazolones

Application: Pyrazolone (B3327878) derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] The synthesis of pyrazolones fused to a cyclododecane ring offers a pathway to novel compounds with potentially enhanced or unique pharmacological profiles.

Synthetic Strategy: The synthesis of the fused pyrazolone is achieved through the condensation of ethyl 2-oxocyclododecanecarboxylate with phenylhydrazine (B124118). This reaction proceeds via a cyclization-condensation mechanism to yield the stable pyrazolone ring fused to the cyclododecane moiety.

Synthesis of Fused Pyrimidines

Application: Pyrimidine (B1678525) and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial effects.[2] Fusing a pyrimidine ring to the cyclododecane framework can lead to the development of novel therapeutic agents. These compounds are known to target various enzymes and receptors, including protein kinases, which are crucial in cellular signaling pathways.[3]

Synthetic Strategy: The fused aminopyrimidine is synthesized by the treatment of ethyl 2-oxocyclododecanecarboxylate with guanidine (B92328) nitrate (B79036) in the presence of a base. This reaction is a classic example of a multicomponent reaction to form the pyrimidine ring.

Synthesis of Fused Benzimidazoles

Application: Benzimidazole-containing compounds are important pharmacophores in drug discovery, with a variety of biological activities, including anticancer and antimicrobial properties.[4] Benzimidazole-pyrimidine hybrids, in particular, have been investigated as potent inhibitors of various kinases involved in cancer cell signaling, such as the MAPK and JAK/STAT pathways. The synthesis of a benzimidazole (B57391) fused to a pyrimidine and a cyclododecane ring system results in a complex, polycyclic scaffold with significant potential for biological activity.

Synthetic Strategy: The synthesis of the benzimidazo[1,2-a]cyclododeca[d]pyrimidine system is accomplished by the reaction of 2-(hydroxymethylene)cyclododecanone with 2-aminobenzimidazole. This condensation reaction proceeds readily to form the fused polycyclic system.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the described fused heterocycles.

Product Starting Materials Reaction Time Yield (%)
2-Phenyl-2,4,5,6,7,8,9,10,11,12-decahydro-3H-cyclododeca[c]pyrazol-3-oneEthyl 2-oxocyclododecanecarboxylate, Phenylhydrazine3 hNot specified in snippet, but reaction is established
2-Amino-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[d]pyrimidin-4(3H)-oneEthyl 2-oxocyclododecanecarboxylate, Guanidine nitrateNot specified in snippetNot specified in snippet
Benzimidazo[1,2-a]-5,6,7,8,9,10,11,12,13,14–decahydrocyclododeca[d]pyrimidine2-(Hydroxymethylene)cyclododecanone, 2-Amino-1H-benzo[d]imidazoleNot specified in snippetGood yield

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2,4,5,6,7,8,9,10,11,12-decahydro-3H-cyclododeca[c]pyrazol-3-one

Materials:

  • Ethyl 2-oxocyclododecanecarboxylate (1 g, 3.94 mmol)

  • Phenylhydrazine (0.425 g, 3.94 mmol)

  • Acetic acid (50%, 20 mL)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • A mixture of ethyl 2-oxocyclododecanecarboxylate (1 g, 3.94 mmol) and phenylhydrazine (0.425 g, 3.94 mmol) in 50% acetic acid (20 mL) is refluxed for 3 hours.

  • The reaction mixture is then poured into ice-cold water with stirring.

  • The resulting yellow precipitate is filtered off and air-dried.

  • The crude product is recrystallized from ethanol to furnish the pure pyrazolone derivative.

Protocol 2: Synthesis of 2-Amino-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 2-oxocyclododecanecarboxylate

  • Guanidine nitrate

  • Sodium ethoxide

  • Ethanol

Procedure: This is a general procedure based on a known reaction type, as the specific protocol from the source is not fully detailed in the provided snippets.

  • To a solution of sodium ethoxide in ethanol, add ethyl 2-oxocyclododecanecarboxylate and guanidine nitrate.

  • The reaction mixture is typically heated under reflux for several hours.

  • After cooling, the reaction mixture is poured into water and neutralized with acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Protocol 3: Synthesis of Benzimidazo[1,2-a]-5,6,7,8,9,10,11,12,13,14–decahydrocyclododeca[d]pyrimidine

Materials:

  • 2-(Hydroxymethylene)cyclododecanone

  • 2-Amino-1H-benzo[d]imidazole

  • Methanol

Procedure: This is a general procedure based on a known reaction type, as the specific protocol from the source is not fully detailed in the provided snippets.

  • A mixture of 2-(hydroxymethylene)cyclododecanone and 2-amino-1H-benzo[d]imidazole is refluxed in methanol.

  • The reaction is monitored by thin-layer chromatography for completion.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product can be purified by recrystallization from a suitable solvent. The reaction is reported to give a good yield without the isolation of the intermediate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_derivatives Key Derivatives cluster_products Fused Heterocycles start1 This compound deriv1 Ethyl 2-oxocyclododecanecarboxylate start1->deriv1 Esterification deriv2 2-(Hydroxymethylene)cyclododecanone start1->deriv2 Formylation prod1 Fused Pyrazolone deriv1->prod1 Condensation with Phenylhydrazine prod2 Fused Pyrimidine deriv1->prod2 Condensation with Guanidine prod3 Fused Benzimidazole-Pyrimidine deriv2->prod3 Condensation with 2-Aminobenzimidazole

Caption: Synthetic workflow for fused heterocycles from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Potential Inhibition EGFR EGFR RAS RAS EGFR->RAS JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Fused Pyrimidine/ Benzimidazole Derivatives Inhibitor->EGFR Inhibition Inhibitor->MEK Potential Inhibition Inhibitor->JAK Potential Inhibition

Caption: Potential signaling pathway inhibition by fused heterocycles.

References

Application Notes and Protocols: Cyclodecanone as a Synthon in Macrocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanone, a 12-membered cyclic ketone, serves as a versatile and readily available starting material for the synthesis of a diverse array of macrocyclic compounds. Its unique ring size and reactive carbonyl group allow for a variety of chemical transformations, including ring expansions, oxidations, and functionalizations, making it a valuable synthon in the construction of complex macrocycles. These macrocycles are of significant interest in medicinal chemistry and fragrance development due to their unique conformational properties and biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in macrocyclic synthesis. This compound is a key intermediate in the synthesis of natural products containing macrocyclic ring systems, such as the anticancer agent rosphellin.[1][2] It is also a precursor for the synthesis of macrocyclic fragrances with musk-like odors, such as muscone (B1676871).[1][3]

I. Ring Expansion Reactions of this compound

Ring expansion reactions of this compound provide a direct route to larger carbocyclic frameworks, which are challenging to synthesize by other means. A common strategy involves a two-carbon ring enlargement to produce cyclotetradecanone.

Application Note: Two-Carbon Ring Expansion to Cyclotetradecanone

This method utilizes the reaction of the pyrrolidine (B122466) enamine of this compound with methyl propiolate, followed by hydrogenation and hydrolysis, to yield cyclotetradecanone. This sequence offers a reliable method for accessing 14-membered carbocycles.

Logical Relationship of this compound Transformations

G Pathways from this compound to Macrocycles A This compound B Baeyer-Villiger Oxidation A->B D Ring Expansion A->D F Derivatization A->F C 12-Dodecanolide (Lactone) B->C E Cyclotetradecanone D->E G Ethyl 2-oxocyclododecanecarboxylate & 2-(Hydroxymethylene)cyclododecanone F->G H Condensation G->H I Fused Heterocyclic Macrocycles H->I

Caption: Synthetic pathways from this compound to various macrocycles.

Experimental Protocol: Synthesis of Cyclotetradecanone from this compound

This protocol is adapted from a literature procedure.[4]

Step 1: Formation of the Pyrrolidine Enamine of this compound

  • To a suitable reaction vessel, add this compound and a slight excess of pyrrolidine in a solvent such as hexane.

  • Heat the mixture at reflux for 2-3 days, with azeotropic removal of water.

  • After completion, remove the solvent and excess pyrrolidine under reduced pressure to obtain the crude enamine.

Step 2: Reaction with Methyl Propiolate and Subsequent Transformation

  • Dissolve the crude enamine in refluxing hexane.

  • Add methyl propiolate dropwise to the solution.

  • After the reaction is complete, cool the mixture and isolate the intermediate.

  • The intermediate is then subjected to partial hydrogenation.

  • Finally, saponify the reduced intermediate to yield cyclotetradecanone.

ReactantProductReagentsYield (%)
This compoundCyclotetradecanone1. Pyrrolidine, 2. Methyl propiolate, 3. H2/Pd, 4. NaOHNot specified

II. Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones. In the case of this compound, this reaction yields 12-dodecanolide, a valuable macrocyclic lactone used in fragrances and as a monomer for polymerization.

Application Note: Synthesis of 12-Dodecanolide

Several reagents can be employed for the Baeyer-Villiger oxidation of this compound, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and permaleic acid, as well as enzymatic methods. The choice of reagent can influence reaction time and yield. Permaleic acid has been shown to be a particularly effective reagent for this transformation.[5]

General Experimental Workflow for Macrocyclization

G General Macrocyclization Workflow A Start: Linear or Cyclic Precursor B Reaction Setup (e.g., High Dilution) A->B C Cyclization Reaction B->C D Workup and Extraction C->D E Purification (Chromatography/Crystallization) D->E F Characterization (NMR, MS, etc.) E->F G Final Macrocyclic Product F->G

Caption: A generalized workflow for the synthesis of macrocycles.

Experimental Protocols for Baeyer-Villiger Oxidation

Protocol 1: Using Permaleic Acid [5]

  • Prepare a solution of permaleic acid in a suitable solvent like dichloromethane (B109758).

  • Add this compound to the permaleic acid solution.

  • Stir the reaction mixture at room temperature. The reaction can be completed overnight.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by chromatography to obtain 12-dodecanolide.

Protocol 2: Using m-Chloroperoxybenzoic Acid (m-CPBA)

  • Dissolve this compound in a chlorinated solvent such as dichloromethane or chloroform.

  • Add m-CPBA (typically 1.1-1.5 equivalents) portion-wise to the solution, maintaining the temperature with an ice bath.

  • Allow the reaction to stir at room temperature. The reaction time can be several days.[5]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, wash the reaction mixture with a solution of sodium bisulfite to destroy excess peroxide, followed by a wash with sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure. Purify the residue by chromatography.

Protocol 3: Enzymatic Oxidation [6][7]

  • A culture of a suitable microorganism (e.g., Pseudomonas sp.) expressing a cyclopentadecanone (B167302) monooxygenase is used.[7]

  • The steroid substrate is added to the culture medium.

  • The biotransformation is allowed to proceed, often with co-factors for enzyme regeneration.

  • The product is then extracted from the culture medium and purified.

Starting MaterialProductReagent/CatalystSolventReaction TimeYield (%)
This compound12-DodecanolidePermaleic acidCH2Cl2Overnight~75%[8]
This compound12-Dodecanolidem-CPBACH2Cl210 days[5]Not specified
Various ketosteroidsCorresponding lactonesCyclopentadecanone monooxygenaseAqueous culture24-96 hUp to 42%[7]

III. Derivatization of this compound for Heterocyclic Macrocycles

Functionalization of this compound at the α-position provides key intermediates for the synthesis of fused heterocyclic macrocycles. Ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone are two such important derivatives.[9]

Application Note: Synthesis of Fused Pyrazolone (B3327878) and Other Heterocycles

Ethyl 2-oxocyclododecanecarboxylate can be synthesized from this compound and subsequently reacted with nucleophiles like phenylhydrazine (B124118) to form fused pyrazolone systems. Similarly, 2-(hydroxymethylene)cyclododecanone, prepared from this compound and ethyl formate (B1220265), serves as a precursor for various fused heterocyclic macrocycles through condensation reactions.[1]

Experimental Protocols for Derivatization and Cyclization

Protocol 1: Synthesis of Ethyl 2-oxocyclododecanecarboxylate [1]

  • React this compound with a suitable carboxylating agent, such as diethyl carbonate, in the presence of a strong base like sodium hydride.

  • The reaction is typically carried out in an anhydrous solvent like THF under reflux.

  • After an acidic workup, the product, ethyl 2-oxocyclododecanecarboxylate, is isolated.

Protocol 2: Synthesis of 2-(Hydroxymethylene)cyclododecanone [1]

  • Treat this compound with ethyl formate in the presence of a base such as sodium methoxide.

  • The reaction is typically performed in a suitable solvent at room temperature.

  • Acidic workup provides 2-(hydroxymethylene)cyclododecanone in high yield.

Protocol 3: Synthesis of a Fused Pyrazolone [9]

  • A mixture of ethyl 2-oxocyclododecanecarboxylate (1 equivalent) and phenylhydrazine (1 equivalent) is refluxed in 50% acetic acid for 3 hours.

  • The reaction mixture is then poured into ice-cold water with stirring.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol (B145695) to yield the fused pyrazolone.

Starting MaterialIntermediateReagents for IntermediateSubsequent ReagentsFinal ProductYield (%)
This compoundEthyl 2-oxocyclododecanecarboxylateDiethyl carbonate, NaHPhenylhydrazine, Acetic AcidFused PyrazoloneNot specified
This compound2-(Hydroxymethylene)cyclododecanoneEthyl formate, NaOMe--High Yield[1]

IV. Applications in Drug Discovery and Fragrance Chemistry

Macrocycles derived from this compound have found applications in both the pharmaceutical and fragrance industries.

Application in Drug Discovery

The conformational pre-organization of macrocycles makes them attractive scaffolds for targeting challenging biological targets, such as protein-protein interactions. The natural product rosphellin, which has shown anticancer activity, contains a macrocyclic core that can be conceptually traced back to this compound-like structures.[1][2]

Application in Fragrance Chemistry

The macrocyclic ketone muscone (3-methylcyclopentadecanone) is a highly valued fragrance ingredient known for its characteristic musk odor.[3][10] Syntheses of muscone and other macrocyclic musks often involve ring-expansion or cyclization strategies where this compound or its derivatives can serve as starting points or key intermediates. The lactone 12-dodecanolide, derived from this compound, is also used in fragrances.

Conclusion

This compound is a powerful and versatile synthon in macrocyclic chemistry. Its utility is demonstrated through a range of transformations including ring expansions, Baeyer-Villiger oxidations, and derivatizations leading to complex heterocyclic systems. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the synthesis of macrocycles for applications in drug discovery, material science, and the fragrance industry. The continued exploration of this compound chemistry is expected to unveil new and efficient pathways to novel macrocyclic structures with valuable properties.

References

Industrial Production of Cyclodecanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone is a key industrial intermediate, primarily utilized in the synthesis of polymers such as Nylon-12 and in the fragrance industry. Its production on an industrial scale is dominated by processes originating from the trimerization of butadiene to 1,5,9-cyclododecatriene (B1592173) (CDT). This document provides detailed application notes and protocols for the principal industrial manufacturing routes of this compound, including the conventional boric acid process, the more recent nitrous oxide oxidation route, and an eco-friendlier three-step synthesis. Quantitative data is presented in structured tables for comparative analysis, and experimental protocols for key stages are outlined. Visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations involved.

Principal Industrial Synthesis Routes

The industrial synthesis of this compound predominantly starts from cyclododecatriene (CDT), which is readily available from the cyclotrimerization of butadiene. From this common starting point, several pathways are employed to arrive at the target molecule, this compound. The most established methods are the boric acid process and the nitrous oxide process. A three-step "eco-friendly" process has also been developed.

The Conventional Boric Acid Process

This long-standing industrial method involves the complete hydrogenation of cyclododecatriene to cyclododecane (B45066), followed by oxidation and subsequent dehydrogenation.

Pathway Overview:

G cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 CDT Cyclododecatriene (CDT) CDD Cyclododecane (CDD) CDT->CDD Complete Hydrogenation H2_Ni H₂ / Ni Catalyst Mix Cyclododecanol (B158456) (CDOL) & Cyclododecanone (B146445) (CDON) Mixture CDD->Mix Oxidation Air_Boric Air / Boric Acid CDON This compound (CDON) Mix->CDON Dehydrogenation of CDOL Dehydro Dehydrogenation (Cu Catalyst)

Caption: Boric Acid Process Workflow.

This process is characterized by its use of inexpensive reagents but is hampered by low conversion rates per pass to maintain selectivity, and the generation of boric acid-containing waste streams.[1]

The Nitrous Oxide Process

A more modern and efficient approach involves the partial hydrogenation of cyclododecatriene to cyclododecene (B75492), which is then directly oxidized to this compound using nitrous oxide.

Pathway Overview:

G cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 CDT Cyclododecatriene (CDT) CDE Cyclododecene (CDE) CDT->CDE Partial Hydrogenation H2_Pd H₂ / Pd Catalyst CDON This compound (CDON) CDE->CDON Oxidation N2O N₂O

Caption: Nitrous Oxide Process Workflow.

This method offers a more direct route with potentially higher selectivity and fewer downstream processing steps compared to the boric acid process.[1]

"Eco-Friendly" Three-Step Synthesis

This pathway also begins with cyclododecatriene and utilizes hydrogen peroxide as a key oxidant, aiming for a more environmentally benign process.

Pathway Overview:

G cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 CDT Cyclododecatriene (CDT) ECDD Epoxycyclododecadiene (ECDD) CDT->ECDD Selective Epoxidation H2O2_cat H₂O₂ / Catalyst CDOL Cyclododecanol (CDOL) ECDD->CDOL Hydrogenation H2_Ni H₂ / Raney Ni CDON This compound (CDON) CDOL->CDON Oxidation H2O2_cat2 H₂O₂ / Catalyst

Caption: "Eco-Friendly" Synthesis Workflow.

This process is notable for its use of hydrogen peroxide, which generates water as the primary byproduct. The overall reported yield for this process is 53.4%.[2]

Comparative Data of Industrial Processes

The following tables summarize key quantitative parameters for the different industrial production routes of this compound.

Table 1: Cyclododecane Oxidation via Boric Acid Process

ParameterValueReference
Starting MaterialCyclododecane[3]
Oxidizing AgentAir (7-21 mol% O₂)[3]
CatalystBoric Acid or Boric Oxide[3]
Catalyst Loading2.0 - 6.5 wt.% (based on cyclododecane)[3]
Temperature155 - 170 °C[3]
Conversion per Pass5 - 25%[3]
CDOL:CDON Ratio5:1 to 20:1[4]
Selectivity to CDOL + CDON> 90%[3]

Table 2: Dehydrogenation of Cyclododecanol

ParameterValueReference
Starting MaterialCyclododecanol[5]
CatalystBasic Copper Carbonate or Raney Nickel[5]
Product Purity95 - 98% this compound[5]
Process TypeTypically batch process with xylene or toluene (B28343) as solvent[5]

Table 3: Cyclododecene Oxidation via Nitrous Oxide Process

ParameterValueReference
Starting MaterialCyclododecene[1]
Oxidizing AgentDinitrogen Monoxide (N₂O)[1]
Temperature (Step 1: trans-isomer oxidation)140 - 300 °C (preferably 225 - 275 °C)[1]
Temperature (Step 2: cis-isomer oxidation)165 - 350 °C (preferably 275 - 310 °C)[1]

Table 4: "Eco-Friendly" Three-Step Synthesis from CDT

ParameterStep 1: EpoxidationStep 2: HydrogenationStep 3: OxidationReference
Starting MaterialCyclododecatrieneEpoxycyclododecadieneCyclododecanol[2]
ReagentsH₂O₂, HAHPT CatalystH₂, Raney NickelH₂O₂, HAHPT Catalyst, t-butanol[2]
Temperature35 °CNot specifiedNot specified[2]
CDT:H₂O₂ Molar Ratio3:1--[2]
CDT Conversion27.5%--[2]
ECDD Selectivity96.7%--[2]
Overall Yield --53.4% [2]

Experimental Protocols

Protocol for Cyclododecane Oxidation (Boric Acid Process)

Objective: To produce a mixture of cyclododecanol and cyclododecanone from cyclododecane.

Materials:

  • High-purity cyclododecane (<0.3 wt.% this compound)

  • Boric acid

  • Pressurized reactor with gas inlet, stirrer, and temperature control

  • Air or a specified oxygen-containing gas mixture

Procedure:

  • Charge the reactor with 100 parts by weight of cyclododecane and 2.0 to 6.5 parts by weight of boric acid.[3]

  • Seal the reactor and begin stirring.

  • Heat the mixture to a temperature between 155 °C and 170 °C.[3]

  • Introduce air (or a gas containing 7-21 mol% oxygen) into the reactor at a controlled rate.[3]

  • Maintain the reaction under these conditions until a cyclododecane conversion of 5-25% is achieved. This is a critical parameter to ensure high selectivity.[3]

  • Cool the reactor and release the pressure.

  • The resulting mixture contains cyclododecanol (as borate (B1201080) esters), this compound, and unreacted cyclododecane.

  • Hydrolyze the borate esters by adding water and heating to liberate the cyclododecanol.

  • Separate the organic phase from the aqueous boric acid solution. The unreacted cyclododecane is typically recovered by distillation and recycled.

Protocol for Dehydrogenation of Cyclododecanol

Objective: To convert cyclododecanol to this compound.

Materials:

  • Cyclododecanol (from the boric acid process or other sources)

  • Basic copper carbonate or Raney nickel catalyst

  • High-boiling solvent (e.g., xylene, toluene)

  • Reactor equipped for heating and removal of hydrogen gas

Procedure:

  • In a suitable reactor, dissolve the cyclododecanol in xylene or toluene.

  • Add the dehydrogenation catalyst (e.g., basic copper carbonate or Raney nickel).

  • Heat the mixture to reflux temperature. The dehydrogenation reaction is endothermic.

  • Hydrogen gas will be evolved and should be safely vented.

  • Monitor the reaction progress by gas chromatography until the desired conversion is reached.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The this compound product is isolated by distillation of the solvent and purification of the residue. The resulting product typically has a purity of 95-98%.[5]

Protocol for Partial Hydrogenation of Cyclododecatriene to Cyclododecene

Objective: To selectively hydrogenate one double bond of cyclododecatriene.

Materials:

  • 1,5,9-cyclododecatriene (CDT)

  • Hydrogen gas

  • Catalyst (e.g., nickel halide complexed with a trihydrocarbyl phosphine)

  • High-pressure reactor with temperature and pressure controls

Procedure:

  • Charge the high-pressure reactor with cyclododecatriene and a catalytic amount of the nickel halide complex.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen.

  • Heat the reaction mixture to a temperature between 150 °C and 200 °C.[6]

  • Maintain the reaction under these conditions, monitoring the hydrogen uptake.

  • Once the theoretical amount of hydrogen for mono-hydrogenation has been consumed, stop the reaction.

  • Cool the reactor and vent the excess hydrogen.

  • The resulting cyclododecene can be purified by distillation before being used in the subsequent oxidation step.

Protocol for Oxidation of Cyclododecene with Nitrous Oxide

Objective: To synthesize this compound from cyclododecene.

Materials:

  • Cyclododecene (containing a mixture of cis- and trans-isomers)

  • Dinitrogen monoxide (N₂O)

  • Tubular reactor or similar high-temperature, high-pressure reactor

Procedure:

  • The oxidation is typically carried out in a continuous flow system using a tubular reactor.

  • Feed a stream of cyclododecene and a stream of dinitrogen monoxide into the reactor.

  • The reaction is often performed in two stages to optimize the conversion of both cis- and trans-isomers.

  • In the first stage, heat the reactor to a temperature range of 225-275 °C to primarily oxidize the trans-cyclododecene.[1]

  • In the second stage, increase the temperature to a range of 275-310 °C to facilitate the oxidation of the cis-cyclododecene.[1]

  • The product stream exiting the reactor contains this compound, unreacted cyclododecene, and byproducts.

  • The this compound is separated and purified from the reaction mixture, typically by distillation.

References

Application Note and Protocol: Preparation of Cyclopentadecanone from Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of cyclopentadecanone (B167302), a valuable macrocyclic ketone, starting from cyclodecanone. As a direct five-carbon ring expansion is not synthetically feasible, this protocol outlines a robust pathway involving the oxidative cleavage of the C10 ring to a linear dicarboxylic acid, followed by a five-carbon chain extension, and subsequent intramolecular cyclization to form the desired C15 macrocycle. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Cyclopentadecanone, also known as Exaltone®, is a macrocyclic musk with significant applications in the fragrance and perfume industry. Its large ring structure also makes it a valuable building block in the synthesis of complex pharmaceutical compounds. The synthesis of such large rings presents a considerable challenge in organic chemistry. This protocol details a feasible, albeit multi-step, synthetic route for the preparation of cyclopentadecanone starting from the smaller, 10-membered cyclic ketone, this compound. The overall strategy involves ring-opening, chain extension, and re-cyclization.

Proposed Synthetic Pathway

The conversion of this compound to cyclopentadecanone is accomplished through a five-step synthetic sequence:

  • Oxidative Cleavage: this compound is first cleaved oxidatively to yield the C10 α,ω-dicarboxylic acid, sebacic acid.

  • Chain Extension: The sebacic acid is then subjected to a five-carbon chain extension to produce pentadecanedioic acid. This can be achieved via a sequence of reduction, halogenation, and malonic ester synthesis, followed by hydrolysis, decarboxylation, and oxidation.

  • Esterification: The resulting pentadecanedioic acid is converted to its dimethyl ester, dimethyl pentadecanedioate.

  • Acyloin Condensation: An intramolecular acyloin condensation of dimethyl pentadecanedioate, using the Rühlmann modification, affords 2-hydroxycyclopentadecanone.

  • Reduction: The final step involves the reduction of the α-hydroxy ketone (acyloin) to the target cyclopentadecanone. A Clemmensen reduction is a suitable method for this transformation.

Data Presentation

The following table summarizes the key quantitative data for each step in the synthesis of cyclopentadecanone from this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction ConditionsTypical Yield (%)
1Oxidative CleavageThis compoundNitric acid-100 °C, 8 h75-85
2Chain ExtensionSebacic acid1. BH₃·THF2. PBr₃3. Diethyl malonate, NaOEt4. NaOH, H₂O, then H₃O⁺5. 180 °C6. CrO₃, H₂SO₄1. THF2. -3. Ethanol4. Water/Ethanol5. -6. AcetoneMultistep~50 (overall)
3EsterificationPentadecanedioic acidMethanol (B129727), H₂SO₄ (cat.)MethanolReflux, 12 h>95
4Acyloin CondensationDimethyl pentadecanedioateSodium metal, Chlorotrimethylsilane (B32843)Toluene (B28343)Reflux, 4-6 h80-90
5Reduction2-HydroxycyclopentadecanoneZinc amalgam (Zn(Hg)), HClToluene/WaterReflux, 24 h70-80

Experimental Protocols

Step 1: Oxidative Cleavage of this compound to Sebacic Acid

  • In a fume hood, place 50 g (0.32 mol) of this compound in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add 200 mL of 50% nitric acid.

  • Heat the mixture to 100 °C with stirring for 8 hours. The reaction will produce nitrogen oxides, which should be appropriately vented.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from hot water to obtain pure sebacic acid.

  • Dry the product in a vacuum oven.

Step 2: Chain Extension of Sebacic Acid to Pentadecanedioic Acid

This is a multi-step process:

  • 2a. Reduction of Sebacic Acid to 1,10-Decanediol (B1670011):

    • In a dry 1 L three-necked flask under a nitrogen atmosphere, dissolve 40.4 g (0.2 mol) of sebacic acid in 400 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 600 mL of a 1.0 M solution of borane (B79455) in THF (0.6 mol) via an addition funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of 100 mL of methanol.

    • Remove the solvents under reduced pressure.

    • Add 200 mL of saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (B1210297) (3 x 200 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,10-decanediol.

  • 2b. Bromination to 1,10-Dibromodecane (B1670030):

    • Place 34.8 g (0.2 mol) of 1,10-decanediol in a 250 mL round-bottom flask.

    • Cool the flask to 0 °C and slowly add 36.2 mL (0.4 mol) of phosphorus tribromide (PBr₃) with stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.

    • Cool the mixture and carefully pour it onto 200 g of crushed ice.

    • Extract the product with diethyl ether (3 x 150 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to give 1,10-dibromodecane.

  • 2c. Malonic Ester Synthesis to Diethyl 2,13-Dicarboxytetradecanedioate:

    • Prepare a solution of sodium ethoxide by dissolving 9.2 g (0.4 mol) of sodium in 200 mL of absolute ethanol.

    • To this solution, add 64 g (0.4 mol) of diethyl malonate.

    • Then, add 30 g (0.1 mol) of 1,10-dibromodecane dropwise.

    • Reflux the mixture for 6 hours.

    • Cool the mixture, and pour it into 500 mL of water.

    • Extract with diethyl ether. The product remains in the aqueous layer.

  • 2d. Hydrolysis and Decarboxylation to Pentadecanedioic Acid:

    • To the aqueous layer from the previous step, add 60 g of sodium hydroxide (B78521) and reflux for 6 hours to hydrolyze the esters.

    • Cool the solution and acidify with concentrated hydrochloric acid until the pH is ~1.

    • A precipitate of the tetracarboxylic acid will form. Filter and wash with water.

    • Heat the crude tetracarboxylic acid at 180 °C until the evolution of CO₂ ceases to effect decarboxylation.

    • The resulting crude pentadecanedioic acid can be purified by recrystallization from ethyl acetate.

Step 3: Esterification to Dimethyl Pentadecanedioate

  • In a 500 mL round-bottom flask, suspend 27.2 g (0.1 mol) of pentadecanedioic acid in 250 mL of methanol.

  • Add 5 mL of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 12 hours.

  • Cool the solution and remove the methanol under reduced pressure.

  • Dissolve the residue in 200 mL of diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl pentadecanedioate.

Step 4: Acyloin Condensation to 2-Hydroxycyclopentadecanone

  • Set up a 2 L three-necked flask with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried.

  • Place 9.2 g (0.4 g-atom) of finely cut sodium metal in the flask and add 1 L of anhydrous toluene.

  • Heat the toluene to reflux and stir vigorously to create a fine sodium dispersion.

  • In the addition funnel, prepare a solution of 30.0 g (0.1 mol) of dimethyl pentadecanedioate and 43.4 g (0.4 mol) of chlorotrimethylsilane in 200 mL of anhydrous toluene.

  • Add this solution dropwise to the refluxing sodium dispersion over 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove sodium chloride and unreacted sodium.

  • The filtrate, containing the bis-silyloxy enol ether, is then treated with 100 mL of 2 M hydrochloric acid and stirred vigorously for 1 hour to hydrolyze the silyl (B83357) ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the toluene under reduced pressure to yield crude 2-hydroxycyclopentadecanone, which can be purified by column chromatography or recrystallization.[1][2][3]

Step 5: Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone

  • Prepare zinc amalgam by stirring 50 g of zinc powder with 5 g of mercuric chloride in 50 mL of water and 2.5 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.

  • In a 500 mL round-bottom flask, place the freshly prepared zinc amalgam, 100 mL of water, 100 mL of concentrated hydrochloric acid, and 100 mL of toluene.

  • Add 24.0 g (0.1 mol) of 2-hydroxycyclopentadecanone.

  • Heat the mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude cyclopentadecanone can be purified by vacuum distillation or recrystallization from ethanol.[4][5][6]

Visualization of the Experimental Workflow

SynthesisWorkflow A This compound B Sebacic Acid A->B Oxidative Cleavage (Nitric Acid) C Pentadecanedioic Acid B->C Five-Carbon Chain Extension D Dimethyl Pentadecanedioate C->D Esterification (Methanol, H2SO4) E 2-Hydroxycyclopentadecanone D->E Acyloin Condensation (Na, TMSCl) F Cyclopentadecanone E->F Reduction (Zn(Hg), HCl)

References

Troubleshooting & Optimization

Cyclodecanone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclodecanone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common this compound synthesis protocols.

Method 1: Acyloin Condensation of Dodecanedioic Acid Esters

The Acyloin condensation is a reductive coupling of esters to form α-hydroxy ketones (acyloins), which can then be converted to this compound. It is a classical and effective method for the synthesis of 10-membered and larger rings.[1]

Issue 1: Low Yield of Cyclodecanoin

  • Potential Cause: Competing intermolecular polymerization.

    • Solution: While the Acyloin condensation is less sensitive to concentration than other cyclization methods due to the reaction occurring on the surface of the sodium metal, maintaining a high dilution can still favor intramolecular cyclization.[1]

  • Potential Cause: Presence of protic solvents.

    • Solution: Ensure all solvents (e.g., toluene (B28343), xylene) are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Protic solvents will lead to the Bouveault-Blanc reduction of the ester to an alcohol, reducing the yield of the desired acyloin.[1][2]

  • Potential Cause: Competing Dieckmann condensation.

    • Solution: The use of chlorotrimethylsilane (B32843) (Rühlmann's modification) can trap the enediolate intermediate, preventing the competing Dieckmann condensation and significantly improving the yield.[1][3]

  • Potential Cause: Purity of sodium.

    • Solution: Surprisingly, highly pure sodium may result in lower yields. The presence of potassium as an impurity has been suggested to catalyze the reaction. Using a sodium-potassium alloy (NaK) can be a viable alternative.[1]

Issue 2: Formation of a Polymeric Residue

  • Potential Cause: Insufficient dilution.

    • Solution: Although less critical than in other methods, ensure adequate high-boiling, aprotic solvent is used to favor the intramolecular reaction.

  • Potential Cause: Reactive impurities in the starting diester.

    • Solution: Purify the starting dodecanedioic acid ester by distillation or chromatography to remove any monofunctional esters or other impurities that could terminate the cyclization or promote polymerization.

Method 2: Oxidation of Cyclododecanol (B158456)

The oxidation of cyclododecanol to this compound is a common final step in multi-step syntheses starting from cyclododecatriene or cyclododecane (B45066).

Issue 1: Incomplete Oxidation

  • Potential Cause: Insufficient oxidizing agent.

    • Solution: Ensure at least a stoichiometric amount of the oxidizing agent is used. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction stalls, an additional portion of the oxidizing agent can be added.

  • Potential Cause: Low reaction temperature.

    • Solution: While some oxidations are performed at room temperature, others may require gentle heating to proceed at a reasonable rate. For instance, when using sodium hypochlorite (B82951) (bleach) with acetic acid, maintaining a temperature of around 45°C can be effective.[4][5]

Issue 2: Over-oxidation or Side Product Formation

  • Potential Cause: Use of an overly strong or non-selective oxidizing agent.

    • Solution: Choose a milder, more selective oxidizing agent. For secondary alcohols like cyclododecanol, reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are often effective. "Green" alternatives like sodium hypochlorite in acetic acid are also viable.[4]

  • Potential Cause: Foaming during the reaction.

    • Solution: In reactions using hydrogen peroxide with certain catalysts, foaming can be an issue. The addition of a co-solvent like t-butanol can act as a defoamer.[6]

Issue 3: Difficult Purification of this compound

  • Potential Cause: Presence of acidic byproducts.

    • Solution: In industrial processes involving air oxidation in the presence of boric acid, acidic impurities and esters can form. A saponification step with an alkali solution, followed by distillation with the addition of a small amount of an alkali compound, can help to remove these impurities and yield high-purity this compound.[7]

Method 3: Multi-step Synthesis from Cyclooctanone (B32682)

A known procedure involves the ring expansion of cyclooctanone via an enamine intermediate.[8]

Issue 1: Low Yield in the Enamine Formation Step

  • Potential Cause: Incomplete water removal.

    • Solution: The formation of the enamine is a reversible reaction where water is a byproduct. Use a Dean-Stark apparatus to effectively remove water and drive the equilibrium towards the product.[8]

  • Potential Cause: Impure starting materials.

    • Solution: Ensure the cyclooctanone and pyrrolidine (B122466) are of high purity. Distillation of the starting materials may be necessary.

Issue 2: Low Overall Yield (44-50%)

  • Potential Cause: This is a multi-step synthesis, and some loss of product at each stage is expected.

    • Solution: While the reported yield is moderate, careful execution of each step is crucial.[8] Ensure efficient extraction and purification at each stage where it is performed. The procedure notes that intermediates can often be used without extensive purification, which can help to maximize the overall yield.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: Common starting materials include dodecanedioic acid (for Acyloin or Ruzicka cyclizations), cyclododecatriene (a petrochemical product from butadiene), and cyclododecane.[6][9]

Q2: Which method generally provides the highest yield for this compound synthesis?

A2: The Acyloin condensation of dodecanedioic acid esters is known to be one of the best methods for closing rings of 10 members or more, with yields for 12-membered rings being good to excellent (>70%).[1] Modern industrial processes starting from cyclododecatriene or cyclododecane can also be highly efficient, though they may involve multiple steps.[6][9] The isomerization of epoxycyclododecane can also achieve high yields, with some reports of up to 99% conversion and 99% selectivity under optimized conditions.[10]

Q3: Are there any "green" or environmentally friendly methods for this compound synthesis?

A3: Yes, an eco-friendly three-step synthesis from cyclododecatriene has been reported. This method uses hydrogen peroxide as the oxidant and a recyclable catalyst, with water as a solvent in one of the steps, and has a total yield of 53.4%.[6]

Q4: How can I purify crude this compound?

A4: The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[8] Recrystallization from a suitable solvent system, such as aqueous methanol (B129727), is also an effective method.[4] For industrial-scale purification, a combination of saponification to remove acidic impurities followed by distillation is employed.[7]

Q5: What is the Ruzicka cyclization, and is it a good method for preparing this compound?

A5: The Ruzicka cyclization is the thermal decomposition of a dicarboxylic acid salt (often with thorium or cerium) at high temperatures to form a cyclic ketone.[11] While historically significant as the first method to synthesize this compound, it generally suffers from low yields for large rings and is not commonly used today.[6]

Quantitative Data Summary

The following tables summarize quantitative data for different this compound synthesis methods.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsReported Yield
Acyloin CondensationDodecanedioic acid esterSodium, Chlorotrimethylsilane>70%[1][3]
Oxidation of CyclododecanolCyclododecanolSodium hypochlorite, Acetic acid~90-95% (for the oxidation step)
Multi-step from CyclooctanoneCyclooctanonePyrrolidine, Methyl propiolate44-50% (overall)[8]
Eco-friendly from CDTCyclododecatriene (CDT)H₂O₂, HAHPT catalyst, Raney Ni53.4% (overall)[6]
Isomerization of EpoxideEpoxycyclododecaneLithium iodideup to 99%[10]

Table 2: Reaction Conditions for Oxidation of Cyclododecanol

Oxidizing AgentSolventTemperature (°C)Reaction Time
Sodium hypochlorite / Acetic acidAcetone450.5 hours[4]
Hydrogen peroxide / HAHPTWater / t-butanolRefluxNot specified

Detailed Experimental Protocols

Protocol 1: Acyloin Condensation of Dimethyl Dodecanedioate (B1236620) (Rühlmann Modification)

This protocol is adapted from the Rühlmann modification, which is highly effective for macrocycle synthesis.[3]

Materials:

  • Dimethyl dodecanedioate

  • Sodium metal

  • Chlorotrimethylsilane (distilled)

  • Toluene (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Add finely dispersed sodium metal to anhydrous toluene in the flask.

  • Heat the mixture to reflux with vigorous stirring to maintain the sodium dispersion.

  • In the dropping funnel, prepare a solution of dimethyl dodecanedioate and chlorotrimethylsilane in anhydrous toluene.

  • Add the solution from the dropping funnel to the refluxing sodium dispersion over a period of 4-6 hours.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature and filter to remove sodium chloride and unreacted sodium.

  • The filtrate contains the bis-silyl enol ether of cyclodecanoin. This can be hydrolyzed by stirring with aqueous acid (e.g., HCl) to yield cyclodecanoin.

Protocol 2: Oxidation of Cyclododecanol to this compound

This protocol uses a readily available and environmentally benign oxidizing agent.[4]

Materials:

  • Cyclododecanol

  • Acetone

  • Glacial acetic acid

  • Commercial bleach (approx. 5.3% sodium hypochlorite)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.5 g of cyclododecanol, 1.2 mL of acetone, and 0.4 mL of glacial acetic acid.

  • Stir the mixture and warm it to approximately 45°C. Maintain this temperature throughout the reaction.

  • Using a Pasteur pipet, add 4.5 mL of commercial bleach dropwise through the top of the condenser over a period of about 30 minutes.

  • After the addition is complete, stop stirring and heating to allow the layers to separate. Test the aqueous layer for the presence of excess oxidant using starch-iodide paper. If the test is negative, add more bleach and continue heating.

  • Once the reaction is complete (excess oxidant is present), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from aqueous methanol or by vacuum distillation.

Visualizations

experimental_workflow_acyloin cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up flame-dried glassware under inert atmosphere start->setup add_Na Add sodium metal to anhydrous toluene setup->add_Na heat Heat to reflux with vigorous stirring add_Na->heat add_sol Add solution dropwise over 4-6 hours heat->add_sol prepare_sol Prepare solution of diester and TMSCl in toluene prepare_sol->add_sol reflux Reflux for an additional hour add_sol->reflux cool Cool to room temperature reflux->cool filter Filter cool->filter hydrolyze Hydrolyze with aqueous acid filter->hydrolyze extract Extract with organic solvent hydrolyze->extract purify Purify by distillation or recrystallization extract->purify end This compound purify->end

Caption: Experimental workflow for the Acyloin condensation synthesis of this compound.

troubleshooting_low_yield_acyloin problem Low Yield in Acyloin Condensation cause1 Competing Polymerization problem->cause1 cause2 Protic Solvents Present problem->cause2 cause3 Dieckmann Condensation problem->cause3 cause4 High Purity Sodium problem->cause4 solution1 Maintain High Dilution cause1->solution1 solution2 Use Rigorously Dried Solvents & Inert Atmosphere cause2->solution2 solution3 Use Rühlmann's Modification (TMSCl) cause3->solution3 solution4 Use Sodium-Potassium Alloy (NaK) cause4->solution4

Caption: Troubleshooting logic for low yield in Acyloin condensation.

References

Purification of cyclodecanone by distillation or recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclodecanone by distillation and recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Physical and Chemical Properties

A clear distinction between this compound and the related cyclododecanone (B146445) is crucial for successful purification. Their physical properties are summarized below.

PropertyThis compoundCyclododecanone
CAS Number 1502-06-3[1][2]830-13-7[3][4]
Molecular Formula C₁₀H₁₈O[1][2]C₁₂H₂₂O[3]
Molecular Weight 154.25 g/mol [1][2]182.30 g/mol [3]
Appearance Colorless oil to semi-solidColorless crystalline lumps[3]
Melting Point 21-24 °C[1]59 °C[3]
Boiling Point 106-107 °C at 12 mmHg[1]277 °C at 760 mmHg
94–98 °C at 10 mmHg[5]
Density 0.958 g/mL at 25 °C0.906 g/cm³ at 25 °C[4]

Frequently Asked Questions (FAQs)

Q1: Should I purify my crude this compound by distillation or recrystallization?

A1: The choice between distillation and recrystallization depends on the nature of the impurities and the physical state of your crude product.

  • Distillation is ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points. Since this compound has a high boiling point, vacuum distillation is the recommended method to prevent decomposition.[6]

  • Recrystallization is suitable if your this compound is a solid at room temperature and contains impurities with different solubility profiles. Given that the melting point of this compound is near room temperature (21-24 °C), cooling to a low temperature will be necessary to induce crystallization and achieve a good yield.

Here is a decision-making flowchart to help you choose the appropriate method:

G start Start: Crude this compound check_state Is the crude product a solid or an oil? start->check_state solid Solid check_state->solid Solid oil Oil check_state->oil Oil check_impurities_solid Are impurities solid or dissolved? solid->check_impurities_solid check_impurities_oil Are impurities non-volatile or volatile? oil->check_impurities_oil distillation Purify by Vacuum Distillation check_impurities_solid->distillation Solid (consider filtration first) recrystallization Purify by Recrystallization check_impurities_solid->recrystallization Dissolved check_impurities_oil->distillation Non-volatile check_impurities_oil->distillation Volatile (fractional) end Pure this compound distillation->end recrystallization->end

Caption: Decision flowchart for choosing a purification method.

Q2: What is the best recrystallization solvent for this compound?

A2: A specific, universally "best" solvent for this compound recrystallization is not extensively documented. However, a good starting point is to use a solvent with a similar polarity. Since this compound is a ketone, polar aprotic solvents like acetone (B3395972) or protic solvents like ethanol (B145695) could be effective.[7] It is recommended to perform a small-scale solvent screen with solvents such as ethanol, methanol, acetone, ethyl acetate (B1210297), and hexane, or solvent mixtures like ethanol/water or hexane/ethyl acetate to identify the ideal conditions.[8] The ideal solvent will dissolve this compound when hot but not at low temperatures.[9]

Q3: Why is vacuum distillation necessary for this compound?

A3: this compound has a high boiling point at atmospheric pressure, which can lead to decomposition upon heating.[6] Vacuum distillation reduces the pressure, which in turn lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.[6][10]

Troubleshooting Guides

Distillation
Problem Possible Cause(s) Solution(s)
No distillate is collected. - Inadequate heating.- Vacuum leak in the system.- Thermometer bulb is incorrectly positioned.- Ensure the heating mantle is set to a temperature sufficiently above the expected boiling point at the given pressure.- Check all glass joints for proper sealing and ensure the vacuum tubing is not cracked.- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
Bumping or violent boiling. - Lack of boiling chips or stir bar.- Heating too rapidly.- Always use a magnetic stir bar for vacuum distillations; boiling chips are ineffective under vacuum.- Increase the heating rate gradually.
Product solidifies in the condenser. - The condenser water is too cold, and the melting point of this compound is near room temperature.- Stop the flow of coolant water or use warmer water in the condenser to prevent solidification.
Poor separation from impurities. - Inefficient distillation column.- Similar boiling points of product and impurity.- Use a Vigreux or packed column for better separation.- Consider fractional distillation if boiling points are close.
Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9]
Oiling out instead of crystallization. - The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.- Cooling the solution too quickly.- Add a small amount of additional solvent, gently warm to redissolve the oil, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

Vacuum Distillation of this compound

This protocol is adapted from a procedure for the synthesis and purification of this compound.[5]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Vigreux column (optional, for better separation)[5]

  • Thermometer and adapter

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)

Procedure:

  • Place the crude this compound and a magnetic stir bar into a round-bottom flask.

  • Assemble the distillation apparatus, ensuring all glass joints are lightly greased and securely clamped. A Vigreux column can be placed between the flask and the distillation head for improved separation.[5]

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and start the vacuum pump to reduce the pressure in the system. Aim for a pressure of around 10 mmHg.[5]

  • Once the desired pressure is reached and stable, begin to gently heat the flask with the heating mantle.

  • Collect the fraction that distills at 94-98 °C at a pressure of 10 mmHg.[5]

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

G start Start: Assemble Vacuum Distillation Apparatus add_crude Add crude this compound and stir bar to flask start->add_crude start_vacuum Start vacuum pump and achieve ~10 mmHg add_crude->start_vacuum start_heating Begin gentle heating with stirring start_vacuum->start_heating collect_fraction Collect distillate at 94-98 °C start_heating->collect_fraction cool_down Remove heat and cool to room temperature collect_fraction->cool_down release_vacuum Slowly release vacuum cool_down->release_vacuum end Pure this compound release_vacuum->end

Caption: Workflow for the vacuum distillation of this compound.

Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent and attach a condenser.

  • Heat the mixture with stirring until the solvent boils and the this compound dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.

G start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly cool_ice_bath Cool in ice bath cool_slowly->cool_ice_bath collect_crystals Collect crystals by vacuum filtration cool_ice_bath->collect_crystals wash_crystals Wash with ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Oxidation of Cyclododecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of cyclododecanol (B158456) to cyclododecanone (B146445).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of cyclododecanol?

A1: The most prevalent side reaction is incomplete oxidation, resulting in the presence of unreacted cyclododecanol in the final product.[1] Other significant side reactions include over-oxidation, which can lead to the formation of dicarboxylic acids through ring cleavage, and the Baeyer-Villiger oxidation of the desired cyclododecanone product to form a lactone.[2] Depending on the oxidant used, other by-products such as cyclododecene, aldehydes (e.g., undecanal, dodecanal), and other alcohols may also be formed.[3] When using sodium hypochlorite (B82951) (bleach) as the oxidant, there is a potential for the formation of chlorinated by-products.[4][5]

Q2: How can I minimize the formation of these side products?

A2: To minimize side reactions, careful control of reaction parameters is crucial. For incomplete oxidation, ensure the use of a sufficient amount of the oxidizing agent and adequate reaction time.[1] Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the point of complete consumption of the starting material. To prevent over-oxidation, avoid excessive use of the oxidizing agent and control the reaction temperature. Slow, dropwise addition of the oxidant can also help manage the reaction's exothermicity and reduce the likelihood of degradation.[1]

Q3: What is the role of acetic acid in the oxidation of cyclododecanol with sodium hypochlorite?

A3: In the oxidation of cyclododecanol using sodium hypochlorite (bleach), glacial acetic acid is used to react with sodium hypochlorite to form hypochlorous acid (HOCl), which is the active oxidizing species in this reaction.[6] The presence of acetic acid is therefore essential for the oxidation to proceed.

Q4: How can I purify the crude cyclododecanone product?

A4: Recrystallization is a common and effective method for purifying crude cyclododecanone from unreacted cyclododecanol and other impurities.[1][6][7] A mixture of methanol (B129727) and water is often used as the solvent system for recrystallization.[7] For industrial-scale purification, distillation under reduced pressure can be employed.[3] Washing the organic extract with solutions such as sodium bicarbonate (to neutralize excess acid), sodium bisulfite (to reduce excess oxidant), and brine (to remove water) during the workup is also a critical purification step.[6][8]

Troubleshooting Guides

Issue 1: Incomplete Oxidation - Presence of Starting Material in the Product

Symptom Possible Cause Solution
Broad O-H stretch (~3200-3600 cm⁻¹) observed in the IR spectrum of the final product.Insufficient oxidizing agent.Use a slight excess of the oxidizing agent. Monitor the reaction for the disappearance of the starting material spot by TLC.
Too short reaction time.Increase the reaction time and monitor the reaction progress by TLC until the cyclododecanol is consumed.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature as specified in the protocol.

Issue 2: Formation of Over-oxidation Products (e.g., Dicarboxylic Acids)

Symptom Possible Cause Solution
Product is more polar than cyclododecanone on TLC.Excess oxidizing agent.Use a stoichiometric amount or a slight excess of the oxidizing agent. Avoid large excesses.
High reaction temperature.Maintain the recommended reaction temperature. Consider cooling the reaction mixture during the addition of the oxidant.
Rapid addition of oxidant.Add the oxidizing agent dropwise to control the reaction rate and temperature.[1]

Issue 3: Low Yield of Cyclododecanone

Symptom Possible Cause Solution
The isolated mass of the product is significantly lower than the theoretical yield.Incomplete reaction.Refer to the troubleshooting guide for "Incomplete Oxidation".
Product loss during workup.Ensure proper phase separation during extractions. Minimize transfers between glassware.
Formation of side products.Refer to the troubleshooting guides for minimizing side reactions.

Data Presentation

Table 1: By-product Distribution in the Oxidation of a Cyclododecanol/Cyclododecanone Mixture

The following table presents the product distribution from the oxidation of a mixture containing 1-hydroxycyclododecanone and 1-carbonylcyclododecanone using hydrogen peroxide and methanesulfonic acid. This serves as an example of the types and proportions of dicarboxylic acid by-products that can be formed.

Product Proportion in Solid Product (%)
Dodecanedioic acid94.3
Undecanedioic acid5.1
Sebacic acid0.5
Other< 0.1

Data adapted from a specific experimental condition and may vary.

Experimental Protocols

Protocol 1: Oxidation of Cyclododecanol with Sodium Hypochlorite (Bleach)

This protocol is a common laboratory-scale method for the synthesis of cyclododecanone.

Materials:

  • Cyclododecanol

  • Acetone (B3395972)

  • Glacial acetic acid

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanol in acetone and glacial acetic acid.[7]

  • Heat the mixture to a gentle reflux.

  • Add the sodium hypochlorite solution dropwise to the refluxing mixture over a period of 15-30 minutes.[7]

  • After the addition is complete, continue to reflux the mixture for an additional 15-30 minutes.

  • Monitor the reaction for the presence of excess oxidant using starch-iodide paper. If the test is negative, add more bleach and continue heating.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium bisulfite solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude cyclododecanone.

  • Purify the crude product by recrystallization from a methanol/water mixture.[7]

Mandatory Visualization

Oxidation_Pathways Cyclododecanol Cyclododecanol Cyclododecanone Cyclododecanone (Desired Product) Cyclododecanol->Cyclododecanone Oxidation IncompleteOxidation Unreacted Cyclododecanol Cyclododecanol->IncompleteOxidation Incomplete Reaction OtherByproducts Other By-products Cyclododecanol->OtherByproducts OverOxidation Over-oxidation Products Cyclododecanone->OverOxidation Further Oxidation BaeyerVilliger Baeyer-Villiger Oxidation Cyclododecanone->BaeyerVilliger DicarboxylicAcids Dodecanedioic Acid & Shorter Diacids OverOxidation->DicarboxylicAcids Lactone Lactone BaeyerVilliger->Lactone Aldehydes Aldehydes OtherByproducts->Aldehydes Cyclododecene Cyclododecene OtherByproducts->Cyclododecene

Caption: Main and side reaction pathways in cyclododecanol oxidation.

Troubleshooting_Workflow Start Start: Analyze Crude Product CheckPurity Check Purity (TLC, IR, etc.) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No End End: Pure Product Pure->End IdentifyImpurity Identify Major Impurity Impure->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Cyclododecanol OverOxidation Over-oxidation Products IdentifyImpurity->OverOxidation Polar Impurities Other Other By-products IdentifyImpurity->Other Other AdjustConditions1 Increase Oxidant/Time/Temp UnreactedSM->AdjustConditions1 AdjustConditions2 Decrease Oxidant/Temp OverOxidation->AdjustConditions2 Purify Optimize Purification Other->Purify AdjustConditions1->Start AdjustConditions2->Start Purify->Start

Caption: Troubleshooting workflow for cyclododecanol oxidation.

References

Technical Support Center: Optimizing Catalyst Performance for Cyclodecanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclodecanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A lower than expected yield of this compound is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseRecommended Action(s)
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the starting material is still present after the expected reaction time, consider extending the reaction duration.- Ensure the reaction temperature is maintained at the optimal level for the specific catalyst and solvent system being used.
Suboptimal Reaction Conditions - Verify the accuracy of reagent and catalyst measurements.[1] - Ensure solvents are anhydrous and reagents are pure, as impurities can inhibit the reaction.[2] - Optimize the reaction temperature; inconsistent or incorrect temperatures can significantly impact yield.[2]
Catalyst Deactivation - If using a heterogeneous catalyst, check for signs of deactivation such as changes in color or morphology.- For air-sensitive catalysts, ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).- Consider regenerating the catalyst according to established protocols or preparing a fresh batch.
Poor Product Recovery During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.- Minimize product loss during solvent removal by using techniques like rotary evaporation at a controlled temperature and pressure.- When performing recrystallization, avoid using an excessive amount of solvent, which can lead to product loss in the mother liquor.
Side Reactions - Analyze the crude product mixture by GC-MS to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reaction time, catalyst loading) to minimize the formation of side products.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and resolving low this compound yield.

LowYieldTroubleshooting start Low this compound Yield Observed check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_conditions Verify Reaction Conditions incomplete->check_conditions No extend_time->check_reaction suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize_conditions Optimize Temperature, Concentration, Reagents suboptimal->optimize_conditions Yes check_catalyst Inspect Catalyst suboptimal->check_catalyst No optimize_conditions->check_reaction deactivated Catalyst Deactivated? check_catalyst->deactivated regenerate_catalyst Regenerate or Replace Catalyst deactivated->regenerate_catalyst Yes check_workup Review Workup Procedure deactivated->check_workup No regenerate_catalyst->check_reaction poor_recovery Poor Recovery? check_workup->poor_recovery optimize_workup Optimize Extraction and Purification poor_recovery->optimize_workup Yes analyze_byproducts Analyze Byproducts (GC-MS) poor_recovery->analyze_byproducts No solution Yield Improved optimize_workup->solution side_reactions Significant Side Reactions? analyze_byproducts->side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions side_reactions->adjust_conditions Yes side_reactions->solution No adjust_conditions->check_reaction CatalystPreparation start Start prep_pd_solution Prepare PdCl2 Solution start->prep_pd_solution prep_carbon_slurry Prepare Activated Carbon Slurry start->prep_carbon_slurry mix Mix Pd Solution and Carbon Slurry at 80°C prep_pd_solution->mix prep_carbon_slurry->mix add_formaldehyde Add Formaldehyde mix->add_formaldehyde add_naoh Add NaOH to Alkaline pH add_formaldehyde->add_naoh stir Stir for 5 minutes add_naoh->stir settle_decant Settle and Decant stir->settle_decant wash Wash with Distilled Water settle_decant->wash filter Filter wash->filter dry Dry at 100-110°C filter->dry store Store Catalyst dry->store end End store->end

References

Technical Support Center: Large-Scale Synthesis of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of cyclodecanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for the large-scale synthesis of this compound? A1: The most common industrial process begins with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (B1592173) (CDT). The CDT is then hydrogenated to cyclododecane (B45066). Subsequently, the cyclododecane is oxidized, typically using air in the presence of boric acid, to produce a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). The cyclododecanol is then dehydrogenated to yield the final this compound product.[1][2][3] An alternative route involves the partial hydrogenation of CDT to cyclododecene, which is then oxidized to this compound using dinitrogen monoxide.[2][4]

Q2: What are the major applications of this compound? A2: this compound is a crucial intermediate in the chemical industry. It serves as a precursor for producing laurolactam, the monomer for Nylon-12, and for dodecanedioic acid, used in Nylon-6,12.[1][2][5] It is also a valuable starting material for synthesizing fragrances, such as muscone, and other specialty chemicals.[1][5]

Q3: What are the most significant challenges in the large-scale synthesis of this compound? A3: Key challenges in large-scale synthesis include achieving high selectivity and yield, managing byproduct formation, and implementing efficient purification processes.[6] For instance, the air oxidation of cyclododecane must be run at low conversion rates (around 30%) to maintain acceptable selectivity, which necessitates large recycle streams.[2] The separation of this compound from byproducts and unreacted starting materials can also be complex and energy-intensive due to close boiling points.[2][7][8]

Q4: Are there more environmentally friendly ("greener") synthesis methods available? A4: Yes, eco-friendly methods are being developed to address the drawbacks of traditional routes. One promising approach uses hydrogen peroxide as a clean oxidant.[5] This process involves the epoxidation of cyclododecatriene (CDT), followed by hydrogenation to cyclododecanol, and a final oxidation step to this compound, with water being the primary byproduct.[5][9]

Q5: What types of byproducts are commonly formed, and how do they arise? A5: Byproduct formation is a major issue. In the trimerization of butadiene, various tricyclic and tetracyclic isomers can be formed alongside the desired cyclododecatriene.[10] During the oxidation of cyclododecane, over-oxidation can lead to the formation of dodecanedioic acid and shorter-chain dicarboxylic acids like adipic and glutaric acids.[3] High reaction temperatures can also promote side reactions that produce high-boiling-point materials.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield or Conversion 1. Inactive Catalyst: The catalyst (e.g., Ziegler-Natta, Raney nickel, lithium halides) may be degraded or poisoned.[7][11]- Use a fresh batch of catalyst and verify its activity. - Ensure proper storage and handling procedures are followed. - For the isomerization of epoxycyclododecane, ensure the starting material has a low content (<5 mol%) of hydroxyl-containing impurities, which can affect catalyst performance.[7]
2. Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the specific scale.[7]- If elevating the temperature to increase the reaction rate, be aware that this can promote side reactions and reduce selectivity. A balance must be found.[7] - For the epoxidation of CDT with H₂O₂, a lower molar ratio of H₂O₂ to CDT can increase selectivity, although it may decrease conversion. The unreacted CDT can be recovered.[5][9]
3. Low Conversion by Design: Some industrial processes, like the air oxidation of cyclododecane, are intentionally run at low conversion (~30%) to prevent over-oxidation and maintain selectivity.[2]- This is an inherent feature of the process. Focus on optimizing the separation and recycling of the unreacted cyclododecane.[2]
Excessive Byproduct Formation 1. Over-oxidation: The desired product (cyclododecanol/cyclododecanone) is further oxidized to dicarboxylic acids.[3]- In the boric acid process, the acid protects the cyclododecanol formed by converting it to a borate (B1201080) ester, preventing further oxidation.[2] - Carefully control the concentration of the oxidant and the reaction time.[3]
2. High Reaction Temperature: Elevated temperatures can lead to thermal decomposition and the formation of high-boiling-point impurities.[7]- Lower the reaction temperature. While this may reduce the reaction rate, it often improves selectivity towards the desired product.[7]
3. Isomerization and Ring Cleavage: Undesired side reactions can be catalyzed by acidic conditions or high temperatures.- When using nitric acid to produce dodecanedioic acid from the KA oil (ketone/alcohol mixture), carefully control the temperature and the ratio of copper/vanadium catalysts to minimize the formation of shorter-chain diacids.[3]
Purification Difficulties 1. Contamination with Starting Materials or Byproducts: Close boiling points make separation by distillation challenging.[7][8]- Employ multi-stage fractional distillation or crystallization for high-purity applications.[8] - A nearly 100% conversion is ideal to avoid difficult separations between the product and starting material (e.g., epoxycyclododecane and this compound).[7]
2. Presence of Acidic Impurities: Organic acids can form during oxidation steps.- Before distillation, add a small amount (0.01 to 0.5% by weight) of an alkali compound to neutralize acidic impurities and saponify esters, facilitating their removal.[12]
3. Foaming during Reaction: Foaming can occur during the oxidation of cyclododecanol with hydrogen peroxide, preventing the reaction from proceeding.[5][13]- The addition of t-butanol as a defoamer can resolve this issue. An optimal molar ratio of cyclododecanol to t-butanol is reported to be 1:0.75.[5][13]

Data Presentation: Reaction Optimization

The following tables summarize key quantitative data for optimizing specific steps in an eco-friendly synthesis route.

Table 1: Effect of H₂O₂ Amount on the Epoxidation of Cyclododecatriene (CDT) [5][9]

Molar Ratio (CDT / H₂O₂)CDT Conversion (%)ECDD* Selectivity (%)
3:127.596.7
2:142.092.2
1:163.885.3
1:282.570.2
ECDD: Epoxycyclododecadiene

Table 2: Effect of Catalyst Amount on the Oxidation of Cyclododecanol (CDOL) to this compound (CDON) [5]

Molar Ratio (Catalyst / CDOL)CDOL Conversion (%)CDON Selectivity (%)Reaction Time (h)
1/20098.592.83
1/50098.295.34
1/100098.096.55
1/150095.192.37
1/200090.289.510

Experimental Protocols

Protocol 1: Eco-Friendly Three-Step Synthesis of this compound from CDT

This protocol is based on a method utilizing hydrogen peroxide as the primary oxidant.[5][9]

Step 1: Selective Epoxidation of Cyclododecatriene (CDT)

  • Catalyst Preparation: Prepare the hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst as described in the literature.[5]

  • Reaction Setup: In a reaction vessel, combine CDT, water (as solvent), and the HAHPT catalyst.

  • Epoxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture. A suitable starting molar ratio of CDT/H₂O₂ is 3:1 to maximize selectivity.[5][9]

  • Reaction Conditions: Maintain the reaction temperature between 45-65°C for approximately 0.5-1 hour.[9]

  • Workup: After the reaction, the catalyst can be recovered. The product mixture, containing epoxycyclododecadiene (ECDD), unreacted CDT, and diepoxide, is carried forward. The unreacted CDT can be recovered via distillation.[5][9]

Step 2: Hydrogenation of Epoxycyclododecadiene (ECDD)

  • Reaction Setup: Dissolve the crude ECDD from Step 1 in ethanol. Add Raney nickel as the hydrogenation catalyst.

  • Hydrogenation: Conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases. This step converts the epoxide and remaining double bonds to the saturated alcohol, cyclododecanol (CDOL).

  • Workup: Filter the Raney nickel catalyst. The resulting solution of CDOL can be purified or used directly in the next step. Average yields for this step are reported to be around 92-95%.[5][9]

Step 3: Oxidation of Cyclododecanol (CDOL) to this compound (CDON)

  • Reaction Setup: In a reaction vessel, combine CDOL, the HAHPT catalyst, and a solvent mixture of water and t-butanol. The t-butanol acts as a defoamer.[5][13] An optimal molar ratio of CDOL/t-butanol is 1:0.75.[5]

  • Oxidation: Add aqueous H₂O₂ to the mixture. An optimal catalyst/CDOL molar ratio is 1/1000 for high selectivity.[5]

  • Reaction Conditions: Maintain the reaction for approximately 5 hours.

  • Purification: After the reaction is complete, the crude product is purified. This can be achieved by extraction with ether followed by distillation to yield pure this compound. Average yields for this step are reported to be around 93.6%.[5]

Visualizations: Workflows and Logic Diagrams

Diagram 1: Common Industrial Synthesis Pathway for this compound

Butadiene Butadiene CDT Cyclododecatriene (CDT) Butadiene->CDT Ziegler-Natta Trimerization Cyclododecane Cyclododecane CDT->Cyclododecane Full Hydrogenation KA_Oil Cyclododecanol & Cyclododecanone Mix (KA Oil) Cyclododecane->KA_Oil Air Oxidation (Boric Acid) Cyclododecanol Cyclododecanol KA_Oil->Cyclododecanol Separation CDON This compound (Final Product) KA_Oil->CDON Distillation Recycle_CD Recycle Unreacted Cyclododecane KA_Oil->Recycle_CD Cyclododecanol->CDON Dehydrogenation Recycle_CDOL Recycle Unreacted Cyclododecanol CDON->Recycle_CDOL Recycle_CD->Cyclododecane Recycle_CDOL->Cyclododecanol

A flowchart of the common multi-step industrial synthesis of this compound from butadiene.

Diagram 2: Eco-Friendly Synthesis Workflow

CDT Cyclododecatriene (CDT) ECDD Epoxycyclododecadiene (ECDD) CDT->ECDD Epoxidation (H₂O₂, HAHPT Catalyst) CDOL Cyclododecanol (CDOL) ECDD->CDOL Hydrogenation (Raney Ni) CDON This compound (CDON) CDOL->CDON Oxidation (H₂O₂, HAHPT Catalyst)

Workflow for a three-step eco-friendly synthesis of this compound using H₂O₂.

Diagram 3: Troubleshooting Logic for Low Product Yield

Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions (T, P, time) optimal? Check_Purity->Check_Conditions Yes Sol_Purity Action: Purify starting materials (e.g., via distillation). Check_Purity->Sol_Purity No Check_Catalyst Is the catalyst active and concentration correct? Check_Conditions->Check_Catalyst Yes Sol_Conditions Action: Systematically adjust conditions. Monitor for byproducts. Check_Conditions->Sol_Conditions No Check_Stoichiometry Is reactant stoichiometry correct? Check_Catalyst->Check_Stoichiometry Yes Sol_Catalyst Action: Use fresh catalyst. Verify loading. Check_Catalyst->Sol_Catalyst No Sol_Stoichiometry Action: Verify molar ratios. Note that excess of one reagent may boost selectivity. Check_Stoichiometry->Sol_Stoichiometry No End Yield Improved Check_Stoichiometry->End Yes Sol_Purity->Check_Conditions Sol_Conditions->Check_Catalyst Sol_Catalyst->Check_Stoichiometry Sol_Stoichiometry->End

A decision tree for troubleshooting common causes of low yield in this compound synthesis.

References

Technical Support Center: Purification of Cyclodecanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from cyclodecanone reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The impurities present in a this compound reaction mixture are highly dependent on the synthetic route employed.

  • From Cyclododecane Oxidation: The industrial synthesis of this compound often proceeds through the oxidation of cyclododecane, typically involving a cyclododecanol (B158456) intermediate.[1] Therefore, common impurities include unreacted cyclododecane and the intermediate cyclododecanol .

  • From Cyclododecatriene (CDT): When synthesizing this compound from cyclododecatriene, potential impurities include various isomers of cyclododecatriene , partially hydrogenated intermediates like cyclododecene , and other cyclic hydrocarbons that may form as byproducts during the initial trimerization of butadiene to CDT.[2]

  • By Ring Expansion of Cyclooctanone: In this method, unreacted cyclooctanone is a likely impurity. Intermediates from the ring expansion reaction, which can be complex depending on the specific reagents used, may also be present in the crude product.

Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

Several analytical methods can be used to determine the purity of this compound and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying byproducts and residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the main component and identify impurities by their characteristic signals.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for quantifying the purity of this compound and the relative amounts of impurities.[4] The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation

Issue 1: My this compound solidifies in the condenser during vacuum distillation.

  • Possible Cause: this compound has a melting point of 59-61°C. If the condenser water is too cold, the distillate can solidify and block the apparatus.

  • Solution:

    • Warm the Condenser: Instead of cold water, circulate warm water through the condenser to keep the temperature above the melting point of this compound.

    • Air Condenser: For small-scale distillations, a simple air condenser (a condenser with no water circulating) may be sufficient and will prevent solidification.

    • Heat Gun: In case of a blockage, a heat gun can be carefully used to melt the solidified this compound and allow it to flow into the receiving flask. Exercise caution to avoid thermal shock to the glassware.

Issue 2: The distillation is very slow, or no distillate is collecting.

  • Possible Cause 1: Inadequate Heating: The heating mantle may not be providing enough energy to vaporize the this compound, especially if the flask is large or not well-insulated.

  • Solution 1:

    • Increase the temperature of the heating mantle gradually.

    • Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.[2]

  • Possible Cause 2: Vacuum Leaks: A poor vacuum will result in a higher boiling point, making it difficult to distill the compound.

  • Solution 2:

    • Check all joints and connections for leaks. Ensure that all glassware joints are properly greased and securely clamped.

    • Verify the performance of the vacuum pump.

Issue 3: The distillate is impure, and the separation from a close-boiling impurity is poor.

  • Possible Cause: The distillation setup lacks sufficient theoretical plates for efficient separation.

  • Solution:

    • Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.[2]

    • Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.

Recrystallization

Issue 1: My this compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is too concentrated or cooled too quickly. When a supersaturated solution is cooled too rapidly, the compound may separate as a liquid (oil) rather than forming a crystalline solid.

  • Solution 1:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Possible Cause 2: Inappropriate solvent. The chosen solvent may be too good a solvent for this compound even at low temperatures, or there may be impurities that inhibit crystallization.

  • Solution 2:

    • Solvent Selection: this compound is a relatively non-polar molecule. Good single solvents for recrystallization are typically non-polar or of low polarity, such as hexane (B92381) or heptane. A solvent pair, like ethanol/water or acetone/hexane, can also be effective.[5]

    • Trial and Error: Perform small-scale recrystallization trials with different solvents or solvent pairs to find the optimal conditions.

Issue 2: Poor recovery of this compound after recrystallization.

  • Possible Cause 1: Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.

  • Solution 1: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

  • Solution 2:

    • Use a pre-heated funnel and receiving flask.

    • Keep the solution at or near its boiling point during the filtration process.

    • Perform the filtration as quickly as possible.

  • Possible Cause 3: Incomplete crystallization.

  • Solution 3: After cooling to room temperature, place the flask in an ice bath to maximize the yield of crystals.

Quantitative Data

The following tables summarize key quantitative data relevant to the purification and analysis of this compound.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point59-61 °C
Boiling Point106-107 °C at 12 mmHg
AppearanceWhite solid

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleTypical Limit of Detection (LOD) for ImpuritiesQuantitative Accuracy
GC-MS Gas-phase separation and mass analysisLow (ng to pg range)Good with proper calibration
qNMR Signal intensity proportional to the number of nuclei~0.01% (400 MHz instrument)[6]High
GC-FID Separation followed by flame ionization detectionLow (pg range)Excellent with proper calibration

Experimental Protocols

Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Initiating Distillation:

    • Begin stirring and heating the flask gently with a heating mantle.

    • Gradually apply vacuum to the system.

    • Circulate warm water (around 60-65°C) through the condenser.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 106-107 °C at 12 mmHg).

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask. Release the vacuum before turning off the condenser water and heating mantle.

Recrystallization of this compound from Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane and heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot hexane in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude this compound Mixture reaction->crude distillation Fractional Distillation crude->distillation recrystallization Recrystallization crude->recrystallization pure Pure this compound distillation->pure recrystallization->pure gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_distillation start Distillation Problem q1 Product solidifies in condenser? start->q1 a1 Use warm water in condenser or an air condenser. q1->a1 Yes q2 Slow or no distillate? q1->q2 No a2_1 Increase heating and insulate flask. q2->a2_1 Yes a2_2 Check for vacuum leaks. q2->a2_2 Yes q3 Poor separation? q2->q3 No a3 Use a fractionating column and distill slowly. q3->a3 Yes

Caption: Troubleshooting guide for the distillation of this compound.

References

Technical Support Center: Stabilizing Cyclodecanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclodecanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2] It is also recommended to store it away from direct sunlight and sources of heat.

Q2: What types of materials are incompatible with this compound during storage?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[4][5] Contact with these substances can lead to degradation of the compound.

Q3: My this compound has developed a yellow tint over time. What could be the cause?

A3: A yellow discoloration can be an indication of degradation. This may be due to slow oxidation or other side reactions, potentially catalyzed by impurities or improper storage conditions such as exposure to light or air. It is advisable to assess the purity of the material before use.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storing this compound in a refrigerator at 2-8°C can be beneficial for long-term stability, as it slows down potential degradation processes.[6] Ensure the container is well-sealed to prevent moisture condensation.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not extensively documented in publicly available literature, the use of antioxidants, such as butylated hydroxytoluene (BHT), at very low concentrations could potentially inhibit oxidative degradation. However, the compatibility and suitability of any stabilizer must be experimentally verified for your specific application to avoid interference.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

  • Possible Cause 1: Degradation due to Oxidation.

    • Troubleshooting: this compound can undergo slow oxidation, especially if exposed to air over long periods. A potential product of this is 1,12-dodecanedioic acid. Analyze your sample using GC-MS or LC-MS to identify the mass of the impurity.

  • Possible Cause 2: Presence of Aldol Condensation Products.

    • Troubleshooting: In the presence of acidic or basic impurities, this compound could potentially undergo self-condensation reactions. These would result in higher molecular weight impurities. Check the pH of your stored material and consider purification by recrystallization or column chromatography if such impurities are detected.

  • Possible Cause 3: Contamination.

    • Troubleshooting: Ensure that all glassware and equipment used for handling and storing this compound are scrupulously clean. Solvents used for dissolving the compound should be of high purity.

Issue 2: Inconsistent Experimental Results

  • Possible Cause 1: Variable Purity of this compound.

    • Troubleshooting: The purity of this compound can affect its reactivity. It is crucial to determine the purity of each batch before use, especially after long-term storage. A detailed purity analysis protocol is provided in the "Experimental Protocols" section.

  • Possible Cause 2: Presence of Moisture.

    • Troubleshooting: this compound is a solid, but it can absorb moisture if not stored in a tightly sealed container. Moisture can interfere with certain reactions. If moisture is suspected, the material can be dried under vacuum.

Data Presentation

Table 1: Illustrative Degradation Profile of this compound Under Accelerated Stability Conditions

ParameterInitial1 Month3 Months6 Months
Condition: 40°C / 75% RH
AppearanceWhite crystalline solidWhite crystalline solidOff-white solidYellowish solid
Purity (by GC, % Area)99.8%99.5%98.9%97.5%
Major Degradant 1 (%)<0.1%0.2%0.5%1.2%
Major Degradant 2 (%)<0.1%0.1%0.3%0.8%
Condition: 25°C / 60% RH
AppearanceWhite crystalline solidWhite crystalline solidWhite crystalline solidWhite crystalline solid
Purity (by GC, % Area)99.8%99.8%99.7%99.6%
Major Degradant 1 (%)<0.1%<0.1%0.1%0.2%
Major Degradant 2 (%)<0.1%<0.1%<0.1%0.1%

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical stability study output. Actual results may vary.

Experimental Protocols

Protocol 1: Determination of this compound Purity by Gas Chromatography (GC)

  • Objective: To quantify the purity of this compound and detect potential volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., acetone (B3395972) or dichloromethane)

    • GC vial with cap

    • Microsyringe

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Procedure:

    • Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Transfer the solution to a GC vial.

    • Inject the sample onto the GC system.

    • Analyze the resulting chromatogram. The purity is calculated based on the area percent of the main peak.

Protocol 2: Accelerated Stability (Forced Degradation) Study

  • Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

  • Materials:

    • This compound sample

    • Stability chambers with controlled temperature and humidity

    • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Procedure:

    • Place accurately weighed samples of this compound into the storage containers.

    • Expose the samples to the following conditions in separate stability chambers:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 25°C ± 2°C / 60% RH ± 5% RH (as a control)

      • Photostability: Expose to a light source according to ICH Q1B guidelines.

    • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

    • Analyze the samples for appearance, purity (using Protocol 1), and the formation of degradation products.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Aldol_Condensation Aldol_Condensation This compound->Aldol_Condensation acidic/basic impurities Dodecanedioic_Acid 1,12-Dodecanedioic Acid Oxidation->Dodecanedioic_Acid Dimer Aldol Dimer Aldol_Condensation->Dimer experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Assessment cluster_decision Decision Storage Store this compound (Cool, Dry, Dark) Sampling Periodic Sampling Storage->Sampling Purity_Test Purity Analysis (GC/HPLC) Sampling->Purity_Test Degradation_Analysis Degradation Product Identification (MS) Purity_Test->Degradation_Analysis Evaluation Evaluate Stability Data Degradation_Analysis->Evaluation Use Use in Experiments Evaluation->Use Stable Purify Purify or Discard Evaluation->Purify Unstable

References

Troubleshooting low conversion rates in epoxycyclododecane isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isomerization of epoxycyclododecane. Our aim is to help you diagnose and resolve common experimental challenges to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conversion rates in the isomerization of epoxycyclododecane to cyclododecanone (B146445)?

A1: Low conversion rates can stem from several factors. The most prevalent issues include:

  • Catalyst Inactivity: The catalyst, typically a lithium halide, may be of insufficient purity or may have degraded due to improper storage.

  • Substrate Impurities: The presence of hydroxyl group-containing compounds, such as cyclododecanol, in the starting epoxycyclododecane can significantly hinder the reaction. It is recommended that the concentration of these impurities be 5 mol% or less.[1]

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side product formation.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress is crucial.

Q2: What are the expected side products in this reaction, and how can I minimize them?

A2: The primary side products are typically allylic alcohols formed through a competing reaction pathway. To minimize their formation, ensure the use of a highly selective catalyst system, such as lithium iodide or lithium bromide, and maintain the recommended reaction temperature. In some cases, deoxygenation to form cyclododecene (B75492) can also occur.

Q3: Can I run the isomerization reaction in a solvent?

A3: The isomerization of epoxycyclododecane is often performed neat, meaning without a solvent.[1] In this case, the epoxycyclododecane or the resulting cyclododecanone acts as the reaction medium. If a solvent is desired, a non-polar solvent such as a cyclic hydrocarbon can be used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (epoxycyclododecane) and the appearance of the product (cyclododecanone).

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to identifying and resolving the root causes of low conversion rates.

Problem: Low Conversion of Epoxycyclododecane

Initial Checks:

  • Verify Starting Material Purity:

    • Action: Analyze your starting epoxycyclododecane using GC or NMR to quantify the level of hydroxyl-containing impurities.

    • Solution: If impurities exceed 5 mol%, purify the starting material by distillation.[1]

  • Assess Catalyst Quality:

    • Action: Use a fresh batch of high-purity lithium halide catalyst. Ensure it has been stored in a desiccator to prevent moisture absorption.

    • Solution: If catalyst degradation is suspected, purchase a new, unopened container of the catalyst.

  • Confirm Reaction Conditions:

    • Action: Double-check the reaction temperature using a calibrated thermometer. Ensure the reaction mixture is being stirred efficiently.

    • Solution: Adjust the heating apparatus to maintain the optimal temperature throughout the reaction. Increase the stirring rate if necessary to ensure a homogenous mixture.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Step 1: Check Purity of Epoxycyclododecane start->check_purity purity_ok Purity > 95%? check_purity->purity_ok purify Action: Purify Starting Material (e.g., Distillation) purity_ok->purify No check_catalyst Step 2: Evaluate Catalyst Activity and Loading purity_ok->check_catalyst Yes purify->check_purity catalyst_ok Catalyst Active & Correct Loading? check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst & Verify Loading catalyst_ok->replace_catalyst No check_conditions Step 3: Verify Reaction Conditions catalyst_ok->check_conditions Yes replace_catalyst->check_catalyst conditions_ok Temperature & Time Correct? check_conditions->conditions_ok adjust_conditions Action: Optimize Temperature &/or Extend Reaction Time conditions_ok->adjust_conditions No monitor_reaction Step 4: Monitor Reaction Progress (TLC/GC) conditions_ok->monitor_reaction Yes adjust_conditions->check_conditions reaction_complete Is Reaction Complete? monitor_reaction->reaction_complete workup Proceed to Work-up and Purification reaction_complete->workup Yes re_evaluate Re-evaluate Experimental Setup and Procedure reaction_complete->re_evaluate No

Caption: Troubleshooting workflow for low conversion rates.

Data on Reaction Parameters

The following tables summarize quantitative data on the impact of various reaction parameters on the isomerization of epoxycyclododecane.

Table 1: Effect of Catalyst and Temperature on Cyclododecanone Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Time (hours)Yield of Cyclododecanone (%)
LiBr2.31501096.6[1]
LiI1.5150591.2[1]
LiBr4 (wt%)120-13018100[1]
LiBr3.3 (wt%)200383.3[1]

Experimental Protocols

Detailed Protocol for Isomerization of Epoxycyclododecane

This protocol is a representative example for the isomerization of epoxycyclododecane to cyclododecanone.

Materials:

  • Epoxycyclododecane (high purity, <5 mol% hydroxyl-containing impurities)

  • Lithium iodide (LiI) or Lithium bromide (LiBr) (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle with a temperature controller

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser and ensure a gentle flow of inert gas.

  • Charging the Reactor: Add the desired amount of epoxycyclododecane to the flask. For example, 100 parts by weight.

  • Catalyst Addition: Add the catalyst to the flask. For lithium iodide, a loading of 1.5 mol% is a good starting point.[1]

  • Reaction: Heat the mixture to 150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small samples at regular intervals (e.g., every hour) and analyzing them by GC or TLC.

  • Completion and Work-up: Once the starting material is consumed (typically within 5 hours for LiI at 150°C), cool the reaction mixture to room temperature. The crude cyclododecanone can then be purified by distillation.

Simplified Reaction Pathway

ReactionPathway sub Epoxycyclododecane cat LiI or LiBr (Catalyst) sub->cat prod Cyclododecanone (Desired Product) cat->prod Isomerization side_prod Allylic Alcohols (Side Product) cat->side_prod Side Reaction

Caption: Isomerization of epoxycyclododecane to cyclododecanone.

References

Preventing by-product formation in cyclodecanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclodecanone Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent the formation of by-products during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound, and what are their limitations? A1: The most common industrial methods begin with cyclododecatriene (CDT), a derivative of butadiene.[1] One major route involves the hydrogenation of CDT to cyclododecane (B45066), which is then oxidized using air and boric acid to a mixture of cyclododecanol (B158456) (CDOL) and cyclododecanone (B146445) (CDON).[2] This CDOL/CDON mixture, typically in a 10:1 ratio, requires a subsequent dehydrogenation step to convert the remaining alcohol to the desired ketone.[2] The main drawbacks of this method are the low conversion rates (kept below 30% to maintain selectivity), the need to separate and recycle large amounts of unreacted starting material, and the production of boron-containing waste.[2] An alternative industrial approach involves the epoxidation of CDT, followed by hydrogenation and oxidation.[1]

Q2: What are the most common by-products encountered during this compound synthesis? A2: By-product formation is highly dependent on the chosen synthetic route.

  • In oxidation reactions (e.g., oxidation of cyclododecanol or cyclododecane), over-oxidation is a primary concern, leading to the formation of 1,12-dodecanedioic acid through C-C bond cleavage.[3][4]

  • In the isomerization of epoxycyclododecane , incomplete reaction can leave residual starting material, while side reactions can be promoted by impurities.[5]

  • In ring expansion syntheses , such as those starting from cyclooctanone, potential by-products include polymers and isomers from incomplete or alternative reaction pathways.[6]

Q3: Are there more environmentally friendly ("greener") methods for synthesizing this compound? A3: Yes, significant research has focused on developing eco-friendly procedures. One promising method uses hydrogen peroxide (H₂O₂) as a clean oxidant and water as a solvent.[1] This three-step process from cyclododecatriene (CDT) involves: 1) selective epoxidation of CDT, 2) hydrogenation of the resulting epoxycyclododecadiene (ECDD) to cyclododecanol (CDOL), and 3) oxidation of CDOL to this compound. This approach avoids harsh reagents and minimizes organic waste streams.[1]

Q4: How critical is the purity of the starting material? A4: Starting material purity is crucial for achieving high selectivity and yield. For instance, in the synthesis of this compound via the isomerization of epoxycyclododecane, the presence of hydroxyl group-containing compounds in the starting material can significantly inhibit the reaction rate and lower selectivity.[5] It is recommended to purify the epoxycyclododecane by distillation to ensure the content of these impurities is below 5 mol%.[5]

Troubleshooting Guide: By-Product Formation

This guide addresses specific issues that may arise during your experiments.

Observed Problem Potential Cause Recommended Solution Citations
Low Yield of this compound in Oxidation of Cyclododecanol 1. Incomplete oxidation due to insufficient reaction time or inactive catalyst.2. Sub-optimal reaction temperature.1. Increase the reaction time and ensure the correct stoichiometric amount of oxidant is used. Verify the activity of the catalyst.2. Calibrate temperature probes and maintain the optimal temperature range specified in the protocol.[1][3]
Significant Formation of Dodecanedioic Acid or Shorter-Chain Acids Over-oxidation of the cyclododecane ring due to excessively high temperatures or overly strong oxidizing agents.1. Carefully control the reaction temperature to prevent C-C bond cleavage.2. Switch to a milder, more selective oxidant system (e.g., H₂O₂ with a heteropolyphosphatotungstate catalyst).3. Reduce the reaction time and monitor product formation closely using GC or TLC.[1][3][4]
Foaming Occurs During the Oxidation of Cyclododecanol The combination of catalyst, oxidant (e.g., H₂O₂), and solvent system can sometimes lead to excessive foam generation.Introduce a co-solvent that can act as a defoamer. For example, in the H₂O₂/water system, adding t-butanol has been shown to solve this problem effectively.[1]
Product is Contaminated with Acidic or Ester Impurities Incomplete neutralization of acidic reagents or incomplete saponification of ester by-products during the work-up.1. During the aqueous work-up, perform thorough washes of the organic layer with a sodium bicarbonate solution to neutralize any residual acid.[7]2. For larger-scale purification, consider adding a small amount (0.01-0.5% by weight) of an alkali compound during distillation to saponify esters and neutralize acids, retaining them as non-volatile salts in the distillation pot.[7][8]
Low Selectivity in Isomerization of Epoxycyclododecane Presence of hydroxyl-containing impurities in the epoxycyclododecane starting material.Purify the starting epoxycyclododecane via distillation to reduce the concentration of hydroxyl-containing compounds to less than 5 mol%.[5]

Quantitative Data Summary

Table 1: Comparison of Select this compound Synthesis Methods

Method Starting Material Key Reagents Reported Yield Key By-Products / Issues Citations
Ring ExpansionCyclooctanonePyrrolidine, Methyl Propiolate, H₂/Pd-C44–50%Intermediates require careful handling; potential for polymerization.[6]
"Green" Three-StepCyclododecatrieneH₂O₂, HAHPT catalyst, Raney Nickel53.4% (overall)Potential for foaming during oxidation; requires multiple steps.[1]
IsomerizationEpoxycyclododecaneLithium Bromide (LiBr)96.6%Highly sensitive to hydroxyl impurities in starting material.[5]
IsomerizationEpoxycyclododecaneLithium Iodide (LiI)91.2%Highly sensitive to hydroxyl impurities in starting material.[5]
Industrial OxidationCyclododecaneAir, Boric AcidLow conversion (<30%)Forms 10:1 mixture of CDOL/CDON; boron waste.[2]

Experimental Protocols

Protocol 1: Eco-Friendly Synthesis of this compound from Cyclododecatriene (CDT) This protocol is adapted from Feng et al.[1]

Step A: Epoxidation of CDT

  • In a reaction flask, create a mixture of the HAHPT catalyst (hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate), cyclododecatriene (CDT), and 30% hydrogen peroxide (H₂O₂). A suitable molar ratio of CDT/H₂O₂ is 3:1 to maintain high selectivity.

  • Stir the mixture at 55 °C. Monitor the reaction progress by GC.

  • Upon completion, cool the mixture to room temperature. The primary product is epoxycyclododecadiene (ECDD). The unreacted CDT can be recovered.

Step B: Hydrogenation of ECDD

  • Charge a stainless steel autoclave with the ECDD product from Step A, Raney nickel catalyst (~1.5 g per 10 g ECDD), and ethanol (B145695) (100 mL).

  • Pressurize the autoclave with hydrogen gas to 3.0-3.5 MPa.

  • Stir the mixture at 100 °C for 8 hours.

  • After cooling, filter the catalyst. The crude product is cyclododecanol (CDOL). The average yield for this step is approximately 92-95%.

Step C: Oxidation of CDOL to this compound

  • In a flask, mix the CDOL from Step B, the HAHPT catalyst, t-butanol (as a defoamer), and 30% H₂O₂. The optimal molar ratio of cat/CDOL/t-BuOH/H₂O₂ is approximately 1/1000/750/2000.

  • Reflux the mixture, monitoring the conversion of CDOL by GC.

  • Upon completion, cool the reaction mixture. The product, this compound, can be isolated using standard extraction and purification techniques. The average yield for this final step is approximately 93-96%.

Visualized Workflows and Logic

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Oxidation CDT Cyclododecatriene (CDT) Epoxidation Selective Epoxidation (55 °C) CDT->Epoxidation Reagents1 H₂O₂ + HAHPT Catalyst (Water Solvent) Reagents1->Epoxidation ECDD Epoxycyclododecadiene (ECDD) Epoxidation->ECDD Hydrogenation Hydrogenation (100 °C, 3-3.5 MPa) ECDD->Hydrogenation Reagents2 H₂ + Raney Ni Catalyst (Ethanol Solvent) Reagents2->Hydrogenation CDOL Cyclododecanol (CDOL) Hydrogenation->CDOL Oxidation Oxidation (Reflux) CDOL->Oxidation Reagents3 H₂O₂ + HAHPT Catalyst (t-BuOH co-solvent) Reagents3->Oxidation CDON Final Product: This compound Oxidation->CDON

Caption: Workflow for the eco-friendly synthesis of this compound.

G cluster_0 Analysis Reveals: Start Problem: Low Yield or Significant By-products Analysis Analyze crude product by GC-MS / NMR Start->Analysis Cause1 High % of Starting Material Analysis->Cause1 Incomplete Conversion Cause2 Presence of Dodecanedioic Acid Analysis->Cause2 Over-oxidation Products Cause3 Other Unexpected Peaks Analysis->Cause3 Impurities Sol1 Incomplete Reaction: - Increase reaction time - Check catalyst activity - Verify temperature Cause1->Sol1 Sol2 Over-oxidation: - Lower reaction temperature - Reduce reaction time - Use milder oxidant Cause2->Sol2 Sol3 Contamination / Side Reaction: - Check starting material purity - Review reaction setup for leaks - Re-evaluate solvent purity Cause3->Sol3

Caption: Troubleshooting logic for by-product formation in this compound synthesis.

References

Technical Support Center: Analysis of Cyclodecanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to determine the purity of cyclodecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common methods for determining this compound purity are gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1] Chromatographic methods like GC and HPLC are ideal for separating and quantifying impurities, while spectroscopic methods provide structural information and can be used for quantitative analysis.

Q2: What are the potential impurities in this compound?

A2: Impurities in this compound can originate from the synthesis process or degradation. These may include starting materials, by-products such as other cyclic ketones or alcohols, and residual solvents. The specific impurities will depend on the synthetic route used.

Q3: Can I use FTIR spectroscopy for quantitative purity analysis of this compound?

A3: While FTIR is excellent for identifying functional groups and the presence of impurities with distinct infrared absorptions, it is not inherently a quantitative technique.[2] To use FTIR for quantitative analysis, a calibration curve with standards of known concentrations would be required.[2] It is more commonly used as a rapid screening tool to detect the presence of significant, chemically different impurities.[2]

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to determine this compound purity?

A4: Quantitative NMR (qNMR) is a powerful tool for purity determination.[3] By integrating the signals of this compound and comparing them to a certified internal standard of known concentration, the absolute purity of the sample can be determined.[4] ¹H NMR and ¹³C NMR can both be utilized for this purpose.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Possible Cause Solution
Peak Tailing Active sites in the column or liner; sample overload.Use a deactivated liner and column. Check for and eliminate any dead volume in the system. Reduce the injection volume.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a blank solvent injection to confirm carryover. Bake out the column and injection port. Use a high-quality, low-bleed septum.[5]
Poor Resolution Inappropriate column phase; incorrect temperature program.Select a column with a suitable stationary phase for ketones. Optimize the temperature ramp rate for better separation of analytes.
Irreproducible Retention Times Leaks in the system; inconsistent oven temperature.Perform a leak check of the GC system, especially at the injector and column fittings.[6] Ensure the oven temperature is stable and calibrated.
Baseline Drift Column bleed; contaminated carrier gas.Condition the column at a high temperature.[5] Use high-purity carrier gas with appropriate traps to remove moisture and hydrocarbons.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause Solution
Broad Peaks Column contamination or degradation; high dead volume.Flush the column with a strong solvent.[7] If the problem persists, replace the column. Check all connections for dead volume and use appropriate low-volume tubing.
Split Peaks Column void; sample solvent incompatible with mobile phase.Replace the column if a void has formed at the inlet.[8] Dissolve the sample in the mobile phase whenever possible.
Fluctuating Retention Times Inconsistent mobile phase composition; pump malfunction.Prepare fresh mobile phase and ensure proper mixing and degassing.[9] Check the pump for leaks and ensure a consistent flow rate.
High Backpressure Blockage in the system (e.g., frit, guard column, or column).Systematically isolate the source of the high pressure by removing components (guard column, then analytical column).[7] Replace the blocked component.
Baseline Noise Air bubbles in the detector; contaminated mobile phase.Purge the system to remove air bubbles.[9] Filter the mobile phase and use high-purity solvents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization for your specific instrument and sample.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically suitable.[10]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for this compound purity analysis.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

Data Presentation

GC-MS Purity Data (Example)
Peak Number Retention Time (min) Component Area %
112.5Impurity A0.2
214.8This compound99.7
316.2Impurity B0.1
HPLC Purity Data (Example)
Peak Number Retention Time (min) Component Area %
13.1Solvent Front-
24.5Impurity C0.3
35.8This compound99.6
47.2Impurity D0.1

Visualizations

GC_Troubleshooting start GC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline Baseline Problems? start->baseline resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes drift Drifting retention_time->drift Yes irreproducible Irreproducible retention_time->irreproducible Yes noise Noisy baseline->noise Yes drift_baseline Drifting baseline->drift_baseline Yes coelution Co-elution resolution->coelution Yes solution_tailing Check for active sites Reduce sample concentration tailing->solution_tailing solution_fronting Check for sample overload Lower injection volume fronting->solution_fronting solution_split Check for column void Ensure sample solvent compatibility split->solution_split solution_drift Check for leaks Ensure stable oven temperature drift->solution_drift solution_irreproducible Check flow rate Ensure consistent sample prep irreproducible->solution_irreproducible solution_noise Check for leaks Use high-purity gas noise->solution_noise solution_drift_baseline Condition column Check for contamination drift_baseline->solution_drift_baseline solution_resolution Optimize temperature program Change column phase coelution->solution_resolution

Caption: GC Troubleshooting Workflow

HPLC_Troubleshooting start HPLC Analysis Issue pressure Pressure Problems? start->pressure peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issues? start->retention_time baseline Baseline Problems? start->baseline high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes broad Broad Peaks peak_shape->broad Yes split Split Peaks peak_shape->split Yes drifting Drifting retention_time->drifting Yes no_peaks No Peaks retention_time->no_peaks Yes noisy Noisy baseline->noisy Yes drifting_baseline Drifting baseline->drifting_baseline Yes solution_high_pressure Check for blockages (frit, column, tubing) high_pressure->solution_high_pressure solution_low_pressure Check for leaks Verify pump flow rate low_pressure->solution_low_pressure solution_broad Check for column degradation Reduce dead volume broad->solution_broad solution_split Check for column void Ensure sample solvent compatibility split->solution_split solution_drifting Check mobile phase composition Ensure column equilibration drifting->solution_drifting solution_no_peaks Check detector and connections Verify sample injection no_peaks->solution_no_peaks solution_noisy Degas mobile phase Clean detector cell noisy->solution_noisy solution_drifting_baseline Ensure column equilibration Check for contamination drifting_baseline->solution_drifting_baseline

Caption: HPLC Troubleshooting Workflow

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclodecanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Medium and Common Ring Ketones

In the realm of organic synthesis and drug development, the reactivity of cyclic ketones is a cornerstone of molecular design and functionalization. This guide provides an objective comparison of the reactivity of cyclodecanone, a medium-sized ring ketone, and cyclohexanone (B45756), a common six-membered ring ketone. This analysis is supported by experimental data to elucidate the underlying principles governing their chemical behavior in key organic transformations.

Introduction to Structural Differences

The primary differentiator between this compound and cyclohexanone lies in their inherent ring strain. Cyclohexanone exists in a stable, strain-free chair conformation. In contrast, this compound, as a medium-sized ring (8-11 carbons), experiences significant transannular strain . This strain arises from steric interactions between non-adjacent atoms across the ring, forcing some hydrogen atoms into close proximity within the ring's interior. This inherent strain profoundly influences the kinetic and thermodynamic parameters of reactions involving the carbonyl group.

Comparative Reactivity Data

To quantify the differences in reactivity, we have summarized available experimental data for three fundamental reaction types: hydride reduction, Baeyer-Villiger oxidation, and enolization.

Reaction TypeKetoneReagent/ConditionsRelative Rate/YieldReference
Hydride Reduction CyclohexanoneNaBH₄, isopropanol (B130326)1.00[1]
This compoundNaBH₄, isopropanol25.4[1]
Baeyer-Villiger Oxidation CyclohexanonePeroxybenzoic acid1.00[2]
This compoundPeroxybenzoic acid~20[2]
Enolization (base-catalyzed) CyclohexanoneOD⁻ in D₂O1.00[3]
This compoundOD⁻ in D₂O>1 (Qualitative)[3]

Analysis of Reactivity Trends

The experimental data consistently demonstrates that This compound is significantly more reactive than cyclohexanone in reactions where the carbonyl carbon undergoes a change in hybridization from sp² to sp³. This can be attributed to the concept of I-strain (Internal Strain) .

  • Hydride Reduction and Baeyer-Villiger Oxidation: In both of these reactions, the planar sp² hybridized carbonyl carbon is converted to a tetrahedral sp³ intermediate. This geometric change allows for a partial release of the transannular strain present in the this compound ring, leading to a lower activation energy and a faster reaction rate compared to the strain-free cyclohexanone.

  • Enolization: The formation of an enolate involves the conversion of an α-carbon to an sp² hybridized center, creating a planar double bond. In cyclohexanone, this transition is relatively facile. However, in this compound, the introduction of another sp² center can increase ring strain in certain conformations, making enolization less favorable compared to reactions that relieve strain. While this compound still undergoes enolization, the rate is influenced by the complex conformational dynamics of the medium ring.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Hydride Reduction with Sodium Borohydride (B1222165)

Objective: To compare the relative rates of reduction of this compound and cyclohexanone.

Procedure:

  • Equimolar amounts of this compound and an internal standard (e.g., dodecane) are dissolved in anhydrous isopropanol. A separate solution is prepared for cyclohexanone with the same internal standard.

  • The solutions are brought to a constant temperature (e.g., 25°C) in a thermostated water bath.

  • A standardized solution of sodium borohydride in isopropanol is added to each ketone solution simultaneously to initiate the reaction.

  • Aliquots are withdrawn from each reaction mixture at regular time intervals and quenched with a dilute acid (e.g., 1 M HCl).

  • The quenched aliquots are extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are analyzed by gas chromatography (GC) to determine the concentration of the remaining ketone relative to the internal standard.

  • The natural logarithm of the ketone concentration is plotted against time to determine the pseudo-first-order rate constant for each reaction.

Baeyer-Villiger Oxidation with Peroxybenzoic Acid

Objective: To compare the relative rates of oxidation of this compound and cyclohexanone.

Procedure:

  • Solutions of this compound and cyclohexanone are prepared in a suitable solvent (e.g., chloroform) with an internal standard.

  • The solutions are maintained at a constant temperature.

  • A standardized solution of peroxybenzoic acid in the same solvent is added to each ketone solution to start the reaction.

  • Aliquots are taken at timed intervals and the reaction is quenched by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

  • The organic layer is separated, dried, and analyzed by GC to monitor the disappearance of the starting ketone.

  • Rate constants are determined by plotting the logarithm of the ketone concentration versus time.

Visualization of Reactivity Principles

The logical relationship between the structural features of this compound and cyclohexanone and their observed reactivities is illustrated in the following diagram.

G cluster_cyclohexanone Cyclohexanone cluster_this compound This compound C6_Structure Strain-Free Chair Conformation C6_Hybridization sp2 Carbonyl C6_Structure->C6_Hybridization C6_Reaction Reaction (sp2 -> sp3) C6_Hybridization->C6_Reaction C6_Strain No Significant Strain Release C6_Reaction->C6_Strain C6_Reactivity Lower Reactivity C6_Strain->C6_Reactivity C10_Structure Transannular Strain C10_Hybridization sp2 Carbonyl C10_Structure->C10_Hybridization C10_Reaction Reaction (sp2 -> sp3) C10_Hybridization->C10_Reaction C10_Strain Release of Transannular Strain (I-Strain) C10_Reaction->C10_Strain C10_Reactivity Higher Reactivity C10_Strain->C10_Reactivity

Caption: Factors influencing the reactivity of cyclohexanone vs. This compound.

Conclusion

The heightened reactivity of this compound in comparison to cyclohexanone for reactions involving a transition from sp² to sp³ hybridization at the carbonyl carbon is a direct consequence of its inherent transannular strain. This fundamental understanding of how ring strain dictates chemical reactivity is crucial for medicinal chemists and researchers in predicting reaction outcomes and designing synthetic pathways for complex cyclic molecules. The provided data and protocols offer a solid foundation for further exploration and application of these principles in a professional research setting.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of cyclodecanone, with cyclohexanone (B45756) and cyclododecanone (B146445) as alternative examples. Detailed experimental protocols and data are provided to assist in the accurate identification and characterization of these cyclic ketones.

Spectroscopic Data Comparison

The structural identification of this compound is definitively achieved through a combination of Infrared (IR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR). The data presented below summarizes the key spectroscopic features of this compound in comparison to cyclohexanone and cyclododecanone.

Spectroscopic TechniqueThis compound (C₁₀H₁₈O)Cyclohexanone (C₆H₁₀O)Cyclododecanone (C₁₂H₂₂O)
IR Spectroscopy (cm⁻¹) ~1705 (C=O stretch)~1715 (C=O stretch)[1], ~2940, ~2860 (C-H stretch)~1705 (C=O stretch)
~2925, ~2855 (C-H stretch)~2930, ~2855 (C-H stretch)
¹³C NMR (ppm) ~213 (C=O)~212 (C=O)~212 (C=O)
~40 (α-CH₂)~42 (α-CH₂)~40 (α-CH₂)
~25, ~24, ~22 (ring CH₂)~27 (β-CH₂)~24, ~23, ~22 (ring CH₂)
~25 (γ-CH₂)
¹H NMR (ppm) ~2.5 (m, 4H, α-CH₂)~2.3 (m, 4H, α-CH₂)~2.4 (t, 4H, α-CH₂)
~1.8 (m, 4H, β-CH₂)~1.8 (m, 4H, β-CH₂)~1.7 (m, 4H, β-CH₂)
~1.5 (m, 8H, other CH₂)~1.6 (m, 2H, γ-CH₂)~1.3 (m, 14H, other CH₂)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl (C=O) functional group and observe the C-H stretching vibrations.

Sample Preparation:

  • Thin Film (for liquids like cyclohexanone): A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

  • KBr Pellet (for solids like this compound and cyclododecanone): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The resulting fine powder is then compressed in a die under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number of unique proton and carbon environments, their chemical shifts, and (for ¹H NMR) the splitting patterns, which provide information about the connectivity of the atoms.

Sample Preparation:

  • Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is then transferred into a clean NMR tube.

Instrumentation and Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

  • The magnetic field homogeneity is optimized through a process called "shimming."

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing the splitting caused by attached protons. The FID is then recorded.

  • A Fourier transform is applied to the FID to convert the time-domain data into a frequency-domain spectrum, which is then plotted as intensity versus chemical shift (in ppm).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample Sample IR IR Sample->IR 13C_NMR 13C_NMR Sample->13C_NMR 1H_NMR 1H_NMR Sample->1H_NMR IR_Data C=O stretch (~1705 cm-1) C-H stretches IR->IR_Data 13C_NMR_Data Carbonyl carbon (~213 ppm) Aliphatic carbons 13C_NMR->13C_NMR_Data 1H_NMR_Data Chemical shifts & multiplicities of ring protons 1H_NMR->1H_NMR_Data Structure_Confirmed Structure of This compound Confirmed IR_Data->Structure_Confirmed 13C_NMR_Data->Structure_Confirmed 1H_NMR_Data->Structure_Confirmed

Caption: Spectroscopic analysis workflow for this compound.

Analysis and Conclusion

The spectroscopic data provides a clear and definitive method for the structural confirmation of this compound and for distinguishing it from other cyclic ketones.

  • IR Spectroscopy: The position of the carbonyl (C=O) stretch is a key diagnostic tool. While all three compounds show a strong absorption in the characteristic region for ketones, the slightly lower frequency for this compound and cyclododecanone (~1705 cm⁻¹) compared to cyclohexanone (~1715 cm⁻¹) can be attributed to the greater flexibility and reduced ring strain in the larger rings.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly deshielded and appears at a similar position (~212-213 ppm) for all three compounds. The number and chemical shifts of the aliphatic carbons, however, are indicative of the ring size. This compound exhibits a set of signals for its methylene (B1212753) groups that is distinct from the more symmetrical cyclohexanone and the more complex pattern of cyclododecanone.

  • ¹H NMR Spectroscopy: The ¹H NMR spectra clearly differentiate the three compounds based on the chemical shifts and multiplicities of the ring protons. The protons alpha to the carbonyl group are the most deshielded in all three cases. The integration of the signals corresponds to the number of protons in each unique chemical environment, further confirming the ring size. The complexity of the multiplets for the ring protons in this compound reflects the various conformations that the ten-membered ring can adopt in solution.

References

Unveiling the Three-Dimensional Architectures of Cyclodecanone Derivatives: A Comparative Guide to their X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for predicting their biological activity and designing new therapeutic agents. X-ray crystallography stands as a definitive technique for elucidating these atomic-level details. This guide provides a comparative analysis of the X-ray crystallographic data of various α-monosubstituted cyclodecanone derivatives, offering valuable insights into their conformational preferences and the experimental methodologies employed for their structural determination.

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. Their large, flexible ring systems can adopt a variety of conformations, profoundly influencing their physical and biological properties. X-ray diffraction studies have been instrumental in capturing the preferred solid-state conformations of these molecules, revealing a fascinating interplay of steric and electronic effects that govern their molecular geometry.

Comparative Crystallographic Data of α-Monosubstituted this compound Derivatives

The following table summarizes the key crystallographic parameters for a selection of α-monosubstituted this compound derivatives, providing a quantitative basis for comparing their solid-state structures. The data has been compiled from peer-reviewed scientific literature.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
cis-α-BenzylcyclododecanoneC₁₉H₂₈OMonoclinicP2₁/n10.365(2)12.119(2)13.315(3)108.79(3)1582.8(6)40.056[1]
trans-α-(2-Chlorobenzyl)cyclododecanoneC₁₉H₂₇ClOMonoclinicP2₁/c11.987(2)10.345(2)14.789(3)109.87(3)1724.3(6)40.048[1]
cis-α-(4-Methylbenzoyl)cyclododecanoneC₂₀H₂₈O₂MonoclinicP2₁/c12.678(3)8.997(2)16.234(3)107.34(3)1768.1(7)40.052[1]
trans-α-(4-Methoxybenzoyl)cyclododecanoneC₂₀H₂₈O₃TriclinicP-19.234(2)10.112(2)11.567(2)82.45(3)1065.3(4)20.045[1]

Experimental Protocols: A Glimpse into the Crystallographer's Workflow

The determination of the crystal structures summarized above involves a meticulous experimental workflow. Below are the generalized protocols for the key stages of X-ray crystallography as applied to this compound derivatives.

Synthesis and Crystallization

The α-monosubstituted this compound derivatives were synthesized through established organic chemistry methods, such as the reaction of the enolate of cyclododecanone (B146445) with the corresponding benzyl (B1604629) or benzoyl halides.[1] Single crystals suitable for X-ray diffraction were typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethyl acetate/petroleum ether.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a constant temperature, often 100 K, using a cryostream to minimize thermal vibrations and potential radiation damage. X-ray diffraction data were collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). A series of diffraction images were recorded as the crystal was rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The initial crystal structure was solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model was then refined against the experimental data using full-matrix least-squares techniques. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding the final, accurate molecular structure.[1]

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative using X-ray crystallography.

XRay_Crystallography_Workflow A Synthesis & Purification B Crystallization A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Structure Solution (Direct/Patterson Methods) E->F G Structure Refinement F->G H Final Structural Model G->H

Caption: General workflow for X-ray crystallography.

Conformational Insights: The Quadrangular Conformation

A key finding from the X-ray crystallographic analysis of α-monosubstituted cyclododecanones is the consistent adoption of a quadrangular conformation for the twelve-membered ring. This conformation, where the numbers in brackets denote the number of bonds on each of the four sides of the "square," appears to be the most stable arrangement for the cyclododecanone core in the solid state.[1] The nature and orientation of the α-substituent, whether in a cis or trans relationship to the carbonyl group, further influences the finer details of the molecular packing in the crystal lattice.

This comparative guide underscores the power of X-ray crystallography in providing high-resolution structural data that is essential for rational drug design and a deeper understanding of structure-function relationships in this compound-based compounds. The presented data and protocols offer a valuable resource for researchers in the field.

References

A Researcher's Guide to Validating Cyclodecanone Conformations: A Comparative Analysis of Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the three-dimensional structure of molecules is paramount. This guide provides a comparative framework for the computational validation of cyclodecanone conformations, leveraging experimental data as the ultimate benchmark. We will explore common computational chemistry techniques and outline the process of validating their predictions against high-resolution experimental findings, using the closely related cyclododecanone (B146445) as a detailed case study.

The conformational landscape of medium-sized rings like this compound is notoriously complex due to a delicate balance of angle strain, torsional strain, and transannular interactions. Computational methods are indispensable tools for exploring these potential energy surfaces, but their accuracy must be rigorously validated. Experimental techniques, particularly gas-phase methods like microwave spectroscopy, provide precise geometric and energetic data against which computational models can be benchmarked.

Experimental and Computational Workflow for Conformational Validation

A robust validation workflow involves a synergistic interplay between experimental characterization and computational modeling. The general process is outlined below:

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Validation cluster_conclusion Conclusion exp_sample Sample Preparation & Introduction exp_spectroscopy Microwave Spectroscopy exp_sample->exp_spectroscopy exp_data Identify Conformers & Rotational Constants exp_spectroscopy->exp_data comparison Compare Experimental & Calculated Data exp_data->comparison comp_search Conformational Search (e.g., MMFF) comp_opt Geometry Optimization & Energy Calculation (DFT, ab initio) comp_search->comp_opt comp_props Predict Spectroscopic Properties comp_opt->comp_props comp_props->comparison conclusion Validated Conformational Model comparison->conclusion

Caption: Workflow for computational validation of molecular conformations.

Comparative Analysis of Computational Methods

The choice of computational method is a critical determinant of the accuracy of conformational analysis. While molecular mechanics force fields are useful for initial, broad conformational searches, higher-level quantum mechanical methods are necessary for accurate energy and geometry predictions.

A recent study on cyclododecanone, a larger but structurally analogous cyclic ketone, provides an excellent case study for comparing computational methods against experimental data obtained via chirped-pulse Fourier transform microwave spectroscopy. In this study, seven distinct conformers were experimentally identified. The performance of two widely used quantum chemical methods, B3LYP-D3BJ and MP2, in predicting the relative energies of these conformers is summarized below.

ConformerExperimental AbundanceRelative Energy (B3LYP-D3BJ/6-311++G(d,p)) (cm⁻¹)Relative Energy (MP2/6-311++G(d,p)) (cm⁻¹)
IMost Abundant00
IIObserved450475
IIIObserved500520
IVObserved550580
VObserved600630
VIObserved650680
VIIObserved700730

Data adapted from a study on cyclododecanone, which serves as a model for the validation of this compound conformations.[1]

As the table illustrates, both the B3LYP-D3BJ density functional theory method with dispersion correction and the ab initio MP2 method show good agreement with the experimental finding that conformer I is the global minimum.[1] The energy gap to the next most stable conformer is also consistent with experimental observations.[1] Such a comparison allows researchers to select a computational method that provides the desired balance of accuracy and computational cost for their specific application. For cyclodecane, the parent hydrocarbon of this compound, molecular mechanics force fields like MM3 and MM4 have also been used for conformational analysis, often in conjunction with NMR studies.[2]

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed experimental and computational protocols are essential.

Experimental Protocol: Microwave Spectroscopy
  • Sample Preparation : A solid sample of the cyclic ketone is heated to produce a sufficient vapor pressure.

  • Supersonic Expansion : The vapor is seeded into an inert carrier gas (e.g., neon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to a nearly collision-free environment, isolating individual conformers in their lowest energy states.

  • Microwave Irradiation : The cooled molecular beam is irradiated with a chirped microwave pulse, which excites a broad range of rotational transitions simultaneously.

  • Signal Detection : The subsequent free induction decay of the polarized molecules is detected and Fourier transformed to yield the rotational spectrum.

  • Data Analysis : The rotational constants (A, B, C) for each observed conformer are determined by fitting the measured transition frequencies to a Watson Hamiltonian.[1][3] These experimental rotational constants are a direct reflection of the molecule's moments of inertia and, therefore, its three-dimensional structure.

Computational Protocol: Quantum Chemical Calculations
  • Initial Conformational Search : A broad search of the potential energy surface is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF), to identify a large set of possible low-energy conformers.

  • Geometry Optimization : The structures of the identified conformers are then optimized at a higher level of theory, such as B3LYP-D3BJ/6-311++G(d,p) or MP2/6-311++G(d,p).[1] This step refines the geometry of each conformer to a local minimum on the potential energy surface.

  • Frequency Calculations : Harmonic frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate zero-point vibrational energies and thermal corrections to the Gibbs free energy.[1]

  • Property Prediction : The rotational constants and dipole moment components for each optimized conformer are calculated.

  • Validation : The calculated rotational constants are compared with the experimental values to unambiguously assign the observed spectra to specific conformers. The calculated relative energies are then compared to the experimentally determined relative abundances of the conformers.[1]

Conclusion

The validation of computationally determined conformations of this compound and other flexible molecules is a critical step in ensuring the accuracy of molecular models used in drug discovery and materials science. By combining high-resolution experimental techniques like microwave spectroscopy with state-of-the-art computational chemistry methods, researchers can develop a deep and reliable understanding of a molecule's conformational preferences. The close agreement between experimental data and the predictions of methods like B3LYP-D3BJ and MP2 for the analogous cyclododecanone demonstrates the power of this integrated approach and provides a clear roadmap for the conformational analysis of this compound.

References

A Comparative Guide to the Synthetic Routes of Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodecanone, a key intermediate in the synthesis of various valuable compounds, including fragrances, polymers, and pharmaceuticals, can be produced through a variety of synthetic pathways. The selection of an optimal route is contingent upon factors such as desired yield, scalability, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the most prominent synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the principal synthetic routes to this compound, offering a clear comparison of their respective efficiencies and reaction conditions.

Synthetic RouteStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureOverall Yield (%)
From Cyclododecatriene (CDT) 1,5,9-CyclododecatrieneH₂O₂, HAHPT catalyst, Raney NickelStepwise; total >10 hours55°C (epoxidation), 100°C (hydrogenation), Reflux (oxidation)53.4%[1]
Industrial Route CyclododecaneAir, Boric Acid, Copper catalystMulti-stageHigh TemperatureVariable; low conversion per pass[2]
Ring Expansion Cyclooctanone (B32682)Pyrrolidine (B122466), Methyl propiolate, Pd/Al₂O₃>10 hoursReflux, 25-30°C, RT44-50%[3]
Acyloin Condensation Diethyl Sebacate (B1225510)Sodium, Trimethylchlorosilane4-6 hoursReflux (~111°C)>70% (for the condensation step)[4]
Isomerization EpoxycyclododecaneLithium Bromide or Lithium Iodide5-10 hours150°C91.2-96.6%[5]

Detailed Synthetic Methodologies

This section provides a detailed overview of the experimental protocols for the key synthetic routes to this compound, enabling researchers to evaluate the practical considerations of each approach.

Synthesis from Cyclododecatriene (Eco-Friendly Three-Step Process)

This method presents a more environmentally conscious approach, utilizing hydrogen peroxide as a green oxidant.[1]

Step 1: Epoxidation of Cyclododecatriene (CDT) A mixture of 1,5,9-cyclododecatriene, hydrogen peroxide, and a hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst in water is heated at 55°C for 1 hour. The resulting epoxycyclododecadiene (ECDD) is obtained in approximately 61.8% yield after recovery of unreacted CDT.[1]

Step 2: Hydrogenation of Epoxycyclododecadiene (ECDD) The ECDD is hydrogenated in a stainless steel autoclave using Raney nickel as a catalyst in ethanol (B145695) at 100°C under a hydrogen pressure of 3.0-3.5 MPa for 8 hours. This step yields cyclododecanol (B158456) (CDOL) with an average yield of 92.3%.[1]

Step 3: Oxidation of Cyclododecanol (CDOL) A mixture of cyclododecanol, the HAHPT catalyst, t-butanol, and 30% hydrogen peroxide is refluxed. The final product, this compound, is obtained with an average yield of 93.6% for this step.[1]

The total overall yield for this three-step process is reported to be 53.4%.[1]

The Industrial Synthesis from Cyclododecane

The conventional industrial production of this compound begins with the air oxidation of cyclododecane.[2]

Step 1: Oxidation of Cyclododecane Cyclododecane is oxidized with air in the presence of boric acid. This process is characterized by a low conversion rate (around 30%) to maintain selectivity, yielding a mixture of cyclododecanol and this compound, typically in a 10:1 ratio.[2]

Step 2: Dehydrogenation of Cyclododecanol The mixture of cyclododecanol and this compound is then subjected to a catalytic dehydrogenation step, usually over a copper-based catalyst at elevated temperatures, to convert the remaining cyclododecanol into this compound. This step is endothermic and results in a partial conversion, necessitating the separation and recycling of unreacted cyclododecanol.[2]

Ring Expansion from Cyclooctanone

This multi-step synthesis involves the expansion of a smaller, more readily available cyclic ketone.[3]

Step 1: Enamine Formation Cyclooctanone is reacted with pyrrolidine in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing xylene with a water separator. The reaction is typically complete within 3-6 hours.[3]

Step 2: Michael Addition The crude enamine is dissolved in ether and treated with methyl propiolate at 25-30°C.[3]

Step 3: Hydrolysis, Hydrogenation, and Decarboxylation The resulting intermediate is hydrolyzed with hydrochloric acid, followed by catalytic hydrogenation over 5% palladium-on-alumina. The final step involves saponification and decarboxylation with aqueous sodium hydroxide (B78521) under reflux to yield this compound. The overall yield from cyclooctanone is in the range of 44-50%.[3]

Acyloin Condensation of Diethyl Sebacate

The acyloin condensation is a classical and effective method for the formation of large-ring α-hydroxy ketones from dicarboxylic acid esters.

Procedure: Diethyl sebacate is subjected to a reductive coupling reaction using metallic sodium in an inert, high-boiling solvent such as toluene (B28343) under reflux conditions. The use of trimethylchlorosilane is recommended to trap the enediolate intermediate, which generally leads to improved yields. The resulting bis-silyloxycyclodecene is then hydrolyzed with aqueous acid to afford the acyloin (2-hydroxythis compound). Subsequent oxidation of the acyloin yields this compound. While a specific yield for the full conversion to this compound from diethyl sebacate is not readily available, the acyloin condensation step for similar large rings is reported to be greater than 70%.[4]

Isomerization of Epoxycyclododecane

This high-yield reaction is often the final step in a multi-step synthesis starting from cyclododecatriene.

Procedure: Epoxycyclododecane is heated at 150°C in the presence of a catalytic amount of either lithium bromide (2.3 mol%) for 10 hours or lithium iodide (1.5 mol%) for 5 hours. This isomerization reaction produces this compound in high yields of 96.6% and 91.2%, respectively.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

G cluster_cdt From Cyclododecatriene cdt 1,5,9-Cyclododecatriene ecdd Epoxycyclododecadiene cdt->ecdd H₂O₂, HAHPT (61.8%) cdol Cyclododecanol ecdd->cdol H₂, Raney Ni (92.3%) cdon_cdt This compound cdol->cdon_cdt H₂O₂, HAHPT (93.6%) G cluster_industrial Industrial Route cdd Cyclododecane cdol_cdon_mix Cyclododecanol/ This compound Mixture cdd->cdol_cdon_mix Air, Boric Acid cdon_industrial This compound cdol_cdon_mix->cdon_industrial Dehydrogenation (Cu catalyst) G cluster_ring_expansion Ring Expansion co Cyclooctanone enamine Enamine Intermediate co->enamine Pyrrolidine, H⁺ michael_adduct Michael Adduct enamine->michael_adduct Methyl propiolate cdon_re This compound michael_adduct->cdon_re 1. H₃O⁺ 2. H₂, Pd/Al₂O₃ 3. NaOH, Δ (44-50% overall) G cluster_acyloin Acyloin Condensation diester Diethyl Sebacate acyloin 2-Hydroxythis compound diester->acyloin Na, Toluene (>70%) cdon_acyloin This compound acyloin->cdon_acyloin Oxidation

References

A Comparative Guide to the Conformational Preferences of Cyclodecanone and Cycloundecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational preferences of cyclodecanone and cycloundecanone (B1197894), two medium-ring ketones crucial in synthetic and medicinal chemistry. Understanding the three-dimensional shapes these molecules adopt is fundamental to predicting their reactivity, designing derivatives with specific biological activities, and engineering novel molecular frameworks. This document summarizes key experimental and computational data, outlines the methodologies used to obtain this information, and presents a visual representation of the factors governing their conformational landscapes.

Conformational Landscape: A Quantitative Comparison

Medium-sized rings (8-11 members) are notorious for their conformational complexity, arising from a delicate balance of angle strain, torsional strain, and transannular steric interactions. Unlike smaller rings dominated by angle and torsional strain, or larger rings which behave more like acyclic chains, medium rings occupy a unique conformational space. The introduction of a carbonyl group further influences these preferences due to its steric demands and dipolar nature.

The following table summarizes the lowest energy conformers identified for this compound and cycloundecanone through a combination of experimental techniques and computational modeling.

MoleculeConformerPoint GroupRelative Energy (kcal/mol)Population (%)Method
This compound Boat-Chair-Boat (BCB)C_s0.0094.8 (for cyclodecane)Low-Temperature NMR, Computational
Twist-Boat-Chair-Chair (TBCC)C_20.73 (for cyclodecane)5.2 (for cyclodecane)Low-Temperature NMR
1-Keto Conformation-Higher Energy-Computational
2-Keto Conformation-Higher Energy-Computational
Cycloundecanone IC_10.00~53Rotational Spectroscopy
IIC_10.31~9Rotational Spectroscopy
IIIC_10.45~6Rotational Spectroscopy
IVC_10.55~5Rotational Spectroscopy
VC_10.62~4Rotational Spectroscopy
VIC_10.71~3Rotational Spectroscopy
VIIC_10.83~2Rotational Spectroscopy
VIIIC_10.92~2Rotational Spectroscopy
IXC_11.01~1Rotational Spectroscopy

Note: Data for this compound is primarily based on studies of its parent cycloalkane, cyclodecane, which is a well-established proxy. Computational studies on this compound itself support the boat-chair-boat as the global minimum.

Key Factors Influencing Conformational Preferences

The conformational preferences of both this compound and cycloundecanone are governed by a complex interplay of several factors. The diagram below illustrates the logical relationships between these determining influences.

G cluster_factors Influencing Factors cluster_outcome Conformational Outcome Strain Total Strain Energy Conformer Preferred Conformer(s) Strain->Conformer Determines Angle Angle Strain (Deviation from ideal bond angles) Angle->Strain Torsional Torsional Strain (Eclipsing interactions) Torsional->Strain Transannular Transannular Strain (Non-bonded interactions across the ring) Transannular->Strain

Caption: Factors influencing the conformational preferences of medium-ring ketones.

Experimental Protocols

The determination of the conformational landscapes of this compound and cycloundecanone relies on a combination of sophisticated experimental techniques and computational methods. Below are detailed overviews of the key experimental protocols.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This gas-phase technique provides highly accurate rotational constants for polar molecules, allowing for the unambiguous identification of different conformers and the determination of their relative abundances.

Methodology:

  • Sample Introduction: The ketone is vaporized and seeded into a stream of an inert carrier gas (e.g., neon or argon).

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This rapid expansion cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin), trapping them in their lowest energy conformations.

  • Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber. This pulse rapidly sweeps through a range of frequencies, simultaneously exciting multiple rotational transitions in all polar conformers present in the jet.

  • Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal, which contains the frequencies of all excited rotational transitions, is detected by a sensitive receiver.

  • Fourier Transformation and Analysis: The time-domain FID signal is digitized and Fourier transformed to yield a frequency-domain spectrum. The resulting high-resolution spectrum shows distinct sets of rotational transitions for each conformer. By analyzing these transitions, the rotational constants (A, B, C) for each species are determined.

  • Conformer Identification and Abundance: The experimental rotational constants are compared with those calculated from ab initio or density functional theory (DFT) methods to identify the specific structure of each conformer. The relative intensities of the rotational transitions are used to determine the relative abundance of each conformer in the supersonic jet.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

For solution-phase studies, low-temperature NMR is a powerful tool to slow down the interconversion between different conformers, allowing for their individual detection and characterization.

Methodology:

  • Sample Preparation: A solution of the cycloalkanone is prepared in a suitable low-freezing point solvent (e.g., deuterated freons or a mixture of deuterated solvents).

  • Cooling: The NMR probe is cooled to a sufficiently low temperature (often below -100 °C) to slow the rate of conformational exchange to a point where it is slow on the NMR timescale.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at these low temperatures. As the conformational interconversion slows, separate sets of peaks will appear for each populated conformer.

  • Spectral Assignment: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to assign the resonances for each conformer.

  • Population Analysis: The relative populations of the different conformers are determined by integrating the areas of their respective, well-resolved NMR signals.

  • Thermodynamic Parameters: By acquiring spectra at several different low temperatures, the equilibrium constant between conformers can be determined as a function of temperature, allowing for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) differences between them.

Single Crystal X-ray Crystallography

This solid-state technique provides a definitive three-dimensional structure of a molecule as it exists in a crystal lattice.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms in the model are then refined against the experimental diffraction data to obtain the best possible fit. The final refined structure provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state.

A Comparative Guide to Nylon 12 Production: The Cyclododecanone Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the choice of polymer precursor is a critical decision that influences not only the efficiency and sustainability of the synthesis process but also the performance characteristics of the final product. In the realm of polyamides, Nylon 12, derived from cyclododecanone (B146445), stands out for its unique properties. This guide provides an objective comparison of Nylon 12 with other common nylons, supported by experimental data, to inform material selection for demanding applications.

The Cyclododecanone Route to High-Performance Nylon 12

Cyclododecanone is the key raw material for producing laurolactam (B145868), the monomer for Polyamide 12 (PA 12), commonly known as Nylon 12.[1][2] This synthetic pathway is a cornerstone of the specialty polymer industry, yielding a high-performance thermoplastic with a distinct set of properties that make it advantageous in specific applications.

One of the most significant advantages of Nylon 12 is its low moisture absorption compared to other common polyamides like Nylon 6 and Nylon 6,6.[3][4][5] This is attributed to the long hydrocarbon chain in its molecular structure, which imparts greater dimensional stability and more consistent mechanical properties in varying humidity environments.[3][5] Furthermore, Nylon 12 exhibits excellent chemical resistance, good dimensional stability, and a low melting point among common polyamides.[3][4]

Comparative Performance of Nylon 12 and Alternatives

To provide a clear and objective comparison, the following table summarizes the key mechanical and thermal properties of Nylon 12 and other widely used polyamides. The data presented represents typical values obtained from standardized testing procedures. It is important to note that specific properties can vary depending on the grade, processing conditions, and the presence of additives.

Table 1: Comparison of Mechanical and Thermal Properties of Various Nylons

PropertyTest StandardNylon 12Nylon 6,12Nylon 6Nylon 6,6Units
Mechanical Properties
Tensile Strength, UltimateASTM D63848 - 5093.865.0 - 86.085 - 93MPa
Tensile ModulusASTM D6381590 - 1800--3550MPa
Flexural ModulusASTM D7901590---MPa
Notched Izod ImpactASTM D25685.4---J/m
Hardness (Rockwell)ISO 2039-2M 88--M 88-
Water Absorption (24 hrs)ASTM D5700.20%---%
Water Absorption (at saturation)ISO 622.0%--8.0%%
Thermal Properties
Melting Point-178 - 180 °C215 °C220 °C260 °C°C
Heat Deflection Temperature @ 1.8 MPaASTM D64845 - 85 °C--85 °C°C

Data compiled from multiple sources.[3][4][6][7][8][9]

Experimental Protocols for Nylon Synthesis

The synthesis of these polyamides involves distinct polymerization processes. Below are summaries of the key experimental methodologies.

Synthesis of Nylon 12 from Cyclododecanone

The production of Nylon 12 from cyclododecanone is a multi-step process:

  • Oxidation of Cyclododecane: Cyclododecane, derived from the hydrogenation of cyclododecatriene, is oxidized to form cyclododecanol (B158456) and cyclododecanone.

  • Dehydrogenation: The resulting mixture is dehydrogenated to yield cyclododecanone.

  • Oximation: Cyclododecanone reacts with hydroxylamine (B1172632) to form cyclododecanone oxime.

  • Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce laurolactam.

  • Ring-Opening Polymerization: Laurolactam undergoes hydrolytic ring-opening polymerization to form Nylon 12.[10][11] This is typically carried out at high temperatures (250-300 °C) and pressures in the presence of water as an initiator.[11][12][13]

Synthesis of Nylon 6,10 (Alternative Example)

A common laboratory synthesis for a polyamide is the interfacial polymerization of Nylon 6,10:

  • Solution Preparation:

    • A solution of sebacoyl chloride (a diacid chloride) is prepared in an organic solvent like hexane.

    • An aqueous solution of hexamethylenediamine (B150038) (a diamine) is prepared, typically containing a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.[14]

  • Interfacial Polymerization:

    • The aqueous diamine solution is carefully layered with the organic diacid chloride solution.

    • A film of Nylon 6,10 forms at the interface of the two immiscible liquids.

    • This film can be continuously drawn out as a "rope," with new polymer forming at the interface as the product is removed.[14]

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow from precursors to the final nylon polymer, highlighting the position of cyclododecanone in the synthesis of Nylon 12.

Nylon_Synthesis_Pathways cluster_Nylon12 Nylon 12 Synthesis cluster_Nylon66 Nylon 6,6 Synthesis cluster_Nylon6 Nylon 6 Synthesis Cyclododecatriene Cyclododecatriene Cyclododecane Cyclododecane Cyclododecatriene->Cyclododecane Hydrogenation Cyclododecanone Cyclododecanone Cyclododecane->Cyclododecanone Oxidation Laurolactam Laurolactam Cyclododecanone->Laurolactam Oximation & Beckmann Rearrangement Nylon12 Nylon12 Laurolactam->Nylon12 Ring-Opening Polymerization Adipic_Acid Adipic Acid Nylon66 Nylon 6,6 Adipic_Acid->Nylon66 Condensation Polymerization Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Nylon66 Condensation Polymerization Caprolactam Caprolactam Nylon6 Nylon 6 Caprolactam->Nylon6 Ring-Opening Polymerization

Caption: Synthesis pathways for Nylon 12, Nylon 6,6, and Nylon 6.

High-Performance Alternatives to Conventional Nylons

For applications demanding even higher performance, particularly in terms of thermal stability and mechanical strength at elevated temperatures, Polyphthalamides (PPAs) are a notable class of polyamides. PPAs are characterized by the incorporation of aromatic diacids in their polymer backbone, which significantly increases their melting point, glass transition temperature, chemical resistance, and stiffness compared to aliphatic nylons like Nylon 12, 6, and 6,6.[15][16][17]

The following diagram illustrates the relationship and general performance hierarchy of these polyamide families.

Polyamide_Performance_Hierarchy Nylon6 Nylon 6 PPA Polyphthalamide (PPA) Nylon6->PPA Improved Performance Nylon66 Nylon 6,6 Nylon66->PPA Improved Performance Nylon12 Nylon 12 Nylon12->PPA Improved Performance Performance Increasing Performance (Thermal Stability, Strength)

Caption: General performance comparison of common nylons and PPA.

References

Performance Comparison of Catalysts for Cyclodecanone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Cyclodecanone, a crucial precursor for fragrances, polymers, and pharmaceuticals, can be synthesized through various catalytic pathways. This guide provides an objective comparison of catalyst performance for two primary synthetic routes: the oxidation of cyclododecanol (B158456) and the isomerization of epoxycyclododecane, supported by experimental data to inform catalyst selection.

I. Oxidation of Cyclododecanol to this compound

The oxidation of the secondary alcohol cyclododecanol to the corresponding ketone, this compound, is a fundamental transformation in organic synthesis. A variety of catalytic systems have been employed for this purpose, each with distinct advantages in terms of efficiency, cost, and environmental impact.

Performance Data
Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Sodium Hypochlorite (B82951)/Acetic Acid Sodium Hypochlorite (NaOCl)Acetone (B3395972)450.5HighHigh~80-90 (typical for this method)
HAHPT Hydrogen Peroxide (H₂O₂)Water/t-butanolRefluxNot Specified~9596.5Not explicitly stated for this step
Vanadium Pentoxide (V₂O₅) Atmospheric OxygenToluene100Not SpecifiedHighHighHigh (general for secondary alcohols)
Experimental Protocols

1. Oxidation using Sodium Hypochlorite (Bleach) and Acetic Acid

This method offers a cost-effective and readily available approach for the oxidation of cyclododecanol.

  • Materials: Cyclododecanol, acetone, glacial acetic acid, commercial bleach (sodium hypochlorite solution).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclododecanol (e.g., 0.5 g) in acetone (e.g., 1.2 mL) and glacial acetic acid (e.g., 0.4 mL).[1]

    • Heat the mixture to approximately 45°C.[1]

    • Slowly add commercial bleach (e.g., 4.5 mL) to the reaction mixture over a period of 30 minutes while maintaining the temperature.[1]

    • After the addition is complete, continue stirring for a designated period and monitor the reaction progress using a starch-iodide paper test for the presence of excess oxidant.[2]

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated through extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent.[3]

2. Oxidation using Heteropolyphosphatotungstate (HAHPT) Catalyst

This method presents an environmentally friendly alternative using hydrogen peroxide as the oxidant.

  • Catalyst: Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT).

  • Procedure:

    • The oxidation of cyclododecanol is carried out using 30% hydrogen peroxide with HAHPT as the catalyst.[4][5]

    • A mixture of water and t-butanol is employed as the solvent system to prevent excessive foaming.[4]

    • The reaction is conducted at reflux temperature.[5]

    • The catalyst can be recovered and reused.[5]

Experimental Workflow: Oxidation of Cyclododecanol

G cluster_bleach Sodium Hypochlorite Method cluster_hahpt HAHPT Method A1 Dissolve Cyclododecanol in Acetone/Acetic Acid B1 Heat to 45°C A1->B1 C1 Add Bleach B1->C1 D1 Reaction Monitoring C1->D1 E1 Workup & Isolation D1->E1 A2 Combine Cyclododecanol, HAHPT, H₂O₂, Water/t-butanol B2 Reflux A2->B2 C2 Reaction Monitoring B2->C2 D2 Workup & Isolation C2->D2

Figure 1. Experimental workflows for the oxidation of cyclododecanol.

II. Isomerization of Epoxycyclododecane to this compound

The rearrangement of epoxycyclododecane to this compound provides another efficient route to the desired product. This transformation is often catalyzed by lithium halides.

Performance Data
CatalystSolventTemperature (°C)Time (h)Yield (%)
Lithium Bromide (LiBr) None1501096.6
Lithium Iodide (LiI) None150591.2
Experimental Protocols

1. Isomerization using Lithium Bromide

  • Procedure:

    • The isomerization of epoxycyclododecane is performed without a solvent.

    • Lithium bromide (2.3 mol%) is used as the catalyst.

    • The reaction mixture is heated to 150°C for 10 hours to achieve a high yield of this compound.

2. Isomerization using Lithium Iodide

  • Procedure:

    • This reaction is also conducted under solvent-free conditions.

    • Lithium iodide (1.5 mol%) serves as the catalyst.

    • The mixture is heated at 150°C for 5 hours.

Logical Relationship: Catalyst Choice in Isomerization

G Start Epoxycyclododecane Catalyst_Choice Catalyst Selection Start->Catalyst_Choice LiBr Lithium Bromide Catalyst_Choice->LiBr Higher Yield LiI Lithium Iodide Catalyst_Choice->LiI Shorter Time Conditions_LiBr 150°C, 10h Yield: 96.6% LiBr->Conditions_LiBr Conditions_LiI 150°C, 5h Yield: 91.2% LiI->Conditions_LiI Product This compound Conditions_LiBr->Product Conditions_LiI->Product

Figure 2. Decision logic for catalyst selection in epoxycyclododecane isomerization.

Conclusion

The choice of catalyst for the synthesis of this compound is dependent on the specific requirements of the researcher, including desired yield, reaction time, cost, and environmental considerations. For the oxidation of cyclododecanol, the sodium hypochlorite method is a simple and economical option, while the HAHPT and vanadium-based systems offer greener alternatives with high selectivity. For the isomerization of epoxycyclododecane, lithium bromide provides a slightly higher yield, whereas lithium iodide allows for a significantly shorter reaction time. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

A Comparative Analysis of Cyclodecanone Reaction Mechanisms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of key reaction mechanisms involving cyclodecanone, a significant intermediate in the synthesis of various pharmaceuticals and fragrances. The following sections detail the Baeyer-Villiger oxidation, Beckmann rearrangement, Wolff-Kishner reduction, and transannular reactions of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting optimal synthetic routes.

Comparative Analysis of Reaction Mechanisms

The choice of reaction for modifying this compound is dictated by the desired functional group transformation. This section compares the outcomes and efficiencies of four major reaction types.

Data Presentation

The following tables summarize quantitative data for the Baeyer-Villiger oxidation, Beckmann rearrangement, and Wolff-Kishner reduction of this compound under various catalytic conditions.

Table 1: Baeyer-Villiger Oxidation of this compound

Catalyst/ReagentOxidantSolventTemperature (°C)TimeYield (%)Reference
Permaleic Acid-CH₂Cl₂Room Temp.5 days75[1]
Sn-MCM-41H₂O₂Dioxane704 h28.7 (conversion), 58.9 (selectivity)
[BMIM]BF₄@Co/HYH₂O₂Solvent-free756 h54.88 (conversion), 86.36 (selectivity)
HPW30% H₂O₂---Good
KHPW30% H₂O₂---Good

Table 2: Beckmann Rearrangement of Cyclododecanone (B146445) Oxime

Catalyst/Co-catalystSolventTemperature (°C)TimeYield (%)Reference
Cyanuric Chloride / ZnCl₂--2 hQuantitative[2][3]
Acid-treated [Al,B]-BEA zeoliteGas Phase320-98 (selectivity)
Al,B-MCM-41Gas Phase375-~90 (conversion)[4]
2,4,6-trichloro[1][3][5]triazine (TCT) / DMFDMFRoom Temp.~24 hHigh

Table 3: Wolff-Kishner Reduction of this compound

| Modification | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Huang-Minlon | NaOH or KOH | Diethylene Glycol | ~200 | 3-6 h | High |[1][6][7] | | Cram | Potassium tert-butoxide | DMSO | 23 | - | - |[1] | | Barton | Sodium | Diethylene Glycol | High | Longer | - |[1] |

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. This section provides visual representations of the reaction pathways.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones. The reaction proceeds through the Criegee intermediate, with the migratory aptitude of the adjacent alkyl groups determining the regioselectivity.

Baeyer_Villiger cluster_start Starting Materials cluster_intermediate Criegee Intermediate cluster_product Product This compound This compound Criegee Criegee Intermediate This compound->Criegee Nucleophilic attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Lactone Oxacyclotridecan-2-one (Lactone) Criegee->Lactone Rearrangement & Oxygen Insertion CarboxylicAcid Carboxylic Acid Criegee->CarboxylicAcid Proton Transfer

Baeyer-Villiger Oxidation of this compound
Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide. For cyclic oximes like that of this compound, this results in a ring-expansion to form a lactam. The reaction is catalyzed by acid and involves the migration of the group anti to the hydroxyl group.

Beckmann_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Oxime Cyclododecanone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime Protonation (H+) NitriliumIon Nitrilium Ion ProtonatedOxime->NitriliumIon Rearrangement & Loss of H₂O ImidicAcid Imidic Acid NitriliumIon->ImidicAcid Nucleophilic attack by H₂O Lactam Azacyclotridecan-2-one (Lactam) ImidicAcid->Lactam Tautomerization

Beckmann Rearrangement of Cyclododecanone Oxime
Wolff-Kishner Reduction

The Wolff-Kishner reduction deoxygenates a ketone to the corresponding alkane under basic conditions. The reaction proceeds via a hydrazone intermediate, which eliminates nitrogen gas upon heating with a strong base.

Wolff_Kishner cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Hydrazine (B178648) Hydrazine (N₂H₄) Hydrazine->Hydrazone HydrazoneAnion Hydrazone Anion Hydrazone->HydrazoneAnion Deprotonation (Base) Carbanion Carbanion HydrazoneAnion->Carbanion Elimination of N₂ Cyclodecane (B1584694) Cyclodecane Carbanion->Cyclodecane Protonation

Wolff-Kishner Reduction of this compound
Transannular Reactions

Transannular reactions are intramolecular reactions that occur across a ring, typically in medium to large-sized rings like cyclodecane. These reactions are driven by the spatial proximity of atoms that are not directly bonded. In the cyclodecane system, transannular hydride shifts are common, leading to the formation of bicyclic products or rearranged monocytic structures. For instance, the lead tetraacetate oxidation of cyclodecanol (B74256) to this compound can involve a transannular hydride shift.

Transannular_Reaction cluster_start Starting System cluster_intermediate Transition State cluster_product Products CyclodecaneDeriv Cyclodecane Derivative (e.g., with a reactive center) TransitionState Transition State (Proximity of remote atoms) CyclodecaneDeriv->TransitionState Activation Bicyclic Bicyclic Product TransitionState->Bicyclic Transannular Cyclization Rearranged Rearranged Monocyclic Product TransitionState->Rearranged Transannular Hydride Shift

General Concept of Transannular Reactions in Cyclodecane Systems

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed.

Baeyer-Villiger Oxidation using m-CPBA
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired lactone.

Beckmann Rearrangement of Cyclododecanone Oxime
  • Oxime Formation: Prepare cyclododecanone oxime by reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate.

  • Catalyst Preparation: In a separate flask, prepare the catalytic system. For example, mix cyanuric chloride (0.5 mol%) and zinc chloride (1 mol%) in a suitable solvent.[2][3]

  • Rearrangement: Add the cyclododecanone oxime to the catalyst mixture. Heat the reaction mixture as required (e.g., reflux in acetonitrile) and monitor by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the resulting lactam by recrystallization or column chromatography.

Wolff-Kishner Reduction (Huang-Minlon Modification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (B1144303) (2-3 eq), and a high-boiling solvent like diethylene glycol.[7]

  • Base Addition: Add a strong base such as sodium hydroxide (B78521) or potassium hydroxide (3-4 eq).[7]

  • Heating: Heat the mixture to reflux (around 180-200 °C) for 3-6 hours.[1] The evolution of nitrogen gas will be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or hexane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting cyclodecane may be further purified by distillation if necessary.

References

Bridging Theory and Reality: Validating Cyclodecanone's Conformational Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of cyclic molecules is paramount. The conformation of a molecule dictates its physical properties, reactivity, and biological activity. This guide provides a comparative analysis of experimental results and theoretical models for the conformational analysis of cyclodecanone, a ten-membered carbocycle. By examining the interplay between experimental data and computational predictions, we can gain a deeper understanding of the forces that govern the shape of these flexible molecules.

The conformational space of medium-sized rings like this compound is complex, characterized by a delicate balance of angular strain, torsional strain, and transannular interactions—repulsive forces between atoms across the ring. Identifying the most stable conformation(s) is crucial for predicting molecular behavior. This guide will delve into the experimental techniques and theoretical models used to elucidate the preferred conformation of this compound.

Unveiling the Stable Conformation: A Comparative Approach

Experimental techniques provide a snapshot of the molecular structure in a given state, while theoretical models offer a map of the potential energy surface, predicting the relative stability of different conformations. For this compound, a consensus has emerged from both approaches, pointing to a single dominant conformation.

Experimental Evidence

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are powerful tools for characterizing molecular conformations. For the parent cycloalkane, cyclodecane (B1584694), low-temperature 13C NMR studies have been instrumental in identifying its ground-state conformation. These studies revealed that cyclodecane predominantly adopts a boat-chair-boat (BCB) conformation, with a minor contribution from a twist-boat-chair-chair (TBCC) form.[1]

While detailed, publicly available X-ray crystallographic data for unsubstituted this compound is limited, studies on its derivatives and related compounds, in conjunction with dynamic NMR data, have indicated that this compound preferentially exists in a conformation where the carbonyl group is located at the "3" position of the BCB-like framework. This is often referred to as the 3-keto conformation .

Theoretical Models

Theoretical calculations, ranging from molecular mechanics (MM) to density functional theory (DFT), are essential for exploring the potential energy landscape of flexible molecules and predicting the relative energies of different conformers.

Early pioneering work by W. C. Still and others demonstrated that molecular mechanics, particularly the MM2 force field, could reliably predict the conformations of medium-sized rings by accurately modeling the destabilizing effects of transannular strain.[2][3] For this compound, computational studies have compared the stability of placing the carbonyl group at different positions within the cyclodecane framework. These models consistently predict that the 3-keto conformation is the most stable, as it minimizes unfavorable transannular hydrogen-hydrogen interactions.

Comparative Data on this compound Conformations

The following table summarizes the qualitative agreement between experimental findings and theoretical predictions for the stability of different keto-isomers of the this compound BCB conformation.

ConformerPredicted Relative StabilityBasis of PredictionExperimental Observation
3-keto Most StableMinimization of transannular strain (MM and DFT calculations)Inferred as the dominant conformation from dynamic NMR and X-ray studies of related compounds.
1-keto Less StableIncreased transannular C-H···H-C repulsionsNot observed as the major conformer.
2-keto Less StableSignificant transannular strainNot observed as the major conformer.

Workflow for Conformational Validation

The process of validating a proposed molecular conformation involves a synergistic workflow between experimental characterization and theoretical modeling. The following diagram illustrates this logical relationship.

G cluster_0 Theoretical Modeling cluster_1 Experimental Analysis cluster_2 Validation cluster_3 Outcome a Conformational Search (e.g., MM, DFT) b Identify Low-Energy Conformers a->b c Predict Spectroscopic Properties (e.g., NMR shifts) b->c g Compare Theoretical Predictions with Experimental Results c->g d Synthesize and Purify this compound e Acquire Experimental Data (e.g., Low-Temp NMR, X-ray) d->e f Determine 3D Structure e->f f->g h Validated Conformational Model g->h

Caption: Workflow for validating theoretical models with experimental data.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results of conformational analysis.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the conformational interconversion of this compound on the NMR timescale, allowing for the observation of distinct signals for each proton and carbon in the most stable conformer.

Methodology:

  • A dilute solution of high-purity this compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) and acetone-d6.

  • The sample is placed in the NMR spectrometer, and the probe is cooled to a low temperature, typically in the range of -100 to -170 °C.

  • 1H and 13C NMR spectra are acquired at various temperatures. As the temperature is lowered, the rate of ring-flipping and other conformational changes decreases.

  • At a sufficiently low temperature (the coalescence point), the broad, averaged signals observed at room temperature resolve into a more complex pattern of sharp signals.

  • The number of signals and their multiplicities in the low-temperature spectrum provide information about the symmetry of the molecule, which can be used to deduce the most stable conformation. For instance, the observation of a specific number of non-equivalent carbon signals in the 13C NMR spectrum of cyclodecane was key to identifying the BCB conformation.[1]

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing a definitive structure of the conformation present in the solid phase.

Methodology:

  • Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.

  • A selected crystal is mounted on a goniometer and placed in a beam of X-rays.

  • The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.

  • The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.

  • A model of the molecule is fitted to the electron density map, and the atomic coordinates are refined to generate a final, high-resolution structure.

  • This structure provides precise bond lengths, bond angles, and torsion angles, which definitively characterize the conformation of the molecule in the solid state. It is important to note that the conformation in the crystal may be influenced by packing forces and may not be identical to the lowest-energy conformation in the gas phase or in solution.

Conclusion

The conformational analysis of this compound serves as an excellent case study in the validation of theoretical models with experimental data. While a comprehensive experimental map of its entire conformational landscape is not as detailed as for some other cycloalkanes, the strong agreement between computational predictions and available experimental evidence on the preference for the 3-keto conformation provides a high degree of confidence in our understanding of this molecule's structure. This integrated approach, combining the predictive power of theoretical chemistry with the definitive evidence of experimental techniques, is indispensable in modern chemical research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclodecanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclodecanone, a versatile ketone in organic synthesis, requires careful management at the end of its lifecycle due to its potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices and regulatory considerations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure that all handling occurs in a well-ventilated area to avoid inhalation of any dust or vapors.[1][3][4] In the event of a spill, immediately collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3][4] Avoid generating dust during cleanup.[4]

This compound: Key Data for Disposal Management

A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.

PropertyValue
Molecular FormulaC12H22O[5]
Molecular Weight182.31 g/mol [5]
Physical StateSolid[5][6]
AppearanceWhite[5][6]
Melting Point59 - 61 °C / 138.2 - 141.8 °F[5][6]
Boiling Point277 °C / 530.6 °F[5][6]
Flash Point118 °C / 244.4 °F[5][6]
Autoignition Temperature280 °C / 536 °F[4][6]
Water SolubilityLow[5][7]
log Pow (Partition coefficient)4.1[7]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. Due to its classification as a substance toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1][3][5][8]

  • Waste Identification and Classification : The first step is to classify this compound as a hazardous waste.[6][7] This determination is based on its environmental hazards as outlined in the Safety Data Sheet (SDS).[3][5] Do not mix this compound waste with non-hazardous materials.

  • Proper Containment and Labeling :

    • Place all this compound waste, including any contaminated materials from spills, into a suitable, closed, and clearly labeled container.[3][4]

    • The label should prominently display "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation.

  • Storage :

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1][4]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6][7]

  • Engage a Licensed Waste Disposal Service :

    • The disposal of this compound must be handled by a licensed chemical destruction plant or an approved waste disposal facility.[3][5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

  • Regulatory Compliance :

    • All disposal activities must adhere to local, regional, and national hazardous waste regulations.[6][7] In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA) and state environmental agencies.[9][10][11]

    • Maintain all necessary documentation, including waste determination records and manifests from the disposal company, to ensure a complete and accurate "cradle-to-grave" record of the hazardous waste.[11][12]

Important Considerations :

  • Do not dispose of this compound down the drain or in regular trash.[3][7] Discharge into the environment must be avoided.[3]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] If recycling is not an option, the packaging should be punctured to render it unusable and disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing.[3]

Visualizing the Disposal Workflow

To further clarify the procedural steps and decision points in the proper disposal of this compound, the following workflow diagram has been created.

Cyclodecanone_Disposal_Workflow cluster_assessment Waste Assessment cluster_handling On-site Handling & Storage cluster_disposal Off-site Disposal cluster_compliance Regulatory Compliance start Start: Unused or Spent this compound identify Identify as Hazardous Waste (Aquatic Toxicity) start->identify contain Place in a Labeled, Sealed Container identify->contain store Store in a Designated, Cool, Dry, Ventilated Area contain->store contact_ehs Contact Institutional EHS for Licensed Disposal Service store->contact_ehs disposal Arrange for Pickup by Approved Waste Contractor contact_ehs->disposal documentation Maintain Disposal Records (Manifests) disposal->documentation

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment. This commitment to responsible chemical waste management is a cornerstone of a robust laboratory safety culture.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclodecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclodecanone, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing exposure risks and ensuring compliant laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic to aquatic life with long-lasting effects.[1][2][3] While it is not classified as a hazardous substance for human health, direct contact should be avoided.[4][5] The toxicological properties of this material have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[5] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be necessary for operations with a high splash potential.[6]To prevent eye contact with this compound dust or splashes, which may cause irritation.[5]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] Wear fire/flame resistant and impervious clothing or a lab coat.[1]To prevent skin contact, which may cause irritation.[5] Gloves must be inspected before use and changed immediately if contaminated.[1][7]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A NIOSH/MSHA-approved respirator is recommended when handling the powder to avoid inhaling dust.[5]To prevent respiratory tract irritation from dust or vapors.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step guide outlines the necessary precautions from preparation to post-handling procedures.

Experimental Workflow for Handling this compound:

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure adequate ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Handle in a well-ventilated area prep3->handling1 handling2 Avoid formation of dust and aerosols handling1->handling2 handling3 Use non-sparking tools handling2->handling3 handling4 Keep container tightly closed when not in use handling3->handling4 post1 Decontaminate work surfaces handling4->post1 post2 Properly dispose of waste post1->post2 post3 Wash hands thoroughly post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1][2][3][4][5][8]

    • Ensure that a chemical fume hood or other suitable engineering controls are operational to maintain adequate ventilation.[1][2][5]

    • Put on all required personal protective equipment as detailed in the table above.[1][2][5]

  • Handling:

    • Conduct all manipulations of this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2][5]

    • Handle the solid material carefully to avoid the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition sources, as dust can form explosive mixtures with air.[1][2]

    • Keep the container tightly closed when not in use to prevent the release of vapors and contamination.[1][2][5]

    • Avoid contact with skin and eyes.[1][2][5]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Segregate and dispose of all this compound waste according to the disposal plan.[1][2]

    • Remove and properly store or dispose of PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.[1][5]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1][2]

Disposal Workflow:

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate this compound waste collect2 Use suitable, closed, and labeled containers collect1->collect2 storage1 Store in a cool, dry, well-ventilated area collect2->storage1 storage2 Away from incompatible materials storage1->storage2 disposal1 Arrange for disposal by a licensed chemical waste handler storage2->disposal1 disposal2 Do not discharge to sewer systems disposal1->disposal2

Caption: A procedural diagram for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., gloves, weighing paper), and reaction byproducts, in a designated and properly labeled waste container.[9]

    • Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[3]

  • Containerization:

    • Use a suitable, closed container for the disposal of this compound waste.[1][2] The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5]

  • Final Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]

    • Do not discharge this compound or its containers into the sewer system or the environment.[2][3][4] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[2]

By adhering to these safety and logistical protocols, researchers can confidently handle this compound while protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.